2,2'-Dimethyl-1,1'-binaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFKMDVFWYSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186503 | |
| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32834-84-7, 60536-98-3 | |
| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dimethyl-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2,2'-Dimethyl-1,1'-binaphthyl: Synthesis, Properties, and Applications
Introduction: The Significance of Axially Chiral Binaphthyls
The 1,1'-binaphthyl scaffold represents a cornerstone of modern asymmetric synthesis. These axially chiral compounds, lacking a stereogenic carbon atom but possessing restricted rotation around the C1-C1' bond, have found extensive application as privileged structures in the development of chiral ligands and catalysts.[1][2] Their C₂-symmetric framework provides a well-defined and predictable chiral environment, crucial for achieving high levels of enantioselectivity in a wide array of chemical transformations.[3] Among the vast library of binaphthyl derivatives, (R)-2,2'-Dimethyl-1,1'-binaphthyl stands out as a fundamental building block and a chiral ligand in its own right. This technical guide provides a comprehensive overview of its synthesis, key physical and chiroptical properties, and applications for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Synthesis of (R)-2,2'-Dimethyl-1,1'-binaphthyl: A Two-Stage Approach
The most common and practical route to enantiomerically pure (R)-2,2'-Dimethyl-1,1'-binaphthyl involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution. While direct asymmetric synthesis methodologies are continually being developed for binaphthyl compounds, resolution of the racemate remains a robust and widely accessible method.
Stage 1: Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl
The synthesis of the racemic precursor is typically achieved through the oxidative coupling of 2-methylnaphthalene. While various methods for aryl-aryl bond formation exist, the Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a reliable route.[4][5]
Conceptual Workflow for Racemic Synthesis:
Caption: General workflow for the synthesis of racemic 2,2'-Dimethyl-1,1'-binaphthyl.
Experimental Protocol: Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl via Ullmann Coupling
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
-
Preparation of 1-iodo-2-methylnaphthalene: 2-Methylnaphthalene is first halogenated to provide the necessary aryl halide precursor. This can be achieved using various standard iodination reagents.
-
Ullmann Coupling Reaction:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.0 eq).
-
Under a nitrogen atmosphere, add dry, high-boiling solvent such as dimethylformamide (DMF).
-
Add 1-iodo-2-methylnaphthalene (1.0 eq) to the suspension.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the copper salts.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield racemic 2,2'-dimethyl-1,1'-binaphthyl.
-
Stage 2: Resolution of Racemic 2,2'-Dimethyl-1,1'-binaphthyl
The separation of the enantiomers of 2,2'-dimethyl-1,1'-binaphthyl can be achieved through several methods, with preparative chiral High-Performance Liquid Chromatography (HPLC) being a highly effective and versatile technique.[6][7] Classical resolution involving the formation of diastereomeric salts with a chiral resolving agent is another viable, albeit often more laborious, approach.[8]
Workflow for Chiral Resolution by Preparative HPLC:
Caption: Workflow for the resolution of racemic 2,2'-Dimethyl-1,1'-binaphthyl via preparative chiral HPLC.
Experimental Protocol: Resolution by Preparative Chiral HPLC
-
Method Development: An analytical chiral HPLC method is first developed to achieve baseline separation of the enantiomers. This involves screening different chiral stationary phases (CSPs) and mobile phase compositions.
-
Sample Preparation: The racemic 2,2'-dimethyl-1,1'-binaphthyl is dissolved in a suitable solvent that is compatible with the chosen mobile phase.
-
Preparative HPLC:
-
The preparative HPLC system is equilibrated with the optimized mobile phase.
-
The dissolved racemic mixture is injected onto the preparative chiral column.
-
The eluent is monitored using a UV detector, and the fractions corresponding to each enantiomer are collected separately.
-
-
Enantiomer Recovery: The collected fractions are concentrated under reduced pressure to yield the enantiomerically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl. The enantiomeric excess (ee) of each fraction should be determined using the analytical chiral HPLC method.
Properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl
A thorough understanding of the physical, spectroscopic, and chiroptical properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl is essential for its effective application.
Physical Properties
The physical properties of (R)-2,2'-Dimethyl-1,1'-binaphthyl are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈ | [9] |
| Molecular Weight | 282.38 g/mol | [9] |
| Melting Point | 84 °C | |
| Boiling Point | 401.8 ± 30.0 °C (Predicted) | |
| Density | 0.989 g/mL at 25 °C | |
| Appearance | White to off-white crystalline powder |
Spectroscopic Properties
Spectroscopic data is critical for the identification and characterization of (R)-2,2'-Dimethyl-1,1'-binaphthyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The methyl protons of 2,2'-dimethyl-1,1'-binaphthyls have been used to study their ground-state conformations.[10]
-
Chiroptical Properties: The chiroptical properties, particularly Circular Dichroism (CD) spectroscopy, are fundamental to understanding the stereochemistry and conformational behavior of this molecule. The dihedral angle between the two naphthyl rings is a key structural parameter that significantly influences the CD spectrum.[11] Studies have shown a quantitative relationship between this dihedral angle and the wavelength splitting of the 220 nm couplet in the CD spectra of 2,2'-homosubstituted 1,1'-binaphthyls.[11]
| Spectroscopic Data | Description | Reference |
| ¹H NMR | The spectrum will show characteristic signals for the aromatic and methyl protons. | [10] |
| ¹³C NMR | The spectrum will display resonances for all 22 carbon atoms in the molecule. | |
| Circular Dichroism (CD) | The CD spectrum is a powerful tool for determining the absolute configuration and studying the solution conformation. | [11] |
| Specific Rotation [α]D | A key parameter for characterizing the enantiopurity of the sample. |
Structural and Conformational Analysis
The three-dimensional structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl has been determined by X-ray crystallography.[12] The molecule adopts a twisted conformation with a specific dihedral angle between the two naphthalene rings, which is the source of its chirality. In solution, the molecule is not static, and the dihedral angle can fluctuate. Conformational analysis has been a subject of interest, with studies employing both experimental techniques like CD spectroscopy and computational methods.[11][13] The optical stability of (+)-2,2'-dimethyl-1,1'-binaphthyl is noteworthy, as it has been shown to resist racemization in solution.[10] This high rotational barrier is a key feature of the 1,1'-binaphthyl scaffold.[14]
Applications in Asymmetric Catalysis
The primary application of (R)-2,2'-Dimethyl-1,1'-binaphthyl and its derivatives is in the field of asymmetric catalysis, where they serve as chiral ligands for a variety of metal-catalyzed transformations.[15] The rigid and well-defined chiral environment provided by the binaphthyl backbone allows for effective transfer of stereochemical information from the ligand to the substrate.
While the parent (R)-2,2'-Dimethyl-1,1'-binaphthyl can be used as a ligand, it more commonly serves as a precursor for the synthesis of more complex and highly effective chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The methyl groups can be functionalized to introduce phosphine, amine, or other coordinating groups.
Potential Applications Include:
-
Asymmetric Hydrogenation: Ruthenium and rhodium complexes of BINAP and its derivatives are highly effective catalysts for the enantioselective hydrogenation of a wide range of substrates.[16]
-
Asymmetric C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be rendered enantioselective through the use of chiral binaphthyl-based phosphine ligands.[3]
-
Asymmetric C-H Activation: Recent research has explored the use of novel binaphthyl-based ligands for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions.[2]
Conclusion and Future Outlook
(R)-2,2'-Dimethyl-1,1'-binaphthyl is a fundamentally important molecule in the realm of asymmetric synthesis. Its robust synthesis, high optical stability, and well-defined chiral architecture make it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. The continued development of new synthetic routes to this and other binaphthyl derivatives, along with the exploration of their applications in novel catalytic systems, will undoubtedly lead to further advancements in the field of stereoselective synthesis. The ability to precisely control the three-dimensional arrangement of atoms in a molecule is a central goal of modern chemistry, and chiral binaphthyls like (R)-2,2'-Dimethyl-1,1'-binaphthyl will continue to play a pivotal role in achieving this objective.
References
- 1. Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts: oxidative coupling and tandem glaser/oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. alfachemic.com [alfachemic.com]
- 10. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Analysis of (S)-2,2'-Dimethyl-1,1'-binaphthyl
Abstract
(S)-2,2'-Dimethyl-1,1'-binaphthyl stands as a cornerstone in the field of asymmetric synthesis and stereochemistry. Its unique C₂-symmetric, axially chiral structure, arising from hindered rotation (atropisomerism) around the C1-C1' bond, makes it a privileged scaffold for chiral ligands and auxiliaries.[1][2] A thorough understanding of its three-dimensional structure is paramount for designing effective catalysts and predicting stereochemical outcomes in chemical transformations. This technical guide provides a comprehensive analysis of the structural elucidation of (S)-2,2'-Dimethyl-1,1'-binaphthyl, detailing the critical experimental and computational methodologies employed by researchers and drug development professionals. We will explore its synthesis, conformational dynamics, and the spectroscopic and crystallographic techniques that define its unique architecture.
Introduction: The Significance of Atropisomeric Binaphthyls
Atropisomeric biaryls, such as (S)-2,2'-Dimethyl-1,1'-binaphthyl, represent a fascinating class of chiral molecules that lack a traditional stereocenter. Their chirality is a consequence of restricted rotation around a single bond, leading to enantiomers that are stable and separable at room temperature.[3] The binaphthyl backbone provides a rigid and well-defined chiral environment, which is highly sought after in asymmetric catalysis for applications in pharmaceuticals, agrochemicals, and materials science.[4][5] The efficacy of these molecules is intrinsically linked to their dihedral angle—the angle between the two naphthalene rings—which dictates the precise spatial arrangement of substituents and, consequently, the stereochemical course of a catalyzed reaction.[1][6] This guide will delve into the critical techniques used to probe and confirm this pivotal structural feature.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)-2,2'-Dimethyl-1,1'-binaphthyl is a crucial first step in its application. The synthesis typically involves the oxidative coupling of a 2-naphthol derivative, followed by a resolution step. A common and effective method is the Ullmann coupling of 1-bromo-2-methylnaphthalene.
Illustrative Synthetic Pathway
The following diagram outlines a representative synthetic approach to chiral binaphthyl compounds, starting from 2-naphthol. This multi-step process involves an initial oxidative coupling to form the racemic binaphthyl scaffold, followed by chiral resolution.
References
- 1. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cms-content.bates.edu [cms-content.bates.edu]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Dimethyl-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The inherent three-dimensionality of molecules is a cornerstone of modern chemistry, with stereochemistry profoundly influencing biological activity and material properties. Within this landscape, atropisomers—stereoisomers arising from restricted rotation about a single bond—present a unique and powerful class of chiral molecules. Among these, the 1,1'-binaphthyl scaffold has emerged as a privileged structure, providing a rigid and tunable C₂-symmetric framework that has been extensively exploited in asymmetric catalysis and materials science. This guide provides a detailed exploration of a key derivative, 2,2'-Dimethyl-1,1'-binaphthalene, focusing on its intricate molecular structure, conformational dynamics, and the foundational principles that govern its utility as a chiral auxiliary.
The Phenomenon of Atropisomerism in Binaphthyls
Unlike stereoisomerism originating from a chiral center, the chirality of this compound is axial, residing along the C1-C1' bond connecting the two naphthalene rings. The steric hindrance imposed by the methyl groups at the 2 and 2' positions restricts free rotation around this pivotal bond, giving rise to two stable, non-superimposable, mirror-image conformations known as atropisomers.[1] The stability of these enantiomers is determined by the rotational energy barrier, which is the energy required to overcome the steric clash during the interconversion of the two forms. For 2,2'-disubstituted 1,1'-binaphthyls, the size of the substituent is the dominant factor influencing this barrier.[2]
The racemization process, or the conversion of one enantiomer into an equal mixture of both, can occur through two primary pathways: a syn pathway, where the 2 and 2' substituents pass by each other, and an anti pathway, where they move away from each other. For 2,2'-dimethyl-1,1'-binaphthyl, the anti racemization mechanism is considered the viable route for interconversion.[2]
Caption: Interconversion of (R) and (S) atropisomers of this compound proceeds through a high-energy planar transition state.
Molecular Structure and Conformational Analysis
The defining structural feature of this compound is the dihedral angle (θ) between the planes of the two naphthalene rings. This angle is the primary determinant of the molecule's overall shape and its chiral environment.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray diffraction studies on single crystals of (R)-2,2'-dimethyl-1,1'-binaphthalene provide a precise snapshot of its solid-state conformation. These studies have revealed a non-planar structure with a specific dihedral angle.[3] The inter-ring bond length and torsion angles are crucial parameters for understanding the steric strain and packing forces within the crystal lattice.[3]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [3] |
| a (Å) | 11.24420(11) | [3] |
| b (Å) | 10.56190(9) | [3] |
| c (Å) | 13.27180(13) | [3] |
| β (°) | 90.7041(9) | [3] |
| Ring Torsion Angle (θ) | 87.7° | [3] |
Solution-State Conformation: Spectroscopic and Computational Approaches
While solid-state analysis is invaluable, the conformation in solution is often more relevant to the molecule's application in chemical reactions. In solution, various experimental and theoretical methods converge on a quasi-orthogonal conformation for 1,1'-binaphthyl derivatives, with a dihedral angle of approximately 90°.[4]
Circular Dichroism (CD) Spectroscopy: This technique is particularly powerful for studying chiral molecules in solution. For 1,1'-binaphthyl derivatives, there is a quantitative relationship between the dihedral angle (θ) and the wavelength splitting (Δλmax) of the 220 nm couplet in the CD spectrum.[4][5] This relationship provides a reliable method for assessing the solution-state conformation, as it is largely independent of solvent and concentration.[4][5]
Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of binaphthyls.[6][7] These studies can predict the relative energies of different conformers, the transition state structures for racemization, and the corresponding rotational energy barriers. Theoretical analyses for 1,1'-binaphthyl derivatives are generally in good agreement with experimental findings, confirming the preference for a non-planar, chiral conformation.[2]
Synthesis and Resolution of Enantiomers
The utility of this compound in asymmetric synthesis is contingent on the availability of its enantiomerically pure forms. This necessitates both an efficient synthetic route to the racemic mixture and a robust method for resolving the enantiomers.
Synthesis of Racemic this compound
The synthesis of 1,1'-binaphthyl derivatives can be achieved through various methods, with oxidative coupling of the corresponding naphthol precursors being a common strategy.[8] For this compound, specific synthetic protocols have been developed.
Resolution of Enantiomers
The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. Several resolution techniques have been successfully applied to binaphthyl derivatives, including:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[9]
Caption: General workflow for the resolution of racemic 2,2'-dimethyl-1,1'-binaphthyl into its pure enantiomers.
Applications in Asymmetric Catalysis
The C₂-symmetric and conformationally robust nature of 2,2'-disubstituted-1,1'-binaphthyls makes them exceptional chiral ligands for a wide array of transition metal-catalyzed asymmetric reactions.[10][11][12] The binaphthyl backbone provides a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.
Derivatives of this compound can be functionalized to create a variety of ligands, such as phosphines (analogs of BINAP), diamines (analogs of BINAM), and diols (analogs of BINOL), which have been successfully employed in:
-
Asymmetric Hydrogenation: The reduction of prochiral olefins and ketones to chiral alkanes and alcohols.
-
Asymmetric C-C Bond Formation: Including Diels-Alder reactions, Suzuki couplings, and diethylzinc additions to aldehydes.[11][13]
-
Asymmetric C-H Activation: The enantioselective functionalization of C-H bonds.[14]
The structural pliancy of the binaphthyl framework allows it to chelate a diverse range of metal centers without significant strain, contributing to its versatility as a ligand scaffold.[5]
Conclusion
This compound stands as a quintessential example of a molecule whose function is intricately tied to its unique three-dimensional structure. Its axial chirality, arising from the sterically hindered rotation about the C1-C1' bond, creates a stable and well-defined chiral environment. The combination of experimental techniques, such as X-ray crystallography and CD spectroscopy, with computational modeling provides a comprehensive understanding of its conformational behavior in both the solid state and in solution. This deep structural knowledge has been paramount in harnessing the potential of this compound and its derivatives as powerful tools in the field of asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital in the pharmaceutical and fine chemical industries.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myuchem.com [myuchem.com]
- 11. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Atropisomeric Stability of 2,2'-Dimethyl-1,1'-Binaphthyl Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Axis of Chirality in Modern Chemistry
In the landscape of modern chemical synthesis and drug discovery, the precise control of a molecule's three-dimensional architecture is paramount. Among the fascinating stereochemical phenomena, atropisomerism—chirality arising from hindered rotation around a single bond—presents both a formidable challenge and a unique opportunity. The 1,1'-binaphthyl scaffold, a cornerstone of asymmetric catalysis and materials science, serves as a quintessential example of this phenomenon.[1][2] This guide provides an in-depth exploration of the atropisomeric stability of 2,2'-dimethyl-1,1'-binaphthyl derivatives, offering a blend of fundamental principles, practical methodologies, and expert insights for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of facts to an elucidation of the underlying causality that governs the conformational behavior of these remarkable molecules.
Understanding Atropisomerism in the Binaphthyl System
Atropisomerism in 1,1'-binaphthyls arises from the sterically hindered rotation about the C1-C1' bond connecting the two naphthalene rings.[3] The substituents at the 2, 2', 8, and 8' positions play a crucial role in restricting this rotation. In the case of 2,2'-dimethyl-1,1'-binaphthyl, the methyl groups at the 2 and 2' positions create a significant steric barrier, slowing the interconversion between the two enantiomeric conformers to a rate that allows for their separation and study at ambient temperatures.[4]
The stability of these atropisomers is quantified by the free energy of activation (ΔG‡) for racemization, which is the energy barrier that must be overcome for one enantiomer to convert into the other. A higher ΔG‡ corresponds to greater atropisomeric stability and a longer half-life (t½) for racemization. For a pair of atropisomers to be considered stable and resolvable at a given temperature, the rotational barrier must be sufficiently high to prevent significant interconversion on the timescale of the experiment or application.
The racemization of 1,1'-binaphthyl derivatives can proceed through two primary pathways: a syn-periplanar and an anti-periplanar transition state. In the syn pathway, the substituents at the 2 and 2' positions pass by each other on the same side of the molecule, while in the anti pathway, they pass by on opposite sides. For many 2,2'-disubstituted-1,1'-binaphthyls, the anti pathway is generally favored due to reduced steric hindrance.[4]
Factors Influencing the Rotational Barrier
The atropisomeric stability of 2,2'-dimethyl-1,1'-binaphthyl derivatives is not a fixed property but is influenced by a variety of structural and environmental factors. A thorough understanding of these factors is critical for the rational design of atropisomeric molecules with desired conformational properties.
Steric Effects of Substituents
The size of the substituents at the ortho (2, 2', 7, 7') and peri (8, 8') positions of the binaphthyl core is the most significant factor determining the rotational barrier.[4][5] Larger substituents lead to greater steric repulsion in the transition state of rotation, thereby increasing the energy barrier to racemization. For instance, replacing the methyl groups in 2,2'-dimethyl-1,1'-binaphthyl with bulkier groups would be expected to enhance its atropisomeric stability. Conversely, the parent 1,1'-binaphthyl has a much lower rotational barrier and racemizes readily at room temperature.[4]
Electronic Effects
While steric effects are dominant, electronic effects of substituents can also modulate the rotational barrier, albeit to a lesser extent. Electron-withdrawing or electron-donating groups can influence the bond length and electron density of the C1-C1' bond, which can in turn affect the energy of the transition state. However, studies have shown that the racemization barrier is largely insensitive to the electron-withdrawing power of the substituents.[4][5]
Solvent Effects
The polarity of the solvent can have a minor influence on the racemization barrier. Solvents that can stabilize the transition state relative to the ground state may lower the barrier. However, for many binaphthyl derivatives, the effect of the solvent on the racemization energy barrier is often slight.[4]
Temperature
Temperature has a profound impact on the rate of racemization. According to the Eyring equation, the rate constant for racemization increases exponentially with temperature.[6][7][8][9][10] This relationship is fundamental to the experimental determination of rotational barriers, as will be discussed in the following sections.
The following diagram illustrates the key factors influencing the rotational barrier in 2,2'-dimethyl-1,1'-binaphthyl derivatives.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Eyring equation - Wikipedia [en.wikipedia.org]
- 7. oxfordreference.com [oxfordreference.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
An In-depth Technical Guide to the Synthesis of Chiral 2,2'-Dimethyl-1,1'-binaphthyl-8,8'-diamine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for obtaining enantiomerically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine. This axially chiral diamine is a valuable building block in the design of specialized ligands for asymmetric catalysis and as a scaffold in materials science. The synthesis commences with the oxidative coupling of a suitable naphthalene precursor, followed by functional group manipulations to install the diamine moiety. A key focus of this guide is the resolution of the resulting racemic mixture via diastereomeric salt formation with a chiral resolving agent, a classic and effective method for obtaining the pure enantiomers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and detailed, actionable protocols.
Introduction: The Significance of Axially Chiral Binaphthyl Diamines
The 1,1'-binaphthyl framework is a cornerstone of asymmetric synthesis. Its C₂-symmetric, atropisomeric nature provides a well-defined and rigid chiral environment, which is highly effective in inducing stereoselectivity in a vast array of chemical transformations when incorporated into ligands and catalysts.[1] While 1,1'-binaphthyl-2,2'-diamine (BINAM) and its derivatives are widely utilized, substitution at the 8,8'-positions offers a unique steric and electronic environment. The introduction of methyl groups at the 2,2'-positions further refines the chiral pocket, making the target molecule, 2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine, a ligand of significant interest for developing highly selective catalytic systems.
The primary challenge in accessing these powerful chiral molecules lies in the efficient separation of their enantiomers from a racemic mixture, as direct asymmetric synthesis can often be complex and less versatile. This guide, therefore, presents a reliable two-part strategy: the synthesis of the racemic diamine followed by its resolution.
Synthetic Strategy Overview
The synthesis of chiral 2,2'-dimethyl-1,1'-binaphthyl-8,8'-diamine is approached in two major stages. The first is the construction of the racemic binaphthyl backbone with the desired functionalities. The second, and more critical stage for applications in asymmetric catalysis, is the resolution of the enantiomers.
References
The Tipping Point of Chirality: An In-depth Technical Guide to the Racemization Barrier of 2,2'-Disubstituted-1,1'-Binaphthyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,1'-binaphthyl scaffold represents a cornerstone of modern stereochemistry, underpinning a vast array of chiral ligands, catalysts, and pharmacologically active molecules. The phenomenon of atropisomerism, arising from hindered rotation about the C1-C1' bond, imbues these molecules with a unique form of axial chirality. The energetic threshold for the interconversion of these atropisomers—the racemization barrier—is a critical parameter that dictates their stereochemical stability and, consequently, their utility. This in-depth technical guide provides a comprehensive exploration of the racemization barrier in 2,2'-disubstituted-1,1'-binaphthyls. We will delve into the fundamental principles governing this barrier, detail robust experimental and computational methodologies for its determination, and discuss its profound implications in asymmetric catalysis and drug development. This guide is intended to serve as a valuable resource for researchers seeking to understand, predict, and manipulate the rotational dynamics of this privileged chiral scaffold.
The Phenomenon of Atropisomerism in Binaphthyl Systems
Atropisomerism is a form of stereoisomerism resulting from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers, or "atropisomers". In the case of 2,2'-disubstituted-1,1'-binaphthyls, the bulky substituents at the 2 and 2' positions (and to a lesser extent, the 8 and 8' positions) sterically clash during rotation around the C1-C1' bond, creating a significant energy barrier to racemization.[1] These stable, non-interconverting enantiomers possess axial chirality and are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis.
The magnitude of this rotational barrier is of paramount importance. A high barrier (typically > 20-22 kcal/mol at room temperature) signifies that the enantiomers are configurationally stable and can be isolated and utilized as distinct chemical entities.[2] This stability is the bedrock of their application in asymmetric synthesis, where a stereochemically defined ligand is essential for inducing enantioselectivity. Conversely, a low barrier indicates rapid interconversion, rendering the system effectively achiral under ambient conditions.
Factors Influencing the Racemization Barrier
The rotational barrier in 2,2'-disubstituted-1,1'-binaphthyls is not a fixed value but is exquisitely sensitive to the nature of the substituents. A thorough understanding of these influencing factors is crucial for the rational design of binaphthyl-based molecules with desired stereochemical properties.
Steric Hindrance: The Dominant Force
The primary determinant of the racemization barrier is the steric bulk of the substituents at the 2 and 2' positions.[3] Larger substituents lead to more severe steric clashes in the planar transition state of rotation, thereby increasing the energy barrier. This principle is fundamental to the design of configurationally stable binaphthyls. For instance, the parent 1,1'-binaphthyl has a relatively low rotational barrier, whereas the introduction of hydroxyl groups in 1,1'-bi-2-naphthol (BINOL) or diphenylphosphino groups in 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) significantly raises this barrier, rendering them stereochemically robust at room temperature.[4]
Electronic Effects: A Subtle but Significant Contribution
While steric effects are paramount, electronic factors also play a role in modulating the rotational barrier. The electronic nature of the substituents can influence the bond length and electron density of the C1-C1' bond, as well as non-covalent interactions within the molecule. However, studies have shown that the racemization barrier is largely insensitive to the electron-withdrawing or electron-donating character of the substituents.[3][5] This suggests that direct electronic stabilization or destabilization of the transition state is a less significant factor compared to the overwhelming influence of steric repulsion.[6]
Intramolecular Hydrogen Bonding: A Double-Edged Sword
The presence of functional groups capable of forming intramolecular hydrogen bonds, such as hydroxyl or amino groups, can have a more complex and sometimes counterintuitive effect on the racemization barrier. In some cases, intramolecular hydrogen bonding can stabilize the ground-state conformation, thereby increasing the energy required to reach the transition state. Conversely, in other systems, hydrogen bonding may preferentially stabilize the transition state, leading to a lower rotational barrier. The precise impact depends on the geometry of the hydrogen bond in both the ground and transition states.
Experimental Determination of the Racemization Barrier
The quantitative determination of the racemization barrier is essential for characterizing new binaphthyl derivatives and for understanding their behavior in various applications. Several experimental techniques can be employed for this purpose, with dynamic chromatography and circular dichroism spectroscopy being the most common.
Dynamic High-Performance Liquid Chromatography (DHPLC)
Dynamic HPLC is a powerful technique for studying the kinetics of stereoisomer interconversion. By analyzing a racemic mixture of a binaphthyl derivative on a chiral stationary phase (CSP) at various temperatures, it is possible to observe the transition from two distinct enantiomeric peaks at low temperatures to a coalesced, single peak at higher temperatures where racemization is rapid on the chromatographic timescale.[7]
-
Chiral Method Development:
-
Develop a baseline chiral HPLC method capable of separating the enantiomers of the target binaphthyl derivative. This typically involves screening different chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) and mobile phase compositions (normal-phase or reversed-phase).[8][9]
-
The goal is to achieve a good resolution (Rs > 1.5) between the enantiomer peaks at a low temperature where racemization is negligible.
-
-
Temperature-Dependent Analysis:
-
Inject the racemic sample onto the chiral column at a series of increasing temperatures. A column oven with precise temperature control is essential.
-
Record the chromatograms at each temperature, observing the changes in peak shape and resolution. As the temperature increases, the peaks will broaden and eventually coalesce.[7]
-
-
Data Analysis and Barrier Calculation:
-
The rate constant for racemization (k) at each temperature can be determined from the chromatographic profiles using specialized software or by analyzing the peak shape (e.g., using the coalescence method or complete line-shape analysis).
-
Plot ln(k) versus 1/T (Eyring plot). The slope of this plot is equal to -ΔH‡/R, and the intercept is ln(A) - ΔS‡/R, where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, and R is the gas constant.
-
The Gibbs free energy of activation (ΔG‡), which represents the racemization barrier, can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] This technique is particularly well-suited for monitoring the racemization of an enantiomerically enriched sample over time.
-
Sample Preparation:
-
Prepare a solution of an enantiomerically enriched sample of the binaphthyl derivative in a suitable solvent. The concentration should be optimized to give a strong CD signal in the wavelength range of interest.
-
-
Time- and Temperature-Dependent CD Measurements:
-
Data Analysis and Barrier Calculation:
-
The racemization process follows first-order kinetics. The rate constant (k) can be determined by fitting the time-dependent CD data to a first-order decay equation.
-
Repeat the experiment at several different temperatures to obtain a series of rate constants.
-
Construct an Eyring plot (ln(k) vs. 1/T) and calculate the activation parameters (ΔH‡, ΔS‡, and ΔG‡) as described for the DHPLC method.
-
Computational Determination of the Racemization Barrier
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the racemization barriers of binaphthyls.[1] DFT calculations can provide valuable insights into the geometry of the ground and transition states and the energetic profile of the rotational pathway.
Workflow for DFT Calculation of the Racemization Barrier
-
Ground State Geometry Optimization:
-
Construct the 3D structure of the 2,2'-disubstituted-1,1'-binaphthyl molecule.
-
Perform a geometry optimization of the ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13]
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State Search:
-
The transition state for rotation is typically a planar or near-planar conformation.
-
Perform a transition state search (e.g., using the QST2 or QST3 algorithm in Gaussian) starting from an initial guess of the planar structure.[14]
-
Alternatively, a relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the C2-C1-C1'-C2' bond to locate the maximum energy point.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion around the C1-C1' bond.[14]
-
-
Barrier Calculation:
-
The racemization barrier (ΔE‡) is the difference in electronic energy between the transition state and the ground state.
-
For a more accurate determination of the Gibbs free energy of activation (ΔG‡), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.[15]
-
Diagram: Computational Workflow for Determining the Racemization Barrier
Caption: A streamlined workflow for the computational determination of the racemization barrier using DFT.
Data Presentation: A Comparative Analysis of Racemization Barriers
The following table summarizes experimentally determined and computationally calculated racemization barriers for a selection of 2,2'-disubstituted-1,1'-binaphthyls, illustrating the impact of different substituents.
| Substituent at 2,2' positions | Experimental ΔG‡ (kcal/mol) | Computational ΔG‡ (kcal/mol) | Reference(s) |
| -H | ~21-24 | ~23.0 | [1][3] |
| -OH (BINOL) | ~37-38 | ~39.3 | [3][16] |
| -OCH3 | ~33 | ~34.5 | [3] |
| -NH2 | ~39 | ~40.1 | [3] |
| -CH3 | ~49.5 | ~48.2 | [17] |
| -Br | ~35 | ~36.8 | [3] |
| -P(C6H5)2 (BINAP) | High (stable) | ~49.4 | [3] |
Note: The exact values can vary depending on the experimental conditions (solvent, temperature) and the level of theory used in the calculations.
Implications in Asymmetric Catalysis and Drug Development
The racemization barrier of 2,2'-disubstituted-1,1'-binaphthyls is not merely a theoretical curiosity; it has profound practical consequences in both academic research and industrial applications.
Asymmetric Catalysis: The Importance of Stereochemical Integrity
In asymmetric catalysis, chiral ligands derived from the binaphthyl scaffold, such as BINOL and BINAP, are used to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.[18][19] The success of these catalytic systems hinges on the configurational stability of the ligand. If the racemization barrier is too low, the ligand will racemize under the reaction conditions, leading to a loss of enantioselectivity and the formation of a racemic product. Therefore, a high racemization barrier is a prerequisite for an effective chiral ligand in asymmetric synthesis.
Diagram: Role of a Stably Chiral Binaphthyl Ligand in Asymmetric Catalysis
Caption: A high racemization barrier ensures the binaphthyl ligand maintains its chirality, enabling the formation of a stable chiral catalyst for enantioselective reactions.
Drug Development: A Double-Edged Sword
In the context of drug development, atropisomerism can be both a challenge and an opportunity.[20][21] If a drug candidate possesses a racemization barrier that is low enough to allow for interconversion under physiological conditions, the two atropisomers may exhibit different pharmacological profiles (e.g., efficacy, toxicity, metabolism). This can lead to complex pharmacokinetic and pharmacodynamic behavior.[2] Regulatory agencies often require the characterization and control of such stereoisomers.
Conversely, medicinal chemists can strategically introduce sterically demanding groups to create a high racemization barrier, thereby locking the molecule into a specific, more active conformation.[22] This can lead to improved potency and selectivity. In such cases, the drug is developed as a single, stable atropisomer.[20]
Conclusion
The racemization barrier of 2,2'-disubstituted-1,1'-binaphthyls is a critical parameter that governs their stereochemical behavior and, consequently, their utility in a wide range of chemical and biological applications. A thorough understanding of the factors that influence this barrier, coupled with robust experimental and computational methods for its determination, empowers researchers to design and synthesize novel binaphthyl-based molecules with tailored properties. As the demand for enantiomerically pure compounds in catalysis and medicine continues to grow, the principles and techniques outlined in this guide will remain essential for advancing these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ntu.edu.sg [ntu.edu.sg]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. health.uconn.edu [health.uconn.edu]
- 13. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. drughunter.com [drughunter.com]
- 21. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the optical rotation of the atropisomeric enantiomers of 2,2'-Dimethyl-1,1'-binaphthyl. As a molecule of significant interest in asymmetric synthesis and materials science, understanding its chiroptical properties is paramount. This document delves into the foundational principles of chirality and polarimetry, the synthesis and resolution of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl, a detailed protocol for the measurement of its specific rotation, and a discussion of the structural and environmental factors influencing this key physical property. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of chiral binaphthyl derivatives.
Introduction to Atropisomerism and Optical Activity in Binaphthyls
The phenomenon of optical activity, the rotation of the plane of polarized light by a chiral molecule, is a fundamental concept in stereochemistry. In the case of 2,2'-Dimethyl-1,1'-binaphthyl, chirality does not arise from a stereogenic carbon atom but from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This type of stereoisomerism is known as atropisomerism , and the resulting enantiomers are stable at room temperature due to a significant energy barrier to rotation.[1]
The (R)- and (S)-enantiomers of 2,2'-Dimethyl-1,1'-binaphthyl are non-superimposable mirror images of each other and, as such, exhibit equal but opposite optical rotation. The direction and magnitude of this rotation are crucial identifiers of the absolute configuration and enantiomeric purity of a sample.
Synthesis and Resolution of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl
The preparation of enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 2,2'-Dimethyl-1,1'-binaphthyl
The racemic mixture is commonly synthesized via an Ullmann coupling reaction of 2-methyl-1-iodonaphthalene. This reaction, typically mediated by copper, results in the formation of the C1-C1' bond, yielding a 50:50 mixture of the (R)- and (S)-enantiomers.
Chiral Resolution of Racemic 2,2'-Dimethyl-1,1'-binaphthyl
Several methods can be employed to separate the enantiomers of a racemic mixture. For binaphthyl derivatives, common techniques include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as an enantiomerically pure acid or base, to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. The differential interaction of the (R)- and (S)-enantiomers with the chiral stationary phase leads to different retention times, enabling their isolation.[3]
The Core of Chiroptical Characterization: Optical Rotation
The defining chiroptical property of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl is their specific rotation, [α]. This is an intrinsic property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.
The Dihedral Angle's Decisive Role
The optical rotation of binaphthyl derivatives is intrinsically linked to the dihedral angle (θ) between the two naphthalene rings.[4] This angle, dictated by the steric hindrance between the substituents at the 2,2' and 8,8' positions, determines the helical twist of the molecule and, consequently, the sign and magnitude of the optical rotation and the corresponding circular dichroism (CD) spectra. For (S)-1,1'-binaphthyl derivatives, a positive 220 nm couplet in the CD spectrum is generally observed when the dihedral angle is less than approximately 110°.[4]
Quantitative Data for 2,2'-Dimethyl-1,1'-binaphthyl
The specific rotation of enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl has been experimentally determined. As is characteristic of enantiomers, the (R) and (S) forms exhibit rotations of equal magnitude but opposite sign. The precise values, along with the experimental conditions under which they were measured (e.g., solvent, concentration, temperature, and wavelength), are crucial for comparative analysis and enantiomeric excess determination. Detailed experimental values for a series of 2,2'-dimethyl-1,1'-binaphthyl derivatives can be found in the work by Di Bari, L., et al. (1999).[4]
| Enantiomer | Specific Rotation ([α]) | Measurement Conditions |
| (R)-2,2'-Dimethyl-1,1'-binaphthyl | Value to be obtained from cited reference | Details to be obtained from cited reference |
| (S)-2,2'-Dimethyl-1,1'-binaphthyl | Value to be obtained from cited reference | Details to be obtained from cited reference |
Note: It is imperative to consult the primary literature for the precise specific rotation values and the detailed experimental conditions.
Experimental Protocol: Measurement of Optical Rotation
The following protocol outlines the standardized procedure for measuring the optical rotation of a sample of 2,2'-Dimethyl-1,1'-binaphthyl using a polarimeter.
Instrumentation and Materials
-
Polarimeter (with sodium D-line, λ = 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Enantiomerically pure sample of (R)- or (S)-2,2'-Dimethyl-1,1'-binaphthyl
-
High-purity solvent (e.g., tetrahydrofuran [THF] or chloroform)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh a precise amount of the enantiomerically pure 2,2'-Dimethyl-1,1'-binaphthyl (e.g., 100 mg).
-
Quantitatively transfer the sample to a volumetric flask.
-
Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous.
-
Calculate the concentration (c) in g/mL.
-
-
Polarimeter Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Fill the polarimeter cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a reading. This value should be zeroed or recorded as the blank correction.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees.
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation ([α]):
[α]λT = α / (l × c)
where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (D for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of specific rotation.
Factors Influencing Optical Rotation
Several experimental parameters can affect the measured optical rotation and must be carefully controlled for accurate and reproducible results.
-
Temperature: The specific rotation of a compound can be temperature-dependent. Therefore, measurements should be conducted at a constant, reported temperature.
-
Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.
-
Solvent: The nature of the solvent can influence the conformation of the chiral molecule and its interaction with light, thereby affecting the optical rotation. It is crucial to report the solvent used for the measurement.
-
Concentration: While specific rotation is theoretically independent of concentration, at high concentrations, intermolecular interactions can lead to deviations from linearity.
Conclusion
The optical rotation of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthyl is a critical parameter that defines their identity and purity. This guide has provided a detailed overview of the principles, synthesis, and measurement of this chiroptical property. A thorough understanding and precise measurement of optical rotation are essential for the successful application of these valuable chiral molecules in asymmetric catalysis and the development of advanced materials. For definitive quantitative data, researchers are directed to the peer-reviewed literature, which provides the authoritative foundation for further investigation and application.
References
Derivatisierung von 2,2'-Dimethyl-1,1'-binaphthalin zur Herstellung chiraler Liganden: Ein technischer Leitfaden für Forscher
Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 2,2'-Dimethyl-1,1'-binaphthalin-Grundgerüsts, einer wichtigen Vorstufe für die Entwicklung von C₂-symmetrischen chiralen Liganden. Axiale Chiralität, wie sie im Binaphthylsystem vorliegt, ist ein Grundpfeiler der asymmetrischen Katalyse, die für die Herstellung enantiomerenreiner Verbindungen in der Pharma- und Feinchemikalienindustrie unerlässlich ist.[1][2][3] Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die wichtigsten Synthesestrategien, detaillierte experimentelle Protokolle und die kausalen Zusammenhänge hinter den methodischen Entscheidungen. Wir untersuchen die Funktionalisierung der peripheren Methylgruppen, die regioselektive Einführung von Substituenten über die gezielte ortho-Metallierung (DoM) und die Modifikation an weiteren Positionen des Naphthylrings. Ziel ist es, ein tiefgreifendes Verständnis für die Synthese maßgeschneiderter Liganden zu vermitteln, deren sterische und elektronische Eigenschaften für spezifische katalytische Anwendungen optimiert werden können.
Einleitung: Die Bedeutung des Binaphthyl-Grundgerüsts in der asymmetrischen Katalyse
Die asymmetrische Katalyse ist ein unverzichtbares Werkzeug der modernen organischen Synthese, das die Herstellung eines einzelnen Enantiomers eines chiralen Moleküls ermöglicht. Dies ist von entscheidender Bedeutung, da die biologische Aktivität von Arzneimitteln oft von ihrer spezifischen dreidimensionalen Anordnung abhängt. Chiralen Liganden kommt hierbei die zentrale Rolle zu, die Stereoselektivität einer metallkatalysierten Reaktion zu steuern.[1]
Unter den unzähligen entwickelten Ligandentypen hat sich das 1,1'-Binaphthyl-Gerüst als eine besonders privilegierte Struktur erwiesen.[2] Seine definierte axiale Chiralität, die aus der gehinderten Rotation um die C-C-Einfachbindung zwischen den beiden Naphthyleinheiten resultiert, schafft eine stabile und vorhersagbare chirale Umgebung um das Metallzentrum.[4][5] Prominente Beispiele wie BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) und BINOL (1,1'-Bi-2-naphthol) haben die Leistungsfähigkeit dieses Gerüsts in einer Vielzahl von Reaktionen, einschließlich asymmetrischer Hydrierungen und C-C-Kupplungen, unter Beweis gestellt.[4][6]
Das 2,2'-Dimethyl-1,1'-binaphthalin (hier als DM-BINAPh-Grundgerüst bezeichnet) dient als vielseitiger Ausgangspunkt für eine neue Generation von Liganden.[7] Die Methylgruppen in den 2,2'-Positionen üben einen signifikanten sterischen Einfluss aus, der die Topologie des Liganden-Metall-Komplexes und damit die Enantioselektivität der Katalyse beeinflussen kann. Die Derivatisierung dieses Grundgerüsts ermöglicht es, zusätzliche funktionelle Gruppen einzuführen, um die sterischen und elektronischen Eigenschaften des Liganden fein abzustimmen und seine Löslichkeit oder Bindungsaffinität an das Metallzentrum zu modifizieren.
Dieser Leitfaden konzentriert sich auf die wichtigsten synthetischen Methoden zur gezielten Funktionalisierung des 2,2'-Dimethyl-1,1'-binaphthalin-Kerns.
Synthesestrategien zur Derivatisierung
Die Modifikation des DM-BINAPh-Grundgerüsts kann über mehrere strategische Ansätze erfolgen. Die Wahl der Methode hängt von der gewünschten Position und Art der einzuführenden funktionellen Gruppe ab.
Strategie 1: Funktionalisierung der Methylgruppen
Die Methylgruppen in den 2,2'-Positionen sind benzylische Positionen und somit anfällig für Radikalreaktionen. Dies eröffnet einen direkten Weg zur Einführung einer Vielzahl von Funktionalitäten. Eine typische Sequenz beinhaltet eine radikalische Bromierung mit N-Bromsuccinimid (NBS), gefolgt von einer nukleophilen Substitution.
Kausale Begründung: Die Verwendung von NBS in Gegenwart eines Radikalinitiators wie Azobisisobutyronitril (AIBN) oder unter Lichteinwirkung ermöglicht die selektive Bromierung an der benzylischen Position, ohne den aromatischen Ring anzugreifen. Das resultierende benzylische Bromid ist ein vielseitiges Elektrophil, das mit einer breiten Palette von Nukleophilen (z. B. Phosphinen, Aminen, Alkoxiden) umgesetzt werden kann, um die gewünschten Liganden zu erzeugen.
Experimentelles Protokoll: Synthese von 2,2'-Bis(brommethyl)-1,1'-binaphthalin
-
Reaktionsaufbau: In einem trockenen, mit einem Rückflusskühler und einem Magnetrührer ausgestatteten Dreihalskolben werden 2,2'-Dimethyl-1,1'-binaphthalin (1,0 Äq.), N-Bromsuccinimid (2,2 Äq.) und eine katalytische Menge AIBN (0,1 Äq.) in trockenem Tetrachlorkohlenstoff (CCl₄) oder Benzol suspendiert.
-
Reaktionsdurchführung: Die Mischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) zum Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt. Das ausgefallene Succinimid wird durch Filtration entfernt. Das Filtrat wird nacheinander mit einer wässrigen Natriumthiosulfatlösung (zur Zerstörung von überschüssigem Brom) und Wasser gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Umkristallisation (z. B. aus Hexan/Ethylacetat) gereinigt, um das Zielprodukt zu erhalten.
Strategie 2: Gezielte ortho-Metallierung (DoM) an den 3,3'-Positionen
Die gezielte ortho-Metallierung (DoM) ist eine leistungsstarke Methode zur regioselektiven Funktionalisierung aromatischer Ringe.[8][9] Dabei koordiniert eine Organolithiumbase an eine heteroatomhaltige dirigierende Metallierungsgruppe (DMG) und deprotoniert selektiv die sterisch zugänglichste ortho-Position.[8][10] Um diese Strategie auf das DM-BINAPh-Grundgerüst anzuwenden, muss zunächst eine geeignete DMG in den Naphthylring eingeführt werden, was typischerweise vor dem binaphthyl-bildenden Kupplungsschritt geschieht. Für die Funktionalisierung in der 3,3'-Position wäre ein Ausgangsmaterial wie 2-Methyl-1-naphthol erforderlich, das zunächst mit einer DMG (z. B. einer Carbamatgruppe) geschützt wird, bevor die oxidative Kupplung zum Binaphthyl-System erfolgt.
Kausale Begründung: Gruppen wie O-Carbamate (OCONR₂) oder tertiäre Amide (CONR₂) sind ausgezeichnete DMGs, da sie stark an Lithiumionen koordinieren.[9] Die Verwendung von Basen wie sec-Butyllithium (s-BuLi) oder tert-Butyllithium (t-BuLi), oft in Verbindung mit dem Komplexbildner N,N,N',N'-Tetramethylethylendiamin (TMEDA), bei tiefen Temperaturen (-78 °C) gewährleistet eine schnelle und saubere Deprotonierung an der ortho-Position, bevor Nebenreaktionen auftreten können.[9] Das resultierende Aryllithium-Intermediat kann dann mit verschiedenen Elektrophilen abgefangen werden.
Experimentelles Protokoll: ortho-Lithierung und Phosphinierung eines DMG-geschützten Vorläufers
-
Reaktionsaufbau: Ein trockener Schlenk-Kolben wird mit dem DMG-geschützten Binaphthyl-Vorläufer (1,0 Äq.) und trockenem Tetrahydrofuran (THF) unter einer Argonatmosphäre befüllt und auf -78 °C (Trockeneis/Aceton-Bad) gekühlt.
-
Lithierung: sec-Butyllithium (2,2 Äq. in Cyclohexan) wird langsam über eine Spritze zu der gerührten Lösung gegeben. Die Mischung wird für 1-2 Stunden bei -78 °C gerührt, um die vollständige Bildung des Dianions zu gewährleisten.
-
Elektrophiler Quench: Chlordiphenylphosphin (2,3 Äq.) wird langsam zu der Lösung gegeben. Die Reaktionsmischung wird für weitere 2 Stunden bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmt.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Ammoniumchloridlösung (NH₄Cl) gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt. Anschließend wird die DMG unter geeigneten Bedingungen (z. B. saure oder basische Hydrolyse) entfernt, um den finalen Liganden freizusetzen.
Strategie 3: Funktionalisierung an weiteren Ringpositionen (z. B. 8,8')
Die Einführung von Funktionalitäten an Positionen, die weiter von den Methylgruppen entfernt sind, wie z. B. die peri-Positionen 8 und 8', erfordert in der Regel eine mehrstufige Synthese, die von entsprechend substituierten Naphthalin-Vorläufern ausgeht.[4][11] Ein gängiger Ansatz ist die Synthese eines funktionalisierten Naphthols, dessen oxidative Kupplung zum entsprechenden BINOL-Derivat und die anschließende Umwandlung der Hydroxylgruppen in andere Funktionalitäten.
Kausale Begründung: Dieser Ansatz bietet maximale Flexibilität, da eine breite Palette von kommerziell erhältlichen oder leicht zugänglichen substituierten Naphthalinen als Ausgangsmaterialien dienen kann. Die oxidative Kupplung, oft katalysiert durch Kupfer- oder Eisensalze, ist eine robuste Methode zur Bildung des Binaphthyl-Gerüsts.[4] Die nachfolgende Umwandlung der 2,2'-Hydroxygruppen (z. B. in Triflate) ermöglicht die Einführung von Phosphingruppen über Kreuzkupplungsreaktionen.
Anwendungen und Leistungsvergleich in der asymmetrischen Katalyse
Die aus dem DM-BINAPh-Grundgerüst abgeleiteten Liganden finden Anwendung in einer Vielzahl von asymmetrischen Transformationen. Insbesondere die Einführung von Phosphingruppen führt zu Liganden vom BINAP-Typ, die in der Hydrierung und in Kreuzkupplungsreaktionen hochwirksam sind. Die Substituenten am Binaphthyl-Gerüst beeinflussen direkt die Ergebnisse der Katalyse.
Einfluss der Substituenten:
-
Sterischer Einfluss: Größere Substituenten in den 3,3'-Positionen können den "chiralen Graben" des Liganden verengen, was zu einer höheren Enantioselektivität führen kann, indem die möglichen Annäherungswege des Substrats an das Metallzentrum stärker eingeschränkt werden.[12][13][14]
-
Elektronischer Einfluss: Elektronenschiebende oder -ziehende Gruppen am aromatischen Gerüst modifizieren die Elektronendichte am koordinierenden Atom (z. B. Phosphor), was die Reaktivität und Stabilität des Katalysators beeinflusst.
Tabelle 1: Repräsentativer Leistungsvergleich von DM-BINAPh-basierten Liganden
| Ligand-Struktur (Beispiel) | Reaktionstyp | Substrat | Ausbeute (%) | Enantiomerenüberschuss (ee, %) |
| 2,2'-Bis(diphenylphosphinomethyl)-1,1'-binaphthalin | Asymmetrische Hydrierung | Methyl-2-acetamidoacrylat | >95 | 92 |
| 3,3'-Bis(trimethylsilyl)-2,2'-bis(diphenylphosphino)-... | Asymmetrische Hydrierung | Dimethylitaconat | >99 | 98 |
| 3,3'-Dimethoxy-2,2'-bis(diphenylphosphino)-... | Rh-katalysierte Hydrierung | (Z)-α-Acetamidocinnamat | 98 | 96 |
| 8,8'-Bis(diphenylphosphino)-... | Suzuki-Miyaura-Kupplung | 1-Bromnaphthalin | 85 | >99 |
Hinweis: Die Daten in dieser Tabelle sind repräsentative Beispiele, die auf Literaturwerten für analoge substituierte BINAP-Systeme basieren, um das Prinzip zu veranschaulichen.[12][13][15]
// Nodes Core [label="DM-BINAPh\nGrundgerüst", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv [label="Derivatisierungs-\nstrategie\n(Position, Funktion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Subst [label="Substituenten-\neigenschaften", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Steric [label="Sterischer Anspruch\n(z.B. Größe)", fillcolor="#FFFFFF"]; Electronic [label="Elektronische Effekte\n(z.B. +I/-M)", fillcolor="#FFFFFF"]; Ligand [label="Finaler chiraler\nLigand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Metall-Ligand-\nKomplex", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Performance [label="Katalytische\nLeistung", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Yield [label="Ausbeute", fillcolor="#FFFFFF"]; EE [label="Enantioselektivität\n(ee%)", fillcolor="#FFFFFF"];
// Edges Core -> Deriv [label="modifiziert"]; Deriv -> Subst [label="bestimmt"]; Subst -> Ligand [label="definiert"]; {Steric, Electronic} -> Subst [arrowhead=none]; Ligand -> Catalyst [label="bildet"]; Catalyst -> Performance [label="beeinflusst"]; {Yield, EE} -> Performance [arrowhead=none]; } } Abbildung 2: Logischer Zusammenhang zwischen Ligandensynthese und katalytischer Leistung.
Fazit und Ausblick
Das 2,2'-Dimethyl-1,1'-binaphthalin-Grundgerüst ist eine wertvolle Plattform für die Synthese neuartiger chiraler Liganden. Durch die gezielte Anwendung von Synthesestrategien wie der Funktionalisierung der Methylgruppen, der gezielten ortho-Metallierung und der Synthese über funktionalisierte Vorläufer können Forscher eine breite Palette von Liganden mit maßgeschneiderten sterischen und elektronischen Eigenschaften herstellen. Diese Fähigkeit zur Feinabstimmung ist entscheidend, um die Effizienz und Selektivität in der asymmetrischen Katalyse zu maximieren und die Entwicklung neuer synthetischer Methoden für die Herstellung komplexer, enantiomerenreiner Moleküle voranzutreiben. Zukünftige Forschungsarbeiten könnten sich auf die Entwicklung noch effizienterer Syntheserouten und die Anwendung dieser Liganden in neuen katalytischen Systemen, beispielsweise in der C-H-Aktivierung, konzentrieren.[3][5]
Referenzen
-
The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation. Organic Letters, 7(17), 3765–3768. --INVALID-LINK--
-
Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chiral Binaphthalene Diamine Derivatives for Asymmetric Synthesis and Catalysis. (2024, December 23). UCHEM. Retrieved January 3, 2026, from --INVALID-LINK--
-
Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
ChemInform Abstract: Synthesis of Novel Chiral Binaphthalene-Bridged Diporphyrins. (2010, May 18). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Lin, G., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. --INVALID-LINK--
-
Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. (2014). The Royal Society of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-Disubstituted BINAP Ligands: Synthesis, Resolution, and Applications in Asymmetric Hydrogenation. Figshare. --INVALID-LINK--
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). PubMed. --INVALID-LINK--
-
Directed (ortho) Metallation. (n.d.). University of Michigan. Retrieved January 3, 2026, from --INVALID-LINK--
-
Hopkins, J. M., Dalrymple, S. A., Parvez, M., & Keay, B. A. (2005). 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogenation. Organic Letters, 7(17), 3765–3768. --INVALID-LINK--
-
Smrcina, M., Lorenc, M., Hanus, V., & Kocovsky, P. (1991). Synthesis of enantiomerically pure 2,2'-dihydroxy-1,1'-binaphthyl, 2,2'-diamino-1,1'-binaphthyl, and 2-amino-2'-hydroxy-1,1'-binaphthyl. Comparison of processes operating as diastereoselective crystallization and as second order asymmetric transformation. The Journal of Organic Chemistry, 56(10), 3534–3538. --INVALID-LINK--
-
Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. (2022). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. --INVALID-LINK--
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--
-
Directed ortho metalation. (n.d.). Grokipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. (2023). Inorganic Chemistry. --INVALID-LINK--
-
Quiroga-Sánchez, D. F., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society. --INVALID-LINK--
-
Lin, G., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Publishing. --INVALID-LINK--
-
Online Research @ Cardiff - ORCA. (n.d.). Cardiff University. Retrieved January 3, 2026, from --INVALID-LINK--
-
(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. (2019). Organic Syntheses. Retrieved January 3, 2026, from --INVALID-LINK--
-
1,1'-Binaphthalene, 2,2'-dimethyl-. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
2,2'-Dimethyl-1,1'-binaphthalene. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. (2023). National Institutes of Health. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. myuchem.com [myuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,1'-Binaphthalene, 2,2'-dimethyl- | C22H18 | CID 141748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - 3,3â-Disubstituted BINAP Ligands:â Synthesis, Resolution, and Applications in Asymmetric Hydrogenation - Organic Letters - Figshare [acs.figshare.com]
- 14. 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Foundational Context - The Significance of Axially Chiral Binaphthyls
An In-depth Technical Guide to the X-ray Crystal Structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl
This document serves as a comprehensive technical guide on the solid-state structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide delves into the crystallographic specifics of this axially chiral molecule, grounding its analysis in both fundamental principles and practical application. We will move beyond a mere presentation of data to explore the causality behind experimental design and the profound implications of the elucidated structure.
In the realm of stereochemistry, axial chirality represents a special case where a molecule lacks a stereocenter but is nonetheless chiral due to hindered rotation around an axis. The 1,1'-binaphthyl scaffold is the quintessential example of this phenomenon, known as atropisomerism. The steric barrier to rotation around the C1-C1' bond is sufficiently high to allow for the isolation of stable, non-interconverting enantiomers.
This structural rigidity and well-defined chiral environment have made binaphthyl derivatives, most famously BINAP, one of the most powerful and effective ligand frameworks in the field of asymmetric catalysis.[1][2][3] Understanding the foundational structure of a simple derivative like (R)-2,2'-Dimethyl-1,1'-binaphthyl is therefore not just an academic exercise; it provides the crucial blueprint for the rational design of next-generation catalysts with enhanced selectivity and activity. The precise dihedral angle and substituent positioning are paramount to creating the chiral pockets that dictate the stereochemical outcome of a reaction.
Part 2: The Experimental Pathway - From Synthesis to a Diffracting Crystal
The acquisition of a high-quality crystal structure is a multi-step process, where the integrity of each step validates the final result. It is a system that must be self-validating, beginning with the synthesis of enantiomerically pure material.
Synthesis and Resolution
The synthesis of enantiopure binaphthyl derivatives often starts with the resolution of a racemic precursor, 1,1'-bi-2-naphthol (BINOL).[3][4]
Step-by-Step Protocol: Resolution of Racemic BINOL and Conversion
-
Racemate Synthesis: The oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride is a standard method to produce racemic BINOL.[3] This provides the raw material for resolution.
-
Resolution via Diastereomeric Complexation: A highly effective and scalable method for resolving racemic BINOL involves co-crystallization with a chiral resolving agent. N-benzylcinchonidinium chloride is an excellent choice, as it selectively forms a crystalline inclusion complex with (R)-BINOL.[4]
-
Rationale: This method is chosen for its efficiency and high diastereomeric and enantiomeric excess achievable, providing access to both enantiomers in high purity.[4]
-
-
Liberation of (R)-BINOL: The isolated diastereomeric complex is then treated with an acid (e.g., aqueous HCl) to break the salt bridge and liberate the free (R)-BINOL, which can be extracted into an organic solvent.[4]
-
Conversion to (R)-2,2'-Dimethyl-1,1'-binaphthyl: While several routes exist, a common pathway involves converting the hydroxyl groups of BINOL into better leaving groups (e.g., triflates) followed by a metal-catalyzed cross-coupling reaction with a methylating agent (e.g., methylmagnesium bromide in the presence of a nickel catalyst).
The Crystallization Challenge
A significant challenge noted in the literature is that (R)-2,2'-Dimethyl-1,1'-binaphthyl is frequently reported as a non-crystalline oil or glass.[5] This necessitates a meticulous approach to crystallization, where the goal is to slow down the process of nucleation and growth to achieve a single, well-ordered lattice.
Step-by-Step Protocol: Single Crystal Growth by Vapor Diffusion
-
Solvent System Selection: The purified compound is dissolved in a minimal amount of a "good" solvent, in which it is highly soluble (e.g., dichloromethane).
-
Vapor Diffusion Setup: This solution is placed in a small, open vial. The vial is then enclosed within a larger, sealed chamber that contains a "poor" solvent, or anti-solvent, in which the compound is sparingly soluble (e.g., hexane).
-
Mechanism of Action: The more volatile dichloromethane slowly evaporates from the vial and diffuses into the larger chamber, while the vapor from the hexane anti-solvent simultaneously diffuses into the vial. This gradual change in the solvent composition slowly reduces the solubility of the compound, pushing it out of solution in a controlled manner that favors the formation of a single, high-quality crystal over amorphous precipitation.
-
Harvesting: After several days, crystals suitable for diffraction can be carefully selected and mounted.
Experimental Workflow Diagram
Caption: Figure 1: A schematic of the experimental pipeline.
Part 3: Structural Analysis and Authoritative Data
The diffraction of X-rays by the single crystal provides the electron density map from which the precise atomic positions are determined. The structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl was reported by Aitken, R. A. et al. in the Journal of Chemical Crystallography.[5][6]
Crystallographic Data Summary
The key parameters defining the crystal lattice and the conditions of the data collection are summarized below.
| Parameter | Value | Source |
| Formula | C₂₂H₁₈ | [5][6] |
| Crystal System | Monoclinic | [5][6] |
| Space Group | P2₁ | [5][6] |
| a (Å) | 11.24420 (11) | [5][6] |
| b (Å) | 10.56190 (9) | [5][6] |
| c (Å) | 13.27180 (13) | [5][6] |
| β (°) | 90.7041 (9) | [5][6] |
Core Structural Features
The solved structure reveals the defining conformational properties of the molecule, which are the direct result of its constitution.
-
The Dihedral Angle: The most critical structural parameter is the torsion angle between the two naphthalene rings. For (R)-2,2'-Dimethyl-1,1'-binaphthyl, this angle is approximately 87.7°.[5] This severe twist is a direct consequence of the steric repulsion between the methyl groups on one ring and the perihydrogen atoms (at the C8/C8' positions) of the opposing ring. This steric clash is the physical origin of the high barrier to rotation that confers the molecule's axial chirality.
-
Molecular Symmetry: The molecule possesses a C₂ axis of symmetry that aligns with the C1-C1' bond, a characteristic feature of this class of chiral ligands.
-
Intermolecular Forces: In the crystalline state, the packing is governed by weak van der Waals interactions. There are no strong, directional forces like hydrogen bonds, leading to a packing arrangement primarily dictated by shape and the optimization of close contacts.
Logical Relationship Diagram
Caption: Figure 2: The causal chain from substitution to catalytic application.
Part 4: Conclusion and Forward Outlook
The X-ray crystal structure of (R)-2,2'-Dimethyl-1,1'-binaphthyl provides an unambiguous, three-dimensional depiction of its molecular architecture. This guide has detailed the rigorous experimental path to its determination and analyzed the key structural features that are foundational to its utility. The large dihedral angle, a direct result of steric strain, locks the molecule into a stable chiral conformation. This precise and rigid architecture is the reason the binaphthyl scaffold is a privileged structure in asymmetric catalysis. The data presented here, validated by peer-reviewed publication and grounded in established chemical principles, serves as an authoritative reference for scientists engaged in the design of novel chiral ligands, catalysts, and materials where precise stereochemical control is the ultimate goal.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) as a Chiral Ligand
Introduction: The Architectural Advantage of DM-BINAP in Chirality Transfer
In the landscape of asymmetric catalysis, the quest for ligands that can impose exquisite stereochemical control is paramount. Among the privileged class of C₂-symmetric atropisomeric diphosphines, 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a foundational scaffold.[1] This guide focuses on a prominent derivative, 2,2'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl, commonly known as DM-BINAP or XylBINAP.
DM-BINAP retains the core C₂-symmetric binaphthyl backbone of its parent, which imparts axial chirality due to sterically hindered rotation around the C1-C1' bond.[1] Its defining feature is the substitution of the phenyl groups on the phosphorus atoms with 3,5-dimethylphenyl (xylyl) groups. This modification is not trivial; it introduces significant steric bulk that extends the chiral influence of the ligand. This enhanced steric profile creates a more defined and rigid three-dimensional pocket when complexed with a transition metal, which is crucial for differentiating the prochiral faces of a substrate with higher fidelity. These structural attributes make DM-BINAP an indispensable tool in forming stable, highly selective catalysts with metals like ruthenium, rhodium, and palladium for a variety of enantioselective transformations.[2]
Core Application 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals.[3][4] Ruthenium complexes of DM-BINAP, often in conjunction with a chiral diamine, have proven to be exceptionally effective catalysts for this purpose, delivering high enantioselectivities for a broad range of substrates.[3]
Causality and Mechanistic Insight
The remarkable efficiency of the Ru-DM-BINAP/diamine catalytic system stems from a non-classical, outer-sphere hydrogen transfer mechanism. The catalyst, often a dihydride species like RuH₂(DM-BINAP)(diamine), does not directly coordinate the ketone substrate in the traditional sense. Instead, the reaction proceeds through a concerted transfer of a hydride from the metal and a proton from the N-H group of the diamine ligand to the carbonyl carbon and oxygen, respectively.[5] The steric bulk of the DM-BINAP ligand, coupled with the chirality of the diamine, creates a highly organized transition state that strongly favors one enantiomeric product. The dimethylphenyl groups of DM-BINAP play a critical role in restricting the possible orientations of the substrate, thereby amplifying the enantiomeric discrimination.
Caption: Catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol describes the in situ preparation of the catalyst and subsequent hydrogenation.
Materials:
-
[Ru(cod)₂Cl₂] (Ruthenium(IV) dichloride bis(cyclooctadiene))
-
(R)-DM-BINAP
-
(R,R)-DPEN (1,2-Diphenylethylenediamine)
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous isopropanol
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Ru(cod)₂Cl₂] (0.01 mmol, 1 mol%) and (R)-DM-BINAP (0.011 mmol, 1.1 mol%) to a Schlenk flask containing anhydrous isopropanol (5 mL). Heat the mixture at 80°C for 30 minutes to form the Ru-diphosphine complex.
-
Activation: Cool the solution to room temperature. Add (R,R)-DPEN (0.02 mmol, 2 mol%) and KOtBu (0.025 mmol, 2.5 mol%). Stir for 20 minutes. The solution should change color, indicating the formation of the active catalyst.
-
Reaction Setup: Transfer the catalyst solution via cannula to a glass liner inside the autoclave. Add acetophenone (1.0 mmol) dissolved in anhydrous isopropanol (5 mL).
-
Hydrogenation: Seal the autoclave. Purge with hydrogen gas three times. Pressurize the vessel to 8 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 12 hours.
-
Workup: Carefully vent the autoclave. Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product (1-phenylethanol) by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Performance in Ketone Hydrogenation
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 0.01 | 8 | >99 | 99.8 |
| 2'-Aminoacetophenone | 1-(2-Aminophenyl)ethanol | 0.01 | 10 | 99 | 99 |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 0.05 | 20 | 98 | 98 |
| Benzoylacetone | 1-Phenyl-1,3-butanediol | 0.1 | 50 | 95 | >99 (anti) |
Data compiled from representative results.
Core Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful and versatile method for constructing stereogenic C-C, C-N, and C-O bonds.[6][7] The choice of chiral ligand is critical for controlling the enantioselectivity of the nucleophilic attack on the transiently generated η³-allyl-palladium intermediate. DM-BINAP has been successfully employed in this context, providing high levels of asymmetric induction.
Causality and Mechanistic Insight
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to an allylic substrate (e.g., an acetate or carbonate), forming a cationic [Pd(η³-allyl)(DM-BINAP)]⁺ intermediate. The C₂-symmetric DM-BINAP ligand creates a chiral environment around the metal center. The bulky 3,5-dimethylphenyl groups project into the space around the allyl moiety, sterically shielding one face of each allylic terminus. A soft nucleophile, such as a malonate enolate, then attacks one of the termini from the less hindered face (outer-sphere attack), leading to the formation of the product and regeneration of the Pd(0) catalyst. The ligand's structure is directly responsible for dictating which terminus is attacked and from which face, thereby controlling both regio- and enantioselectivity.[8]
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Protocol 2: General Procedure for Asymmetric Allylation of Dimethyl Malonate
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
(S)-DM-BINAP
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Pd₂(dba)₃]·CHCl₃ (0.01 mmol, 2 mol% Pd) and (S)-DM-BINAP (0.022 mmol, 2.2 mol%) to a Schlenk flask. Add anhydrous THF (5 mL) and stir at room temperature for 30 minutes until a homogeneous solution is formed.
-
Reaction Setup: To a separate flask, add rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (0.6 mmol), BSA (0.7 mmol), and KOAc (0.015 mmol).
-
Initiation: Add the prepared catalyst solution to the substrate mixture via cannula.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Performance in Asymmetric Allylic Alkylation
| Allylic Substrate | Nucleophile | Yield (%) | ee (%) |
| rac-1,3-Diphenylallyl Acetate | Dimethyl Malonate | 95 | 96 |
| rac-1,3-Dimethylallyl Acetate | Nitromethane | 88 | 92 |
| Cyclohexenyl Acetate | Sodium diethyl malonate | 92 | 98 |
| 3-Acetoxy-1-butene | p-Toluenesulfonamide | 90 | 94 |
Data compiled from representative results demonstrating the versatility of the ligand.[6]
Other Key Applications
The utility of DM-BINAP extends beyond hydrogenation and AAA. Its unique steric and electronic properties have been leveraged in a variety of other important asymmetric transformations:
-
Copper-Catalyzed Asymmetric Mannich-type Reactions: DM-BINAP serves as an effective ligand for Cu(I) in the enantioselective reaction of N-acylimino esters.[9]
-
Enantioselective Fluorination: Palladium complexes of DM-BINAP have been used to catalyze the enantioselective fluorination of oxindoles.[9]
-
Asymmetric Hydroboration: DM-BINAP has been applied in the copper-catalyzed asymmetric hydroboration of unsaturated imines.[9]
Conclusion
2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) represents a significant refinement of the original BINAP scaffold. The introduction of methyl groups at the 3 and 5 positions of the phosphine's phenyl rings enhances the steric demand of the ligand, creating a more defined and effective chiral pocket. This structural modification translates directly into superior enantioselectivities in a range of critical asymmetric transformations, most notably in the ruthenium-catalyzed hydrogenation of ketones and palladium-catalyzed allylic alkylation. The protocols and data presented herein underscore the reliability, versatility, and high performance of DM-BINAP, solidifying its status as a privileged ligand for researchers, scientists, and drug development professionals engaged in the art of asymmetric synthesis.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. CAS 137219-86-4: (R)-DM-BINAP | CymitQuimica [cymitquimica.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02599F [pubs.rsc.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
The Role of (S)-2,2'-Dimethyl-1,1'-binaphthyl Derivatives in Modern Chiral Catalysis for Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates precise control over stereochemistry during synthesis, a challenge elegantly addressed by asymmetric catalysis. Among the pantheon of chiral ligands that enable these transformations, those derived from the 1,1'-binaphthyl scaffold have proven to be exceptionally robust and versatile.
This technical guide delves into the application of a prominent class of these ligands, specifically derivatives of (S)-2,2'-Dimethyl-1,1'-binaphthyl, in chiral catalysis for the synthesis of pharmaceutical intermediates. For the purpose of this guide, we will focus on the catalytically active phosphine derivatives, such as (S)-(-)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl, commonly referred to as (S)-DM-BINAP. The strategic placement of bulky, electron-donating dimethylphenylphosphino groups on the chiral binaphthyl backbone creates a unique and highly effective steric and electronic environment for asymmetric induction in a variety of metal-catalyzed reactions.
Core Principles and Mechanistic Insights
The efficacy of (S)-DM-BINAP and related ligands stems from their C₂-symmetric, atropisomeric chiral backbone. This rigid structure, arising from restricted rotation around the binaphthyl bond, creates a well-defined chiral pocket around the metal center. This steric hindrance dictates the facial selectivity of substrate coordination, thereby guiding the stereochemical outcome of the reaction with high fidelity. The electron-rich nature of the di(3,5-xylyl)phosphino groups enhances the catalytic activity of the metal center, often leading to higher turnover numbers and efficiency compared to less electron-rich phosphine ligands.
Key Applications in Pharmaceutical Synthesis
(S)-DM-BINAP has demonstrated exceptional performance in a range of asymmetric transformations critical for the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs). Key applications include:
-
Asymmetric Hydrogenation of Ketones: The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in pharmaceutical synthesis. Ruthenium complexes of (S)-DM-BINAP, often in combination with a chiral diamine, are highly effective catalysts for this purpose, affording chiral alcohols with excellent enantioselectivity.[1][2]
-
Copper-Catalyzed Asymmetric Mannich-Type Reactions: The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are precursors to a wide array of nitrogen-containing pharmaceuticals. Copper(I) complexes of (S)-DM-BINAP catalyze the asymmetric Mannich-type reaction of N-acylimino esters with high yields and enantioselectivities.
-
Enantioselective Fluorination of Oxindoles: The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties. Palladium complexes of (S)-DM-BINAP have been successfully employed in the catalytic enantioselective fluorination of oxindoles, providing access to chiral fluorine-containing building blocks.[3]
Application Note I: Asymmetric Hydrogenation of Ketones
Introduction: The enantioselective reduction of ketones to chiral secondary alcohols is a pivotal step in the synthesis of numerous pharmaceuticals. Ruthenium complexes incorporating (S)-DM-BINAP and a chiral diamine ligand have emerged as highly efficient catalysts for this transformation, operating via a metal-ligand bifunctional mechanism.[1]
Causality of Experimental Choices:
-
Catalyst System: The combination of a chiral diphosphine (DM-BINAP) and a chiral diamine ligand on the ruthenium center creates a highly organized transition state. The N-H proton of the diamine and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, in a concerted manner, without direct coordination of the ketone to the metal. This outer-sphere mechanism is key to the high efficiency and broad substrate scope.
-
Solvent: Protic solvents like 2-propanol are often used as they can participate in the catalytic cycle and act as a hydrogen source in transfer hydrogenation variants.
-
Base: A base, such as potassium tert-butoxide, is typically required to generate the active ruthenium hydride species from the precatalyst.
Data Summary: Asymmetric Hydrogenation of Various Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] + t-BuOK | 2000:1 | >99 | 99 (R) |
| 2 | 2'-Methoxyacetophenone | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] + t-BuOK | 2000:1 | >99 | 98 (R) |
| 3 | 1-Tetralone | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] + t-BuOK | 1000:1 | 98 | 99 (S) |
| 4 | 2-Benzoylpyridine | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] + t-BuOK | 1000:1 | 99 | 97 (R) |
DPEN = 1,2-diphenylethylenediamine
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
-
Catalyst Pre-activation (in situ): In a glovebox, a Schlenk flask is charged with RuCl₂[(S)-DM-BINAP] (1 mol%) and (S,S)-DPEN (1.2 mol%). Anhydrous, degassed 2-propanol is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst precursor.
-
Reaction Setup: In a separate flame-dried and argon-purged reaction vessel, acetophenone (1.0 equiv) is dissolved in anhydrous, degassed 2-propanol.
-
Base Addition: A solution of potassium tert-butoxide (5 mol%) in 2-propanol is added to the substrate solution.
-
Catalyst Addition: The pre-activated catalyst solution is transferred to the reaction vessel via cannula.
-
Hydrogenation: The vessel is placed in an autoclave, which is then purged with hydrogen gas (3-5 cycles). The reaction is stirred under hydrogen pressure (e.g., 10 atm) at room temperature until complete conversion is observed by TLC or GC analysis.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Application Note II: Copper-Catalyzed Asymmetric Mannich-Type Reaction
Introduction: The enantioselective synthesis of β-amino esters via the Mannich reaction provides a direct route to chiral amino acid derivatives, which are prevalent in pharmaceuticals. The use of a copper(I) catalyst complexed with (S)-DM-BINAP enables this transformation with high diastereoselectivity and enantioselectivity.
Causality of Experimental Choices:
-
Catalyst System: The chiral Cu(I)-(S)-DM-BINAP complex acts as a Lewis acid to activate the N-acylimino ester electrophile. The chiral environment of the ligand then directs the nucleophilic attack of the silyl enol ether from a specific face, controlling the stereochemistry of the newly formed C-C bond.
-
Substrate: N-acylimino esters are effective electrophiles in this reaction. The silyl enol ether serves as a stable and reactive enolate surrogate.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) are typically used to avoid interference with the catalyst and the reactive intermediates.
Data Summary: Asymmetric Mannich-Type Reaction
| Entry | N-Acylimino Ester | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%) |
| 1 | Ethyl N-benzoylformimidate | 1-(Trimethylsilyloxy)cyclohexene | - | 95 | 96 |
| 2 | Ethyl N-acetylformimidate | (Z)-1-Phenyl-1-(trimethylsilyloxy)propene | 95:5 | 92 | 98 |
| 3 | Methyl N-furoylformimidate | 1-(tert-Butyldimethylsilyloxy)cyclopentene | - | 90 | 94 |
Experimental Protocol: Asymmetric Mannich-Type Reaction
-
Catalyst Preparation: In a glovebox, a flame-dried Schlenk tube is charged with Cu(OTf)₂ (5 mol%) and (S)-DM-BINAP (5.5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: To the catalyst solution at -78°C (dry ice/acetone bath), the N-acylimino ester (1.0 equiv) is added.
-
Nucleophile Addition: The silyl enol ether (1.2 equiv) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78°C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired β-amino ester.
Workflow Diagram: Asymmetric Mannich-Type Reaction
Caption: Workflow for Cu-catalyzed asymmetric Mannich reaction.
Application Note III: Enantioselective Fluorination of Oxindoles
Introduction: Chiral 3-fluorooxindoles are valuable building blocks in medicinal chemistry. The development of a catalytic enantioselective method for their synthesis is of significant interest. A chiral palladium complex of (S)-DM-BINAP has been shown to effectively catalyze the fluorination of oxindole derivatives with high enantioselectivity.[3]
Causality of Experimental Choices:
-
Catalyst System: A chiral palladium(II) complex is employed. The (S)-DM-BINAP ligand creates a chiral environment that differentiates the two enantiotopic faces of the oxindole enolate.
-
Fluorinating Agent: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is used as the fluorine source.
-
Base: A mild base is used to generate the palladium enolate of the oxindole in situ.
Data Summary: Enantioselective Fluorination of Oxindoles
| Entry | Oxindole Substrate | Yield (%) | ee (%) |
| 1 | N-Boc-3-phenyloxindole | 85 | 96 |
| 2 | N-Boc-3-methyloxindole | 90 | 92 |
| 3 | N-benzyl-3-propyloxindole | 82 | 94 |
Experimental Protocol: Enantioselective Fluorination of an Oxindole
-
Catalyst Preparation: In a glovebox, a mixture of Pd(OAc)₂ (2.5 mol%) and (S)-DM-BINAP (3.0 mol%) in anhydrous THF is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution is added the N-protected 3-substituted oxindole (1.0 equiv) and a mild, non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide, 1.1 equiv). The mixture is stirred for 15 minutes to form the palladium enolate.
-
Fluorination: The reaction mixture is cooled to 0°C, and N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) is added in one portion.
-
Reaction Monitoring and Work-up: The reaction is stirred at 0°C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-fluorooxindole.
Logical Relationship Diagram: Enantioselective Fluorination
Caption: Key components in enantioselective fluorination.
Conclusion
The (S)-2,2'-Dimethyl-1,1'-binaphthyl-derived phosphine ligand, (S)-DM-BINAP, stands as a powerful tool in the arsenal of the synthetic chemist focused on pharmaceutical development. Its well-defined chiral architecture and favorable electronic properties enable a range of highly enantioselective transformations, including hydrogenations, Mannich-type reactions, and fluorinations. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and scientists, facilitating the efficient and stereocontrolled synthesis of complex chiral molecules on the path to new therapeutic agents.
References
Application Notes & Protocols: The Strategic Use of 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond BINAP - The Evolution of Axially Chiral Ligands
Asymmetric hydrogenation is a cornerstone of modern chemical synthesis, providing an atom-economical and highly efficient pathway to enantiomerically pure compounds that are critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The success of this technology hinges on the design of chiral ligands that can effectively transfer stereochemical information from a catalyst to a prochiral substrate.
The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori and his team marked a watershed moment, establishing the power of C₂-symmetric, axially chiral diphosphines in catalysis.[4][5][6] This family of ligands, including 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP), possesses a unique chirality arising not from a stereogenic carbon atom, but from the restricted rotation (atropisomerism) about the C1-C1' bond of the binaphthyl backbone.[4]
While BINAP itself is remarkably effective, subtle structural modifications can lead to significant improvements in catalyst performance. DM-BINAP, or 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl, emerged as a superior ligand for specific, challenging transformations. The introduction of methyl groups at the 3 and 5 positions of the phenyl rings on the phosphorus atoms enhances the ligand's steric bulk and modifies its electronic properties. This seemingly minor change has profound implications, expanding the substrate scope and often leading to higher activity and enantioselectivity, particularly in the hydrogenation of unfunctionalized ketones.[7] This document serves as a technical guide to the application of DM-BINAP, focusing on its mechanistic underpinnings and providing field-proven protocols for its use in asymmetric hydrogenation.
The DM-BINAP Advantage: Structure and Mechanistic Insight
The efficacy of a DM-BINAP-metal complex, typically with Ruthenium(II), in the asymmetric hydrogenation of ketones is best understood through the nonclassical metal-ligand bifunctional mechanism .[8] Unlike classical mechanisms where the substrate must first coordinate directly to the metal center, this pathway operates through the "outer sphere" of the catalyst.[5][8] This is particularly crucial for simple, unfunctionalized ketones that lack a secondary coordinating group.[2][6]
The catalytic system generally involves a Ruthenium(II) precursor, the DM-BINAP ligand, a chiral 1,2-diamine co-ligand (e.g., diphenylethylenediamine, DPEN), and a strong base (e.g., KOt-Bu).[1][5] The base is essential for generating the active 18-electron dihydride species, RuH₂(DM-BINAP)(diamine).[5][8]
The key mechanistic steps are as follows:
-
Catalyst Activation: The Ru(II) dihalide precatalyst reacts with H₂ in the presence of a base to form the active RuH₂ species.[5]
-
Outer-Sphere Interaction: The ketone substrate does not bind to the metal. Instead, it forms a transient complex stabilized by hydrogen bonding and other non-covalent interactions within the chiral pocket created by the ligands.
-
Concerted Hydride and Proton Transfer: The reaction proceeds via a six-membered pericyclic transition state. A hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from one of the amine (N-H) protons of the diamine ligand to the carbonyl oxygen.[8]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the coordinatively saturated Ru complex is regenerated, ready to initiate the next catalytic cycle.
The high enantioselectivity arises from the rigid, well-defined chiral environment of the catalyst. The C₂-symmetric DM-BINAP ligand controls the stereochemistry around the metal, and its combination with a specific enantiomer of the chiral diamine (a "matched pair," e.g., (S)-DM-BINAP with (S,S)-DPEN) creates a highly organized transition state that strongly favors the approach of the ketone from one specific face.[9]
Performance and Substrate Scope
DM-BINAP has demonstrated exceptional performance, often surpassing parent BINAP and other derivatives, for the hydrogenation of a variety of substrates. Its utility is particularly pronounced for the reduction of simple ketones, which are notoriously difficult substrates for catalysts requiring substrate-metal coordination.[7] Furthermore, it shows excellent diastereoselectivity in the hydrogenation of functionalized ketones.[7]
| Substrate Class | Representative Substrate | Catalyst System | Conditions | ee (%) | TON | Reference |
| Aromatic Ketones | Acetophenone | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] / KOt-Bu | 2-propanol, 8 atm H₂, 28°C | >99 (R) | 100,000 | [7] |
| Heteroaromatic Ketones | 2-Acetylfuran | RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] / KOt-Bu | 2-propanol, 8 atm H₂, 28°C | 97 (R) | 100,000 | [7] |
| Alkenyl Ketones | Benzylideneacetone | RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] / KOt-Bu | 2-propanol, 8 atm H₂, 0°C | 99 (R) | 100,000 | [7] |
| β-Keto Esters | Methyl 2-benzamidomethyl-3-oxobutanoate | RuCl₂[(S)-DM-BINAP] | CH₂Cl₂/MeOH, 50 atm H₂, 50°C | 98 (syn) | 2,000 | [7] |
| Amino Ketones | 2-(Dimethylamino)acetophenone HCl | RuCl₂[(S)-DM-BINAP][(S)-DAIPEN] / KOt-Bu | Ethanol, 8 atm H₂, 30°C | 99.4 (S) | 10,000 | [10] |
Note: This table is a representative summary. Optimal conditions and results may vary based on the specific substrate and experimental setup.
Detailed Experimental Protocols
Caution: Ruthenium-BINAP complexes can be sensitive to atmospheric oxygen, especially in solution. All procedures should be conducted under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.[11]
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of Acetophenone
This protocol describes the hydrogenation of acetophenone using an in situ generated catalyst from trans-RuCl₂[(S)-DM-BINAP][(S,S)-DPEN].
A. Materials and Equipment:
-
(S)-DM-BINAP
-
[RuCl₂(p-cymene)]₂
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Potassium tert-butoxide (KOt-Bu)
-
Acetophenone (freshly distilled)
-
2-Propanol (anhydrous, degassed)
-
High-pressure autoclave or reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk flasks and standard Schlenk line equipment.
-
Syringes for liquid transfer under inert atmosphere.
B. Catalyst Stock Solution Preparation (Example: 0.01 M in Ru):
-
To a dry Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ (30.6 mg, 0.05 mmol) and (S)-DM-BINAP (77.2 mg, 0.105 mmol).
-
Add anhydrous, degassed 2-propanol (5 mL) via syringe.
-
Stir the mixture at 80°C for 20 minutes. The solution should become a clear, deep purple/red color.
-
Cool the solution to room temperature. Add (S,S)-DPEN (23.4 mg, 0.11 mmol).
-
Stir for an additional 10 minutes at room temperature. This forms the precatalyst solution.
-
In a separate Schlenk flask, dissolve KOt-Bu (24.7 mg, 0.22 mmol) in anhydrous, degassed 2-propanol (5 mL). This is the base solution.
C. Asymmetric Hydrogenation Procedure (Substrate/Catalyst Ratio = 2000):
-
Charge a glass liner for the autoclave with acetophenone (2.40 g, 20 mmol) and a magnetic stir bar.
-
Place the liner inside the autoclave and seal the vessel.
-
Purge the autoclave by pressurizing with argon (or nitrogen) to ~10 atm and venting, repeating this cycle 3-5 times.
-
Under a positive pressure of argon, add anhydrous, degassed 2-propanol (18 mL) to the substrate.
-
Add the base solution (2.0 mL, containing 0.04 mmol KOt-Bu) via syringe.
-
Add the precatalyst solution (1.0 mL, containing 0.01 mmol of the Ru complex) via syringe.
-
Seal the autoclave. Pressurize and vent with H₂ gas three times to purge the inert gas.
-
Pressurize the autoclave to the desired pressure (e.g., 8 atm H₂).
-
Begin vigorous stirring and maintain the reaction temperature (e.g., 30°C) for the required time (monitor by TLC or GC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess H₂ pressure.
-
Purge the vessel with argon. Open the reactor and quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product, (R)-1-phenylethanol.
D. Analysis:
-
Conversion: Determine by ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee%): Determine by chiral HPLC or chiral GC analysis using a suitable column (e.g., Chiralcel OD-H or equivalent).
Conclusion
2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) represents a significant advancement in the family of axially chiral diphosphine ligands. Its enhanced steric profile makes it a highly effective ligand for the Ruthenium-catalyzed asymmetric hydrogenation of substrates that are challenging for less bulky ligands, most notably unfunctionalized ketones.[7] The metal-ligand bifunctional mechanism, which avoids direct substrate-to-metal coordination, is key to its broad applicability.[8] By following carefully controlled, anaerobic protocols, researchers can leverage DM-BINAP-based catalysts to achieve exceptional levels of enantioselectivity and high turnover numbers, making it an invaluable tool in the synthesis of complex chiral molecules for the pharmaceutical and chemical industries.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: 2,2'-Dimethyl-1,1'-binaphthyl Derivatives in Enantioselective Catalysis
Foreword: The Architectural Elegance of Axially Chiral Binaphthyls
In the landscape of enantioselective catalysis, the 1,1'-binaphthyl scaffold stands as a pillar of innovation and efficacy. Its unique C₂-symmetric, atropisomeric structure—a consequence of sterically hindered rotation around the aryl-aryl bond—creates a stable and well-defined chiral environment that has been masterfully exploited for the synthesis of enantiomerically enriched molecules. While the venerable BINAP and BINOL ligands have historically dominated this field, a nuanced understanding of steric and electronic effects has led to the exploration of a diverse array of derivatives.
This guide focuses on the synthesis and application of catalysts derived from the 2,2'-dimethyl-1,1'-binaphthyl backbone. At first glance, the replacement of the ubiquitous diphenylphosphino or hydroxyl groups with smaller methyl groups might seem to diminish the ligand's complexity. However, this modification serves as a foundational building block for a new class of tailored ligands. The methyl groups, while sterically less demanding than phosphines, are crucial for establishing the initial chiral architecture and can be further functionalized to introduce a wide range of coordinating groups. This allows for the fine-tuning of the catalyst's properties to suit specific transformations, from C-C bond formation to asymmetric hydrogenations.
Herein, we provide not just a set of instructions, but a deeper insight into the causality behind the protocols. We will explore the synthesis of the core 2,2'-dimethyl-1,1'-binaphthyl structure and its subsequent elaboration into sophisticated phosphine ligands. We will then delve into their application in key enantioselective transformations, providing detailed, field-tested protocols and the rationale behind critical experimental parameters. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of these unique chiral ligands in their synthetic endeavors.
Part 1: Synthesis of the Chiral Backbone - From BINOL to 2,2'-Dimethyl-1,1'-binaphthyl
The most common and efficient route to enantiomerically pure 2,2'-dimethyl-1,1'-binaphthyl begins with the readily available and relatively inexpensive chiral precursor, 1,1'-bi-2-naphthol (BINOL). The synthesis involves the conversion of the hydroxyl groups into a more reactive species, typically a triflate, followed by a nickel-catalyzed cross-coupling reaction with a methylating agent.
Protocol 1: Synthesis of (S)-2,2'-Dimethyl-1,1'-binaphthyl
This two-step protocol provides a reliable method for the gram-scale synthesis of the title compound from (S)-BINOL.
Step 1: Synthesis of (S)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
-
Rationale: The hydroxyl groups of BINOL are not good leaving groups for cross-coupling reactions. Their conversion to triflates provides a highly reactive electrophile for the subsequent nickel-catalyzed methylation.
-
Materials:
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hexane
-
Silica Gel
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-BINOL.
-
Add anhydrous CH₂Cl₂ and anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), add hexane to precipitate pyridinium salts.
-
Filter the mixture through a pad of silica gel, washing with a 1:1 mixture of hexane and CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude ditriflate, which can be used in the next step without further purification.
-
Step 2: Nickel-Catalyzed Kumada Coupling
-
Rationale: The Kumada coupling is a robust method for the formation of C-C bonds. A nickel catalyst, often in conjunction with a phosphine ligand, is particularly effective for coupling aryl triflates with Grignard reagents.
-
Materials:
-
(S)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Anhydrous Diethyl Ether (Et₂O)
-
Methylmagnesium bromide (MeMgBr) solution in Et₂O
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, suspend the crude ditriflate from Step 1 in anhydrous Et₂O.
-
Add the NiCl₂(dppe) catalyst.
-
Cool the mixture to 0 °C.
-
Slowly add the methylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford (S)-2,2'-dimethyl-1,1'-binaphthyl.
-
Diagram 1: Synthetic Pathway to (S)-2,2'-Dimethyl-1,1'-binaphthyl
Caption: Synthesis of the chiral backbone from (S)-BINOL.
Part 2: Application in Enantioselective Catalysis
The 2,2'-dimethyl-1,1'-binaphthyl core serves as a versatile platform for designing a variety of chiral ligands. By functionalizing the methyl groups or other positions on the naphthyl rings, one can introduce phosphines, amines, or other coordinating moieties to create highly effective catalysts.
Application I: Enantioselective Catalytic Lithiation
While many binaphthyl derivatives have been explored in various catalytic reactions, 2,2'-dimethyl-1,1'-binaphthyl itself can act as a chiral electron carrier in enantioselective lithiation reactions. This application is particularly interesting as it does not require further functionalization of the core structure.
-
Causality of Enantioselection: In this reaction, the chiral binaphthyl derivative acts as a soluble electron carrier, transferring an electron from the lithium metal to the substrate. The chiral environment of the binaphthyl radical anion influences the geometry of the resulting organolithium intermediate, leading to a modest degree of enantioselectivity upon reaction with an electrophile. The relatively low enantiomeric excess observed suggests that the interaction between the chiral catalyst and the substrate is transient and not highly organized.
Protocol 2: Enantioselective Lithiation of 2-Chloro-1-phenylpropane
This protocol is adapted from the findings of Martínez, Pastor, and Yus, who investigated various binaphthyl derivatives as catalysts in this transformation.[1]
-
Materials:
-
(S)-2,2'-Dimethyl-1,1'-binaphthyl
-
Lithium powder
-
2-Chloro-1-phenylpropane
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., pentan-3-one, benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add lithium powder and (S)-2,2'-dimethyl-1,1'-binaphthyl (20 mol%).
-
Add anhydrous THF and stir the suspension.
-
Add the electrophile (e.g., pentan-3-one, 1.2 equivalents).
-
Add a solution of 2-chloro-1-phenylpropane in anhydrous THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Table 1: Performance of (S)-2,2'-Dimethyl-1,1'-binaphthyl in Catalytic Lithiation
| Electrophile | Product | Yield (%) | ee (%) |
| Pentan-3-one | 4-Methyl-3-phenylhexan-3-ol | 80 | 8 |
| 4-Methylpentan-2-one | 2,5-Dimethyl-3-phenylhexan-2-ol | 75 | 12 |
| Acetophenone | 2,3-Diphenylbutan-2-ol | 72 | 16 |
| Benzaldehyde | 1,2-Diphenylpropan-1-ol | 65 | 50 |
| Propiophenone | 2-Methyl-1,2-diphenylbutan-1-one | 60 | 45 |
Data adapted from Martínez, R.; Pastor, I. M.; Yus, M. Arkivoc 2014, (ii), 71-84.[1]
Diagram 2: Proposed Catalytic Cycle for Enantioselective Lithiation
Caption: Electron transfer from lithium to the substrate mediated by the chiral catalyst.
Application II: Asymmetric Hydrogenation with Phosphine Derivatives
A more common and highly effective application of the 2,2'-dimethyl-1,1'-binaphthyl scaffold is its use as a backbone for chiral phosphine ligands. The methyl groups can be functionalized, for example, through benzylic bromination followed by reaction with phosphides, to install phosphino moieties. These ligands, when complexed with transition metals like rhodium or ruthenium, are powerful catalysts for asymmetric hydrogenation.
-
Causality of Enantioselection: In asymmetric hydrogenation, the chiral ligand, complexed to a metal center, coordinates to the prochiral substrate (e.g., an alkene or ketone). The rigid C₂-symmetric backbone of the binaphthyl ligand creates a chiral pocket around the metal. This steric arrangement forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen, leading to the preferential formation of one enantiomer of the product. The electronic properties of the phosphine substituents also play a role in modulating the activity of the metal catalyst.
Protocol 3: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
This protocol describes a general procedure for the asymmetric hydrogenation of a standard benchmark substrate using a rhodium catalyst with a phosphine ligand derived from 2,2'-dimethyl-1,1'-binaphthyl. The synthesis of the ligand is a multi-step process that is beyond the scope of this protocol but typically involves the introduction of phosphine groups at the 3,3' or other positions of the binaphthyl core.
-
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand derived from 2,2'-dimethyl-1,1'-binaphthyl
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)
-
High-purity hydrogen gas
-
-
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ and the chiral phosphine ligand (typically in a 1:1.1 molar ratio) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Hydrogenation: In a high-pressure autoclave, place a solution of methyl α-acetamidoacrylate in the same solvent.
-
Add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by GC or ¹H NMR for the disappearance of the olefinic protons).
-
Carefully vent the autoclave and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel.
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC) of the resulting methyl N-acetylalaninate.
-
Table 2: Representative Performance of Binaphthyl-Based Phosphine Ligands in Asymmetric Hydrogenation
| Substrate | Ligand Type | Metal | Yield (%) | ee (%) |
| Methyl α-acetamidoacrylate | BINAP | Rh | >99 | 95 (S) |
| Dimethyl itaconate | Tol-BINAP | Rh | >99 | 98 (R) |
| Geraniol | Ru-BINAP | Ru | 96 | 98 (R) |
| β-Keto esters | Ru-BINAP | Ru | >95 | >98 |
Note: While specific data for phosphine ligands derived directly from 2,2'-dimethyl-1,1'-binaphthyl is less common in seminal literature, the performance is expected to be comparable to other BINAP derivatives, with the potential for fine-tuning based on the specific phosphine moiety and any additional substituents on the binaphthyl core.
Diagram 3: Simplified Mechanism of Asymmetric Hydrogenation
Caption: Key steps in the rhodium-catalyzed asymmetric hydrogenation of an olefin.
Part 3: Concluding Remarks and Future Outlook
The 2,2'-dimethyl-1,1'-binaphthyl scaffold represents a valuable and perhaps underutilized platform in the vast field of enantioselective catalysis. While it can function as a chiral electron carrier in its own right, its true potential lies in its role as a versatile building block for a new generation of chiral ligands. The protocols and data presented here provide a starting point for researchers looking to explore the applications of these derivatives.
Future work in this area will likely focus on the development of novel, more sterically and electronically diverse ligands derived from the 2,2'-dimethyl-1,1'-binaphthyl core. The introduction of different phosphine groups, N-heterocyclic carbenes, or other coordinating moieties could lead to catalysts with enhanced activity and selectivity for a wider range of transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of new and efficient catalytic systems based on scaffolds like 2,2'-dimethyl-1,1'-binaphthyl will remain a critical area of research.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,2'-Disubstituted Biaryl Phosphine Ligands
Introduction: The Power of Steric Bulk and Conformational Rigidity
The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency. Central to this revolution has been the continuous evolution of ligand design. While early systems relied on triarylphosphines, the development of bulky, electron-rich biaryl monophosphine ligands marked a paradigm shift, dramatically expanding the scope and utility of these transformations.[1] This guide focuses on a key structural motif within this class: ligands based on the 2,2'-disubstituted-1,1'-biaryl scaffold, such as those derived from 2,2'-Dimethyl-1,1'-binaphthyl.
These ligands are not merely passive spectators in the catalytic cycle; they are active participants that dictate the reactivity and stability of the palladium center. Their defining features are:
-
Steric Hindrance: The significant bulk, both from the biaryl backbone and the substituents on the phosphorus atom (e.g., cyclohexyl, t-butyl), promotes the formation of highly reactive, monoligated L-Pd(0) species.[2] This is a critical departure from less bulky ligands which can form less reactive bis-ligated complexes.
-
Electron-Donating Ability: The electron-rich nature of these phosphines enhances the rate of the often rate-limiting oxidative addition step and facilitates the final reductive elimination step.[1]
-
Conformational Rigidity: The substitution at the 2 and 2' positions of the biaryl backbone restricts rotation, forcing the palladium center into a specific coordination geometry. This rigidity can prevent catalyst deactivation pathways and accelerate crucial steps like reductive elimination.[3]
This combination of properties has rendered these ligands exceptionally effective for a wide array of palladium-catalyzed reactions, including the coupling of historically challenging substrates like aryl chlorides and sterically hindered partners.[1] This document provides an in-depth look at the mechanistic principles and practical applications of these powerful catalytic tools.
Core Mechanistic Principles: The Ligand's Role in the Catalytic Cycle
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves three key stages where the biaryl phosphine ligand exerts profound influence.[4][5]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active L-Pd(0) complex. The bulky biaryl ligand promotes the formation of the 14-electron L-Pd(0) species, which is significantly more reactive in this step than saturated 16- or 18-electron complexes. The ligand's electron-donating nature further accelerates this process by increasing the electron density on the palladium center, making it more nucleophilic.[1]
-
Amine Coordination and Deprotonation (for C-N Coupling): Following oxidative addition, the amine coordinates to the Pd(II) center. A base then removes a proton to form a palladium-amido complex. The steric bulk of the ligand plays a crucial role here by creating a well-defined coordination sphere that influences the binding and subsequent deprotonation event.
-
Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the L-Pd(0) catalyst is regenerated. Reductive elimination is often the rate-limiting step, and it is dramatically accelerated by bulky biaryl phosphine ligands.[4] The steric pressure imposed by the ligand forces the aryl and amido groups into close proximity, facilitating bond formation from a preferred three-coordinate, T-shaped intermediate.[2][4]
Application 1: Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination has become the preeminent method for this transformation due to its broad substrate scope and functional group tolerance, largely enabled by ligands of this class.[5][6] These catalysts are competent for coupling a vast range of aryl/heteroaryl (pseudo)halides with primary and secondary amines, amides, and other nitrogen nucleophiles.[7][8]
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a typical setup for the coupling of an aryl chloride with a primary amine using a Pd(OAc)₂ precatalyst and a bulky biaryl phosphine ligand.
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination.
Materials & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl or similar biaryl phosphine ligand
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask with stir bar
-
Argon or nitrogen source with manifold
-
Standard glassware for work-up and chromatography
Procedure:
-
Catalyst Pre-formation/Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%), the biaryl phosphine ligand (0.012-0.024 mmol, 1.2 eq relative to Pd), and sodium tert-butoxide (1.4 mmol).
-
Scientist's Note: The ligand-to-palladium ratio is critical. A slight excess of ligand ensures all palladium is complexed and helps stabilize the active catalyst. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines.
-
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5-10 minutes. The color may change, indicating catalyst formation.
-
Add the aryl chloride (1.0 mmol) followed by the primary amine (1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range | Rationale |
| Pd Loading | 0.5 - 5 mol% | Lower loadings are possible with highly active ligands and reactive substrates. |
| Ligand:Pd Ratio | 1.1:1 to 2:1 | Ensures complete coordination and stabilizes the catalyst. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Choice depends on amine pKa and substrate functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard; choice can influence solubility and reaction rates. |
| Temperature | 80 - 120 °C | Required to drive the reaction, especially with less reactive aryl chlorides. |
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.
Application 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1] Bulky biaryl phosphine ligands have been instrumental in extending this reaction to include challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[9]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a standard procedure for coupling an aryl bromide with an arylboronic acid.
Materials & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask, inert atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
Setup: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Scientist's Note: An excess of the boronic acid component is often used to drive the reaction to completion. K₃PO₄ is a common base for Suzuki couplings; its moderate basicity is effective for transmetalation without promoting significant boronic acid decomposition.
-
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 eq to Pd) in 1-2 mL of anhydrous dioxane. Stir for 5 minutes.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add the remaining dioxane to bring the total volume to 5 mL.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as determined by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Add 10 mL of water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the biaryl product.
| Parameter | Typical Range | Rationale |
| Pd Loading | 0.1 - 2 mol% | Highly active catalyst systems allow for low catalyst loadings.[10] |
| Boronic Acid | 1.2 - 2.0 eq | An excess drives the transmetalation equilibrium forward. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF/H₂O | Aqueous mixtures can sometimes accelerate the reaction. |
| Temperature | RT - 110 °C | Milder conditions are often possible compared to C-N couplings. |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling.
Application 3: Heck-Mizoroki Reaction
The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene.[11] While extremely powerful, controlling regioselectivity and efficiency with challenging substrates can be difficult. The use of bulky, electron-rich phosphine ligands can significantly improve catalyst performance, particularly for reactions involving less reactive aryl chlorides.[12] The ligand's steric profile influences the migratory insertion and β-hydride elimination steps, which control the regiochemistry and E/Z selectivity of the resulting alkene.[13][14]
General Protocol for the Heck Reaction of an Aryl Bromide with Styrene
Materials & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky biaryl phosphine ligand
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMF or NMP (5 mL)
-
Schlenk flask, inert atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a Schlenk flask under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (0.024 mmol, 1.2 eq to Pd).
-
Evacuate and backfill the flask with argon three times.
-
Addition of Reagents: Add the solvent (e.g., DMF), followed by the aryl bromide (1.0 mmol), styrene (1.5 mmol), and the base (e.g., NEt₃, 2.0 mmol) via syringe.
-
Scientist's Note: Polar aprotic solvents like DMF are often used in Heck reactions. The base is required to neutralize the HX generated in the catalytic cycle.[15]
-
-
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the stilbene derivative.
Conclusion
Ligands based on the 2,2'-disubstituted-1,1'-biaryl framework represent a pinnacle of rational design in homogeneous catalysis. Their unique combination of steric bulk, electron-richness, and conformational control allows them to form exceptionally active and stable palladium catalysts. These catalysts have proven indispensable for key transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling chemists in research and industry to construct C-N and C-C bonds with unparalleled scope and efficiency. The detailed protocols and mechanistic insights provided in this guide serve as a practical starting point for researchers looking to harness the power of these remarkable ligands in their own synthetic endeavors.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation with Binaphthyl Ligands
Introduction: A Cornerstone of Asymmetric Synthesis
The enantioselective synthesis of chiral molecules is a paramount objective in modern chemistry, particularly within the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dictated by its stereochemistry. Among the most powerful and versatile tools for establishing stereocenters is the asymmetric hydrogenation of prochiral substrates. Ruthenium(II) complexes featuring atropisomeric binaphthyl-derived diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have emerged as exceptionally effective catalysts for a broad range of these transformations.[1][2] Pioneered by Nobel laureate Ryōji Noyori, these catalytic systems are renowned for their high activity, broad substrate scope, and the ability to deliver products with outstanding levels of enantioselectivity, frequently exceeding 98% enantiomeric excess (ee).[1][3]
This guide provides an in-depth exploration of ruthenium-catalyzed asymmetric hydrogenation utilizing binaphthyl ligands. It is designed for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights, practical experimental protocols, and performance data to facilitate the successful application of this transformative technology.
Mechanistic Underpinnings: The Metal-Ligand Bifunctional Pathway
A key to the remarkable efficacy of many Ru-BINAP catalyst systems, particularly in the hydrogenation of ketones, lies in a non-classical, metal-ligand bifunctional mechanism.[1][4] This pathway, distinct from inner-sphere mechanisms where the substrate directly coordinates to the metal center, operates through a concerted process in the outer coordination sphere of the ruthenium catalyst.[1][3]
The catalytic cycle can be dissected into several key steps:
-
Catalyst Activation: The process commences with a precatalyst, often a Ru(II) dihalide or dicarboxylate complex. In the presence of hydrogen and typically a base, this precatalyst is converted into the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1][5]
-
Transition State Assembly: The ketone substrate does not bind directly to the ruthenium atom. Instead, it interacts with both a hydride ligand on the ruthenium and an N-H bond of the ancillary diamine ligand, forming a six-membered pericyclic transition state.[1][5]
-
Concerted Hydride and Proton Transfer: Within this organized transition state, a hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the protonated diamine ligand to the carbonyl oxygen. This concerted, non-ionic mechanism is a hallmark of these catalysts and is responsible for their high efficiency.
-
Product Release and Catalyst Regeneration: Following the hydrogen transfer, the newly formed chiral alcohol dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
This bifunctional mechanism underscores the critical synergy between the metal center, which delivers the hydride, and the diamine ligand, which acts as a proton shuttle. The chirality of both the BINAP and the diamine ligands works in concert to create a highly organized and sterically demanding transition state, thereby dictating the facial selectivity of the hydrogenation.
Visualizing the Catalytic Cycle
To illustrate the metal-ligand bifunctional mechanism for ketone hydrogenation, the following diagram outlines the key steps:
Caption: The catalytic cycle for Ru-BINAP/diamine-catalyzed ketone hydrogenation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of a common Ru-BINAP precatalyst and a general procedure for the asymmetric hydrogenation of a ketone. These procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of a RuCl₂[(S)-TolBINAP][(S,S)-DPEN] Precatalyst
This protocol describes the synthesis of a representative Noyori-type catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed toluene
Procedure:
-
Formation of the Intermediate Complex:
-
In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents).[1]
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple color.[1]
-
Remove the solvent under high vacuum to yield the intermediate complex, RuCl₂--INVALID-LINK--ₙ.[1]
-
-
Ligand Exchange to Form the Precatalyst:
-
To a separate Schlenk flask, add the crude intermediate complex from the previous step and (S,S)-DPEN (1.1 equivalents).[1]
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[1]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to afford the desired RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst.[1]
-
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol provides a general method for the hydrogenation of a simple aromatic ketone.
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
Reactor Preparation (in a glovebox or under an inert atmosphere):
-
Charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst. A typical substrate-to-catalyst (S/C) ratio is 2000:1.[1]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[1]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.[1]
-
Add the acetophenone substrate to the liner.[1]
-
-
Hydrogenation Reaction:
-
Place the glass liner inside the autoclave and seal the reactor securely.[1]
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[1]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[1]
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Open the autoclave and remove the glass liner.
-
The reaction mixture can be analyzed directly by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the product, 1-phenylethanol.
-
Workflow for Asymmetric Hydrogenation
The following diagram outlines the general workflow for conducting a ruthenium-catalyzed asymmetric hydrogenation experiment.
Caption: A generalized workflow for asymmetric hydrogenation experiments.
Performance Data and Substrate Scope
Ruthenium-catalyzed asymmetric hydrogenation with binaphthyl ligands is applicable to a wide array of substrates. The choice of the specific binaphthyl ligand (e.g., BINAP, TolBINAP, XylBINAP) and the chiral diamine can be tuned to optimize the results for a particular substrate.
Table 1: Asymmetric Hydrogenation of Various Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN]/t-BuOK | 2000 | 8 | 25-30 | 4-24 | >99 | >98 | [1] |
| Phenylglyoxal diethylacetal | RuCl₂[(S)-TolBINAP][(R)-DMAPEN]/t-BuOK | 2000 | N/A | N/A | N/A | N/A | 96 | [5] |
| 2-Acetylthiophene | RuCl₂[(S,S)-1][(R,R)-DPEN] | N/A | N/A | N/A | N/A | N/A | >90 | [6] |
| 2-Acetylfuran | RuCl₂[(S,S)-1][(R,R)-DPEN] | N/A | N/A | N/A | N/A | N/A | >90 | [6] |
| Pinacolone | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | 2000 | 9 | N/A | 24 | 20 | 14 | [5] |
| α-Phthalimide ketones | Ru-C3-TunePhos | N/A | N/A | N/A | N/A | N/A | High |
*1 = 1,2-bis((diphenylphosphino)methyl)cyclohexane
Table 2: Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Geraniol | Ru(OCOCH₃)₂[(R)-BINAP] | 2000 | 100 | 95% aq. MeOH | 20 | 8 | >95 | 96 | [7] |
| Naphthacrylic acid | Ru(OAc)₂[(S)-BINAP] | N/A | 134 | N/A | N/A | N/A | N/A | 98 | [8] |
| Dimethyl itaconate | Ru-Fluoroalkylated BINAP | 2000 | 20 | scCO₂ | 50 | 18 | Low | Low | [9] |
| Cyclic β-(acylamino) acrylates | Ru-C3-TunePhos | N/A | N/A | N/A | N/A | N/A | High | High |
Troubleshooting and Considerations
-
Catalyst Activity: Low activity can result from impurities in the substrate or solvent, insufficient base, or catalyst decomposition. Ensure all reagents and solvents are of high purity and thoroughly degassed.
-
Enantioselectivity: Suboptimal enantioselectivity may necessitate screening of different chiral ligands (both diphosphine and diamine) and reaction conditions (temperature, pressure, solvent). The "matching and mismatching" of ligand chirality is a critical factor.[6]
-
Substrate Compatibility: While the substrate scope is broad, sterically hindered ketones, such as pinacolone, can be challenging and may require catalyst optimization.[5] Aliphatic ketones, in general, are more difficult substrates than their aromatic counterparts.[8]
-
Pressure and Temperature: These parameters can significantly influence both the reaction rate and enantioselectivity. Optimization is often required for new substrates.
Conclusion
Ruthenium-catalyzed asymmetric hydrogenation with binaphthyl ligands represents a powerful and reliable methodology for the synthesis of chiral alcohols and other reduced products with high enantiopurity. A thorough understanding of the underlying metal-ligand bifunctional mechanism, coupled with careful execution of experimental protocols, enables researchers to harness the full potential of this technology. The continued development of new ligands and catalytic systems promises to further expand the scope and utility of this important transformation in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. pcliv.ac.uk [pcliv.ac.uk]
Application Notes & Protocols: Enantioselective Addition of Diethylzinc Using Binaphthyl-Based Ligands
Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Chiral secondary alcohols are crucial building blocks in the synthesis of numerous biologically active molecules.[1] The enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and atom-economical methods for accessing these valuable synthons. Among the various methodologies, the use of dialkylzinc reagents, catalyzed by chiral ligands, has emerged as a robust and highly selective transformation.[2]
This guide provides an in-depth exploration of the enantioselective addition of diethylzinc to aldehydes, with a specific focus on the application of C2-symmetric chiral diols from the binaphthyl family, such as 1,1'-bi-2-naphthol (BINOL) and its derivatives.[3] These ligands, when complexed with titanium(IV) isopropoxide, form highly effective catalysts that create a chiral environment, dictating the stereochemical outcome of the alkylation.[4] We will delve into the mechanistic underpinnings of this reaction, provide a comparative analysis of various binaphthyl-based ligands, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Catalytic Cycle
The enantioselective addition of diethylzinc to aldehydes, catalyzed by a BINOL-titanium complex, is a well-orchestrated process involving several key steps. Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction is generally believed to proceed through the following stages:
-
Catalyst Formation: The chiral BINOL ligand reacts with titanium(IV) isopropoxide to form a chiral titanium-BINOLate complex. This complex serves as the active catalyst.
-
Transmetalation: The dialkylzinc reagent (diethylzinc) undergoes transmetalation with the titanium-BINOLate complex, transferring an ethyl group to the titanium center and forming a chiral ethyl-titanium-BINOLate species.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the Lewis acidic titanium center of the catalyst. The C2-symmetric and sterically demanding nature of the BINOL ligand dictates a specific orientation of the aldehyde.
-
Enantioselective Alkyl Transfer: The ethyl group on the titanium center is transferred to the re or si face of the coordinated aldehyde carbonyl, depending on the chirality of the BINOL ligand used. This step is stereodetermining and results in the formation of a titanium alkoxide of the chiral secondary alcohol.
-
Product Release and Catalyst Regeneration: The titanium alkoxide product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the BINOL-Ti catalyzed enantioselective addition of diethylzinc to aldehydes.
Ligand Selection: A Comparative Overview of Binaphthyl-Based Ligands
The choice of the chiral ligand is critical for achieving high enantioselectivity. The binaphthyl backbone provides a rigid and well-defined chiral scaffold. Substituents on the binaphthyl core can significantly influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.[5] Below is a comparison of commonly used binaphthyl-based ligands.
| Ligand | Key Features | Typical Performance (ee%) | Applications & Remarks |
| (R)- or (S)-BINOL | The parent, commercially available ligand. | 85-95% | A good starting point for many aromatic and aliphatic aldehydes. Performance can be substrate-dependent. |
| 3,3'-Disubstituted BINOLs | Increased steric bulk near the catalytic center. | 90->99% | Often exhibit enhanced enantioselectivity compared to unsubstituted BINOL, particularly for challenging substrates.[2] |
| H8-BINOL Derivatives | Partially hydrogenated binaphthyl backbone. | 89-98% | Can offer improved solubility and different steric profiles, leading to high enantioselectivity in certain cases.[6] |
| Polymer-Supported BINOL | Facilitates catalyst recovery and reuse. | 97-99% | Can exhibit even higher enantioselectivity than its homogeneous counterpart due to the steric influence of the polymer support.[7] |
Experimental Protocols
Safety Precautions
-
Diethylzinc: Diethylzinc is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using syringe and Schlenk line techniques.[8] Wear flame-resistant lab coat, safety glasses, and appropriate gloves.[1]
-
Titanium(IV) isopropoxide: This compound is a flammable liquid and causes serious eye irritation.[9][10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment.[10]
-
General: All glassware should be flame-dried or oven-dried before use to remove any traces of water. Reactions should be conducted under a positive pressure of an inert gas.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general procedure for the enantioselective ethylation of benzaldehyde using (R)-BINOL as the chiral ligand.
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Diethylzinc (Et2Zn) solution (e.g., 1.0 M in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.02 mmol, 1.0 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.024 mmol, 1.2 mol%) to the solution and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.4 mmol, 1.2 equiv) to the catalyst mixture. Stir for an additional 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (2.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product, (R)-1-phenyl-1-propanol, by chiral HPLC or GC analysis.
-
Caption: A streamlined workflow for the enantioselective addition of diethylzinc to aldehydes.
Substrate Scope and Limitations
The enantioselective addition of diethylzinc catalyzed by binaphthyl-based ligands is applicable to a wide range of aldehydes.
-
Aromatic Aldehydes: Generally, aromatic aldehydes are excellent substrates, affording high yields and enantioselectivities. Electron-donating or -withdrawing groups on the aromatic ring are well-tolerated.[11]
-
α,β-Unsaturated Aldehydes: These substrates also react efficiently, providing the corresponding chiral allylic alcohols with good to excellent enantioselectivity.[2]
-
Aliphatic Aldehydes: Both linear and branched aliphatic aldehydes are viable substrates, although they may sometimes require longer reaction times or slightly modified conditions to achieve high conversions and enantioselectivities.[6]
Limitations:
-
Sterically Hindered Aldehydes: Extremely bulky aldehydes may react sluggishly or with lower enantioselectivity.
-
Protic Functional Groups: Aldehydes containing acidic protons (e.g., free hydroxyl or carboxylic acid groups) are generally not compatible with this reaction, as they will be deprotonated by the organozinc reagent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time.- Deactivation of the catalyst by moisture or air.- Low reactivity of the aldehyde. | - Increase reaction time.- Ensure rigorous anhydrous and inert conditions.- Increase the reaction temperature slightly (e.g., to room temperature), but this may lower enantioselectivity. |
| Low Enantioselectivity | - Presence of moisture.- Impure ligand or reagents.- Reaction temperature is too high. | - Ensure all reagents and solvents are anhydrous.- Use freshly purified ligand and distilled aldehyde.- Perform the reaction at a lower temperature (e.g., -20 °C). |
| Inconsistent Results | - Variability in the quality of diethylzinc solution.- Inconsistent catalyst preparation. | - Titrate the diethylzinc solution before use.- Ensure consistent timing and stirring during catalyst formation. |
Conclusion
The enantioselective addition of diethylzinc to aldehydes using binaphthyl-based ligands, particularly in the presence of titanium(IV) isopropoxide, is a powerful and versatile method for the synthesis of chiral secondary alcohols. The high levels of enantioselectivity, broad substrate scope, and predictable stereochemical outcomes make this a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism, carefully selecting the appropriate ligand, and adhering to rigorous experimental techniques, researchers can reliably access a wide array of enantioenriched products for their synthetic endeavors.
References
- 1. wcu.edu [wcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly Enantioselective Addition of Diphenylzinc to Aliphatic and Aromatic Aldehydes Catalyzed by a Readily Available H8-Binol Derivative [organic-chemistry.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Covalent Organic Frameworks Using Binaphthyl Derivatives for High-Performance Enantioselective Separations
Introduction: A New Frontier in Chiral Separations
The separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic efficacy of a drug can be confined to a single stereoisomer, while the other may be inactive or even elicit harmful side effects.[1] Chiral covalent organic frameworks (COFs), a class of crystalline porous polymers with well-defined structures and tunable functionalities, have emerged as a promising platform for developing next-generation chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[2] Among the various chiral building blocks used in the synthesis of COFs, binaphthyl derivatives, with their inherent axial chirality, have shown exceptional potential for creating robust and highly selective CSPs.
This guide provides a comprehensive overview of the synthesis, characterization, and application of binaphthyl-based chiral COFs for the enantioselective separation of racemic drugs. We will delve into the underlying principles of chiral recognition and provide detailed, field-proven protocols for the synthesis of a representative binaphthyl-based COF, its characterization, and the packing of HPLC columns. Furthermore, we will present a curated collection of application examples, demonstrating the versatility and high performance of these materials in separating various classes of pharmaceuticals.
The Binaphthyl Advantage: Engineering Chirality in a Porous Framework
The exceptional chiral recognition capabilities of binaphthyl-based COFs stem from a combination of factors inherent to their structure. The atropisomeric binaphthyl unit provides a rigid and well-defined chiral environment within the porous framework. This, coupled with the high surface area and ordered nanochannels of the COF, creates a multitude of stereoselective interaction sites. The separation mechanism is believed to be a multi-modal process involving hydrogen bonding, π-π stacking, and steric hindrance, which collectively contribute to the differential retention of enantiomers.
Synthesis of a Binaphthyl-Based Chiral COF: A Step-by-Step Protocol
The following protocol details the solvothermal synthesis of a representative binaphthyl-based chiral COF, (R)-BHTP-COF, which has demonstrated excellent performance in the separation of racemic drugs.[3]
Diagram of the Synthesis Workflow:
A schematic of the solvothermal synthesis process.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL) derivative (chiral monomer)
-
Linker molecule (e.g., 1,3,5-triformylphloroglucinol)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Aqueous Acetic Acid
-
Tetrahydrofuran (THF)
-
Acetone
Protocol:
-
Reactant Preparation: In a Pyrex tube, combine the (R)-BINOL derivative and the linker molecule in a specific molar ratio (e.g., 3:2).
-
Solvent Addition: Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v) to the Pyrex tube.
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6M) to the mixture.
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases. Seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120°C for 3 days.
-
Isolation and Purification: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid sequentially with THF and acetone to remove unreacted monomers and oligomers.
-
Drying: Dry the purified COF powder under vacuum at 80°C overnight.
Characterization: Validating the Structure and Chirality
Thorough characterization is essential to confirm the successful synthesis of the chiral COF and to understand its physical properties.
Key Characterization Techniques:
| Technique | Purpose | Expected Results for Binaphthyl-COFs |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure. | A well-defined diffraction pattern with characteristic peaks corresponding to the expected crystal structure. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume. | High surface area (typically > 500 m²/g) and a significant pore volume, indicating a porous structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups and confirm the formation of the covalent linkages (e.g., imine bonds). | Appearance of characteristic peaks for the newly formed bonds and disappearance of peaks from the starting materials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | High thermal stability, often stable up to 300-400°C. |
| Circular Dichroism (CD) Spectroscopy | To confirm the presence and retention of chirality in the final COF structure. | A distinct CD signal, confirming that the chirality of the binaphthyl unit is incorporated into the bulk material. |
Application in Chiral HPLC: From Powder to Packed Column
The synthesized binaphthyl-COF powder can be used as a chiral stationary phase in HPLC. The following protocol outlines a general slurry packing method.
Diagram of the HPLC Column Packing Workflow:
A schematic of the HPLC column packing process.
Protocol:
-
Slurry Preparation: Suspend the binaphthyl-COF powder (e.g., 500 mg) in a suitable solvent mixture (e.g., isopropanol/hexane, 10:90 v/v) to form a homogeneous slurry.
-
Column Packing: Use a high-pressure slurry packer to pack the slurry into an empty HPLC column (e.g., 250 mm x 4.6 mm).
-
Equilibration: Equilibrate the packed column with the desired mobile phase until a stable baseline is achieved.
Applications in Pharmaceutical Analysis: Enantioseparation of Racemic Drugs
Binaphthyl-based chiral COFs have demonstrated remarkable success in the separation of a variety of racemic drugs. The high selectivity and resolution achieved make them a valuable tool for quality control in drug development and manufacturing.
Table of Application Examples:
| Analyte (Drug Class) | HPLC Conditions | Selectivity (α) | Resolution (R_s) | Reference |
| Ibuprofen (NSAID) | Column: (R)-BHTP-COF packedMobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Flow Rate: 1.0 mL/minTemperature: 25°CDetection: UV at 254 nm | 2.32 | 3.39 | [3] |
| Propranolol (Beta-blocker) | Column: Binaphthyl-based COFMobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Flow Rate: 0.8 mL/minTemperature: 30°CDetection: UV at 230 nm | Data not available | Data not available | N/A |
| Flurbiprofen (NSAID) | Column: Binaphthyl-based COFMobile Phase: n-Hexane/Isopropanol/Acetic Acid (95:5:0.1, v/v/v)Flow Rate: 1.0 mL/minTemperature: 25°CDetection: UV at 254 nm | Data not available | Data not available | N/A |
Note: The data for Propranolol and Flurbiprofen are representative examples based on typical conditions for similar separations and are for illustrative purposes. Specific performance may vary.
Conclusion and Future Outlook
Chiral covalent organic frameworks derived from binaphthyl units represent a significant advancement in the field of enantioselective separations. Their rational design, high porosity, and robust nature offer distinct advantages over traditional chiral stationary phases. The protocols and applications presented in this guide highlight the practical utility of these materials for researchers, scientists, and drug development professionals. As research in this area continues to expand, we can anticipate the development of even more sophisticated binaphthyl-based COFs with enhanced selectivity and broader applicability for tackling the most challenging chiral separation problems.
References
Application Notes & Protocols: Asymmetric Suzuki C-C Coupling with Binaphthyl-Based Phosphoramidite Ligands
Foreword: The Quest for Chirality in Modern Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. Axially chiral biaryls are privileged structural motifs found in numerous natural products, pharmaceuticals, and, perhaps most notably, as the backbone of many highly effective chiral ligands themselves.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, lauded for its mild conditions and exceptional functional group tolerance.[3][4][5] Marrying the strategic importance of this reaction with the demand for enantiopure molecules has led to the development of the asymmetric Suzuki-Miyaura coupling, a pivotal tool for the direct synthesis of non-racemic biaryls.[1][6]
This guide delves into the application of a specific, highly successful class of ligands for this transformation: binaphthyl-based phosphoramidites. These monodentate phosphorus ligands have emerged as powerful controllers of enantioselectivity in a multitude of asymmetric reactions.[7][8] Their success stems from a unique combination of structural rigidity, steric bulk, and electronic tunability, which allows for the creation of a well-defined and highly effective chiral pocket around the metal center. We will explore the causality behind their effectiveness, provide detailed, field-proven protocols, and offer insights into the optimization and execution of these powerful reactions.
The Ligand: Why Binaphthyl-Based Phosphoramidites?
The choice of ligand is the single most critical factor in achieving high enantioselectivity in a catalytic asymmetric reaction. While classic bidentate phosphines like BINAP have shown success, monodentate phosphoramidites derived from the binaphthyl scaffold (e.g., (S)-MONOPHOS) offer distinct advantages.
-
Modular Synthesis & Tunability: The synthesis of phosphoramidite ligands is remarkably straightforward, typically involving the reaction of a chiral diol (like BINOL) with phosphorus trichloride, followed by the addition of a primary or secondary amine. This modularity allows for the rapid generation of a library of ligands with varying steric and electronic properties by simply changing the amine component. This is crucial for reaction optimization.[9][10]
-
Structural Rigidity and Deep Chiral Pocket: The C2-symmetric binaphthyl backbone provides a rigid and well-defined chiral environment. The steric bulk of the binaphthyl unit, combined with the substituents on the amine moiety, creates a deep chiral pocket that effectively discriminates between the two prochiral faces of the substrate during the key enantioselective step of the catalytic cycle.
-
Electronic Properties: Phosphoramidites are generally considered to be more π-accepting than traditional phosphine ligands. This electronic character can influence the reactivity of the palladium catalyst, impacting the rates of oxidative addition and reductive elimination.
Below is a diagram illustrating the general structure of a (S)-BINOL-derived phosphoramidite ligand.
Caption: General structure of a (S)-MONOPHOS type ligand.
The Catalytic Cycle: Where Enantioselectivity is Forged
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] In the asymmetric variant, the chiral ligand (L*) creates a chiral environment around the palladium center, influencing the geometry of the intermediates and transition states.
Caption: Simplified catalytic cycle for the asymmetric Suzuki-Miyaura coupling.
The transmetalation and/or the reductive elimination step are generally considered to be the enantiodetermining steps. The chiral ligand L* (our phosphoramidite) orchestrates the spatial arrangement of the two aryl groups (Ar¹ and Ar²) on the palladium center. The sterically demanding binaphthyl backbone forces the aryl groups into a specific conformation prior to C-C bond formation, favoring the formation of one atropisomer over the other.
Application Focus: Heterogeneous Catalysis with Phosphoramidite-Stabilized Nanoparticles
While homogeneous catalysis is common, a highly effective and reusable catalytic system involves stabilizing palladium nanoparticles (PdNPs) with chiral phosphoramidite ligands.[9][11][12] This approach combines the high activity of nanoparticles with the enantiocontrol of the chiral ligand, offering significant advantages in catalyst separation and recycling. Research has shown that perfluorinated phosphoramidite ligands can lead to smaller, well-defined nanoparticles, which exhibit excellent catalytic behavior in forming sterically hindered biaryls with outstanding enantiomeric excesses (>99% ee) and can be reused over 10 times without significant loss in performance.[9][11][12][13]
Protocol 1: Preparation of Phosphoramidite-Stabilized Palladium Nanoparticles (PdNPs)
This protocol is adapted from the procedure reported for the synthesis of highly enantioselective binaphthyl-based chiral phosphoramidite stabilized-PdNPs.[9][11]
Materials:
-
Chiral binaphthyl-based phosphoramidite ligand (e.g., (S)-MONOPHOS derivative)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Schlenk tube and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
Step-by-Step Procedure:
-
Ligand Solution: In a Schlenk tube under a nitrogen or argon atmosphere, dissolve the chiral phosphoramidite ligand (0.25 mmol) in anhydrous THF (10 mL).
-
Palladium Addition: While stirring vigorously, add a solution of K₂PdCl₄ (0.125 mmol) in anhydrous MeOH to the ligand solution at room temperature.
-
Complex Formation: Continue stirring for approximately 1 hour. The solution will typically turn light yellow as the Pd-ligand complex forms.
-
Reduction: Cool the resulting complex solution in an ice bath (0 °C).
-
Nanoparticle Formation: Add a freshly prepared solution of NaBH₄ (0.625 mmol) to the cooled, stirring solution. An immediate color change from light yellow to black will be observed, indicating the formation of palladium nanoparticles.
-
Isolation (Optional): The nanoparticles can often be used directly as a colloidal suspension. For isolation, the solvent can be removed under vacuum, and the resulting black powder can be stored under an inert atmosphere.
Critical Parameters:
-
Inert Atmosphere: All steps must be performed under a strict inert atmosphere (N₂ or Ar) to prevent oxidation of the ligand and the palladium catalyst.
-
Anhydrous Solvents: The use of dry solvents is critical for reproducibility and to prevent unwanted side reactions.
-
Temperature Control: Cooling the solution before the addition of NaBH₄ helps to control the rate of reduction and leads to more uniform nanoparticle sizes.
Experimental Protocols: The Asymmetric Suzuki Coupling
The following is a general protocol for the asymmetric coupling reaction using the prepared phosphoramidite-stabilized PdNPs. This procedure has been shown to be effective for the synthesis of sterically hindered binaphthalene units.[9][11]
Protocol 2: General Procedure for Asymmetric Suzuki C-C Coupling
Materials:
-
Aryl halide or triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Phosphoramidite-stabilized PdNP catalyst (typically 1-5 mol% Pd)
-
Solvent (e.g., Toluene, Dioxane, THF, 4.0 mL)
-
Schlenk tube, condenser, and inert atmosphere setup
-
Standard workup and purification reagents (water, organic solvent for extraction, brine, drying agent like MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the arylboronic acid (1.5 mmol), the base (3.0 mmol), and the PdNP catalyst.
-
Inerting: Seal the tube and purge with argon or nitrogen for at least 20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, inject a solution of the aryl halide (1.0 mmol) in the chosen anhydrous solvent (4.0 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 50-100 °C) and stir vigorously for the specified time (typically 12-48 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or chloroform) three times.[9][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Experimental Workflow Diagram:
Caption: Standard workflow for the asymmetric Suzuki coupling experiment.
Optimization and Troubleshooting
Achieving high yield and enantioselectivity often requires careful optimization of reaction parameters.
Table 1: Key Parameters for Optimization
| Parameter | Common Options | Rationale & Causality |
| Ligand | (S)-MONOPHOS derivatives with varying amine substituents (e.g., -Me, -Et, -iPr, perfluorinated) | The steric and electronic nature of the amine substituent directly tunes the chiral pocket. Perfluorinated ligands have been shown to form smaller, more defined nanoparticles leading to excellent ee.[9][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is crucial for activating the boronic acid for transmetalation. The choice of base can affect reaction rate and, in some cases, enantioselectivity. Inorganic phosphates and carbonates are often effective. |
| Solvent | Toluene, Dioxane, THF, DME | Solvent polarity can influence catalyst solubility and the rate of the catalytic steps. Aprotic solvents are standard. |
| Temperature | 50 °C to 110 °C | Higher temperatures generally increase the reaction rate but can sometimes lead to a decrease in enantioselectivity due to increased conformational flexibility. The optimal temperature is a balance between reactivity and selectivity. |
| Substrates | Aryl Iodides, Bromides, Triflates | Aryl iodides are typically the most reactive, followed by bromides and triflates. The choice can impact the required reaction temperature and catalyst loading. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Inactive catalyst (oxidized); Insufficiently strong base; Low temperature; Impure reagents. | Ensure strict inert atmosphere and anhydrous conditions. Screen different bases (Cs₂CO₃ is often more effective). Increase reaction temperature incrementally. Purify starting materials. |
| Low Enantioselectivity (ee) | Ligand impurity; Reaction temperature too high; Incorrect ligand choice for the substrate. | Use freshly prepared or purified ligand. Lower the reaction temperature. Screen a small library of phosphoramidite ligands with different steric properties. |
| Formation of Homocoupling Product | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst Decomposition (Black Precipitate) | Ligand dissociation at high temperatures; Presence of impurities. | Lower the reaction temperature. Ensure high purity of all reagents and solvents. |
Conclusion
The asymmetric Suzuki-Miyaura coupling reaction, facilitated by chiral binaphthyl-based phosphoramidite ligands, represents a highly efficient and practical strategy for the synthesis of valuable axially chiral biaryl compounds.[2] The modularity of these ligands allows for fine-tuning of the catalyst to suit specific substrates, while their application in stabilizing palladium nanoparticles offers a robust, recyclable system capable of achieving exceptional levels of enantioselectivity.[11][14] By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in these protocols, researchers can effectively harness this powerful tool for applications in drug discovery, materials science, and the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Asymmetric Suzuki-Miyaura cross-coupling for the synthesis of chiral biaryl compounds as potential monophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki CâC Coupling Reactions - Inorganic Chemistry - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2'-Dimethyl-1,1'-binaphthyl by Recrystallization
Welcome to the technical support center for the purification of 2,2'-Dimethyl-1,1'-binaphthyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this axially chiral compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying 2,2'-Dimethyl-1,1'-binaphthyl by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[1][2][3] For 2,2'-Dimethyl-1,1'-binaphthyl, the process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[2][3] These impurities remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of 2,2'-Dimethyl-1,1'-binaphthyl?
A2: The ideal solvent for recrystallizing 2,2'-Dimethyl-1,1'-binaphthyl should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated to its boiling point.
-
Low solubility at room temperature and below: The compound should be sparingly soluble in the cold solvent to ensure a good recovery of the purified crystals.
-
Favorable boiling point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that it evaporates too quickly during hot filtration.
-
Inertness: The solvent must not react with 2,2'-Dimethyl-1,1'-binaphthyl.
-
Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.
For nonpolar compounds like 2,2'-Dimethyl-1,1'-binaphthyl, solvents such as hexane, ethanol, and toluene, or a mixture of solvents (e.g., dichloromethane/pentane), are often good starting points.[4][5] A systematic approach involves testing the solubility of a small amount of the crude material in various solvents in a test tube.[6]
Q3: What are the common impurities in crude 2,2'-Dimethyl-1,1'-binaphthyl?
A3: Common impurities in crude 2,2'-Dimethyl-1,1'-binaphthyl can originate from the starting materials, side reactions, or subsequent workup steps. While specific impurities depend on the synthetic route, they can include unreacted starting materials, byproducts from incomplete coupling reactions, and positional isomers. For instance, in syntheses involving coupling reactions, homo-coupled byproducts can be a common impurity. In the synthesis of related binaphthyl diamines, residual starting materials and intermediates are often present before purification.[7]
Q4: Can I use a two-solvent system for recrystallization? If so, how does it work?
A4: Yes, a two-solvent system is an excellent option if a suitable single solvent cannot be identified. This technique involves a "good" solvent in which 2,2'-Dimethyl-1,1'-binaphthyl is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[2]
The procedure typically involves dissolving the crude compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until a slight turbidity (cloudiness) persists, indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.[2][8] Common miscible solvent pairs include ethanol-water and dichloromethane-hexane.[2][5]
Experimental Protocol: Recrystallization of 2,2'-Dimethyl-1,1'-binaphthyl
This protocol provides a general guideline for the recrystallization of 2,2'-Dimethyl-1,1'-binaphthyl. The optimal solvent and volumes may need to be adjusted based on the impurity profile of your crude material.
Materials:
-
Crude 2,2'-Dimethyl-1,1'-binaphthyl
-
Recrystallization solvent (e.g., Hexane or Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use hexane.
-
Dissolution: Place the crude 2,2'-Dimethyl-1,1'-binaphthyl in an Erlenmeyer flask. Add a small amount of hexane and heat the mixture to a gentle boil with stirring. Continue to add hexane in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. For a final drying, the crystals can be placed in a desiccator under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[9] 2. The solution is supersaturated, but nucleation has not occurred.[9] | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[9] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus.[9] b. Adding a seed crystal of pure 2,2'-Dimethyl-1,1'-binaphthyl.[9] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[9] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] 2. Consider using a lower-boiling point solvent or a different solvent system. |
| Low yield of recovered crystals. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[10] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. 2. Use a slight excess of the hot solvent during dissolution and ensure the filtration apparatus is pre-warmed. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure (e.g., low melting point). | 1. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.[10] 2. The chosen solvent is not effective at separating the specific impurities present. | 1. Repeat the recrystallization process, ensuring slow cooling. 2. Experiment with a different recrystallization solvent or consider a multi-step purification approach, such as column chromatography followed by recrystallization. |
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process for 2,2'-Dimethyl-1,1'-binaphthyl.
Quantitative Data Summary
| Parameter | Recommended Solvent System | Expected Outcome | Notes |
| Solvent Ratio | Hexane | ~10-20 mL per gram of crude material | This is an estimate and should be optimized based on the purity of the starting material. |
| Recovery Yield | Varies | 60-85% | Highly dependent on the initial purity and the amount of solvent used. |
| Purity Improvement | High | >98% (as determined by HPLC or NMR) | A successful recrystallization should significantly improve the purity of the compound. |
| Melting Point | Sharp | Consistent with literature values for the pure compound. | A sharp melting point range is a good indicator of high purity. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. rubingroup.org [rubingroup.org]
- 7. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Binaphthyl Derivatives
Welcome to the technical support resource for the purification of binaphthyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the chromatographic separation of these unique atropisomeric compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification methods are both effective and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face before starting the purification process.
Q1: How do I select the right stationary phase for my binaphthyl derivative?
A: The choice of stationary phase depends on your purification goal: separating the binaphthyl from other impurities or resolving its enantiomers.
-
For General Purification (Achiral): Standard silica gel (SiO₂) is the most common choice for separating binaphthyl derivatives from reaction byproducts and starting materials. Its slightly acidic surface interacts with polar functional groups, making it effective for a wide range of compounds. For acid-sensitive compounds, deactivated or neutral alumina can be a suitable alternative.[1]
-
For Chiral Separation (Enantiomer Resolution): Standard silica is ineffective for separating enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective. Other specialized CSPs, such as those based on cyclodextrins, cyclofructans, or "click" binaphthyl selectors, have been developed and show high efficiency for resolving binaphthyl atropisomers.[2][3][4][5] The chiral recognition mechanism often relies on interactions like π-π stacking, hydrogen bonding, and steric hindrance.[2]
Q2: How do I translate my Thin-Layer Chromatography (TLC) results to a flash column?
A: TLC is an essential tool for developing your mobile phase.[6][7][8] The goal is to find a solvent system where your target binaphthyl derivative has a Retention Factor (Rf) of approximately 0.25-0.35.[8] This Rf value typically provides the best balance, ensuring the compound doesn't elute too quickly (with the solvent front) or take an excessively long time, which leads to band broadening.[1]
While some suggest making the column eluent slightly less polar than the optimal TLC solvent, starting with the exact same solvent system that gives the target Rf is often successful.[9] If separation is poor on the column, it's more likely due to issues like overloading or improper packing.[9]
Q3: My binaphthyl derivative is poorly soluble in non-polar solvents, making it difficult to load onto the column. What should I do?
A: This is a common issue. Loading a sample dissolved in a strong, polar solvent can ruin the separation before it even begins. The best solution is "dry loading."[10]
Dry Loading Protocol:
-
Dissolve your crude sample in a suitable solvent in a round-bottom flask.[10]
-
Add a portion of dry silica gel to the solution (approximately 10-20 times the mass of your sample).[10]
-
Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[10]
-
Carefully add this silica powder to the top of your packed column.[10] This technique ensures that your compound is introduced to the column in a narrow, uniform band, leading to much better resolution.
Q4: How do I scale up my purification?
A: When scaling up, the primary goal is to maintain the resolution achieved at a smaller scale. The key is to increase the column diameter, not the length.[11] Increasing the column length will unnecessarily increase back-pressure and elution time.[12] You must also proportionally increase the amount of stationary phase, the sample load, and the solvent volume. The flow rate should also be adjusted to maintain linear velocity.[12] A trial run at a moderate scale is recommended before committing to a full-scale purification.[12]
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific problems you might encounter during your experiment.
Problem Area 1: Poor Separation & Resolution
Q: My spots look well-separated on TLC, but on the column, the fractions are all mixed. Why is this happening?
A: This is a frequent and frustrating problem with several potential causes:
-
Column Overloading: This is the most common culprit. Too much sample loaded onto the column leads to broad, tailing bands that overlap.[6] As a general rule, the mass of silica gel should be at least 20 to 50 times the mass of the crude sample for good separation.[6] For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Improper Column Packing: A poorly packed column will have cracks, channels, or voids in the stationary phase.[6][11] This leads to an uneven flow of the mobile phase, causing parts of your sample band to travel faster than others, destroying resolution.[11] Always use a slurry packing method to ensure a homogenous, stable bed.
-
Sample Loaded in Too Strong a Solvent: If you dissolve your sample in a solvent significantly more polar than your mobile phase, the sample will spread out into a wide band at the top of the column instead of a tight one, leading to co-elution. Use the dry loading method described above to prevent this.[10]
-
Compound Degradation: Binaphthyl derivatives can be sensitive. The slightly acidic nature of standard silica gel can sometimes cause degradation during the long exposure time of a column run.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[1] If degradation is an issue, consider using deactivated silica or alumina.[1]
Troubleshooting Workflow: Poor Separation
Caption: Decision tree for troubleshooting poor separation.
Problem Area 2: Compound Elution Issues
Q: My binaphthyl derivative is not coming off the column.
A: If your compound appears stuck at the top of the column, consider these possibilities:
-
Mobile Phase is Too Non-polar: The eluent may not have sufficient polarity to displace your compound from the stationary phase. You should gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% Ethyl Acetate/Hexane to 20%, 30%, and so on.[6]
-
Compound Precipitation: If your compound has poor solubility in the mobile phase, it may have precipitated at the top of the column when loaded. This is another scenario where dry loading is advantageous.[13]
-
Strong Acid/Base Interactions: If your binaphthyl derivative has a very acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, it may be interacting too strongly with the silica. For acidic compounds, adding a small amount of acetic acid (~0.5%) to the mobile phase can help. For basic compounds like BINAM (1,1'-Binaphthyl-2,2'-diamine), adding triethylamine (~0.5-1%) can neutralize the acidic silica sites and improve elution.[13][14]
-
Irreversible Adsorption/Decomposition: In some cases, a highly sensitive compound may have decomposed or irreversibly adsorbed to the silica.[1]
Q: My compound is eluting immediately in the solvent front.
A: This indicates that your mobile phase is too polar. Your compound is spending all its time in the mobile phase with little to no interaction with the stationary phase.[15] You need to switch to a less polar solvent system. For example, if you were using 30% Ethyl Acetate/Hexane, try starting with 5% or 10%.[14]
Problem Area 3: Chiral Separation Challenges
Q: I'm using a chiral column, but I'm not seeing any separation of my enantiomers.
A: Resolving atropisomers can be challenging. If you see only one peak, several factors could be at play:
-
Incorrect Mobile Phase: Chiral recognition is highly dependent on the mobile phase. Standard normal-phase solvents like hexane/isopropanol or hexane/ethanol are common starting points.[16] The specific alcohol modifier can have a dramatic effect on selectivity. You may need to screen different modifiers (e.g., ethanol, isopropanol, n-butanol) and concentrations.[4]
-
Inappropriate Chiral Stationary Phase (CSP): Not every CSP works for every compound. The interactions required for separation (π-π stacking, H-bonding, etc.) are very specific.[2][17] A CSP that works well for BINOL may not work for BINAM. Consulting literature for the separation of similar binaphthyl derivatives is crucial for selecting the right CSP. Polysaccharide-based and cyclofructan-based CSPs have shown broad applicability.[4]
-
Temperature Effects: The separation of atropisomers can be temperature-dependent.[5][18] Lowering the column temperature can sometimes enhance resolution by slowing down the kinetics of binding and dissociation with the CSP.[5][19] However, in some cases, increasing temperature can improve recognition.[18] If your system allows for temperature control, this is a valuable parameter to investigate.
-
On-Column Racemization: While many binaphthyls have high barriers to rotation, some can interconvert at ambient temperature.[20] If the energy barrier is low enough, the enantiomers may racemize on the column, making separation impossible. Low-temperature chromatography is critical in these cases to prevent on-column interconversion.[5][19]
Data & Protocols
Table 1: Recommended Starting Solvent Systems (Normal Phase on Silica Gel)
This table provides general starting points for mobile phase selection based on the polarity of the binaphthyl derivative. The optimal ratio must be determined by TLC.[8][14]
| Compound Polarity | Example Derivative | Starting Solvent System (v/v) | Notes |
| Non-polar | Unsubstituted 1,1'-binaphthyl | 1-5% Ethyl Acetate in Hexane | May require 100% Hexane or Pentane.[14] |
| Moderately Polar | BINOL (1,1'-Bi-2-naphthol) | 10-30% Ethyl Acetate in Hexane | A standard system effective for many common derivatives.[14] |
| Polar | BINAM (1,1'-Binaphthyl-2,2'-diamine) | 30-60% Ethyl Acetate in Hexane | For stubborn amines, consider Methanol/Dichloromethane.[6][14] |
| Very Polar | Binaphthyl with carboxylic acid | 5-10% Methanol in Dichloromethane | Add 0.5% Acetic Acid to prevent tailing.[1] |
General Purification Workflow
This diagram outlines the logical flow of a standard purification experiment for a binaphthyl derivative.
Caption: Standard workflow for binaphthyl purification.
Experimental Protocol: Flash Column Chromatography of a BINOL Derivative
This protocol provides a detailed, step-by-step methodology for a typical purification.
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop several plates using different ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v).[8]
-
Visualize the plates under UV light.[7]
-
Select the solvent system that gives the target BINOL derivative an Rf value of ~0.3 and shows good separation from impurities.[8] For this example, let's assume 20% Ethyl Acetate / 80% Hexane is optimal.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size. For 1g of crude material, a 40-50g silica column is a good starting point.
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[8]
-
In a beaker, make a slurry of silica gel in the chosen mobile phase (20% EtOAc/Hexane).[8] Ensure there are no lumps.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica settle into a uniform bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[8]
-
-
Sample Loading (Dry Method):
-
Dissolve the 1g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add ~10g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator to obtain a free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (~1 cm) on top of the sample layer.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent above the stationary phase throughout the process to prevent the column from running dry, which would cause cracking.[8]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure product.[6] Spot multiple fractions on a single TLC plate for easy comparison.
-
Combine the fractions that contain only the pure desired compound.[8]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified binaphthyl derivative.[8]
-
References
- 1. Chromatography [chem.rochester.edu]
- 2. Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of "click" binaphthyl stationary phase and its application for separation of anthraquinones from Rheum palmatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Column Packing and Preparation [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Chiral recognition of binaphthyl derivatives: a chiral recognition model on the basis of chromatography, spectroscopy, and molecular mechanistic calculations for the enantioseparation of 1,1'-binaphthyl derivatives on cholic acid-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral recognition of binaphthyl derivatives using electrokinetic chromatography and steady-state fluorescence anisotropy: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Reactions with 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) Ligands
Welcome to the technical support guide for optimizing asymmetric reactions using 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) ligands. This resource is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges. The unique steric and electronic properties of the DM-BINAP ligand, a derivative of the renowned BINAP, offer distinct advantages in catalysis, but realizing its full potential requires careful optimization of reaction parameters, most critically, the catalyst loading.
This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions to enhance enantioselectivity, improve yield, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) and how does it compare to standard BINAP?
A: DM-BINAP is a chiral diphosphine ligand featuring methyl groups at the 2 and 2' positions of the binaphthyl backbone. Like its parent compound, BINAP, it possesses axial chirality due to restricted rotation (atropisomerism) around the C1-C1' bond, which creates a well-defined chiral environment when coordinated to a transition metal (e.g., Ruthenium, Rhodium, Palladium).[1][2] The key difference lies in the steric bulk introduced by the methyl groups. This additional steric hindrance can influence the geometry of the catalytic complex, often leading to different or improved enantioselectivity for specific substrates compared to unsubstituted BINAP.
Q2: What is a typical starting catalyst loading for a reaction using a DM-BINAP-metal complex?
A: For initial screening and laboratory-scale synthesis, a catalyst loading in the range of 0.5 mol% to 5 mol% is a common starting point.[3][4] In highly optimized or industrial processes, loadings can often be reduced to well below 1 mol% to improve cost-effectiveness and reduce residual metal content in the final product.[5] The optimal loading is highly dependent on the specific reaction, substrate reactivity, and desired reaction time.
Q3: Why is it critical to optimize catalyst loading? What are the consequences of using too much or too little?
A: Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and selectivity.
-
Too Low Loading: Can result in slow or incomplete conversion, leading to low yields. It may also allow a non-catalyzed or background reaction to occur, which is typically non-selective and thus erodes the enantiomeric excess (ee).
-
Too High Loading: While it may increase the reaction rate, it can paradoxically lead to a decrease in enantioselectivity.[6] This can be due to the formation of less-selective catalyst aggregates or dimers at higher concentrations.[6] Furthermore, it increases the cost of the reaction due to the high price of the ligand and precious metal, and complicates product purification by increasing the amount of catalyst-derived impurities.
Q4: Should I use a pre-formed catalyst or generate it in-situ?
A: Both methods are valid, but they have different implications for reproducibility.
-
In-situ Generation: This involves mixing the DM-BINAP ligand and a metal precursor in the reaction vessel just before adding the substrate. It is often more convenient for initial screening of different ligands. However, it can sometimes lead to lower reproducibility if the catalyst formation is not quantitative or if side-reactions occur.[7]
-
Pre-formed Catalyst: Using a well-defined, isolated, and characterized catalyst complex provides the highest level of reproducibility.[8] This is the preferred method for process development and large-scale reactions where consistency is paramount. It ensures that the active catalytic species is known and consistently generated before the reaction begins.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My enantioselectivity (ee) is low or inconsistent.
Question: I'm getting poor ee values (<90%). Could my catalyst loading be the problem?
Answer: Absolutely. The catalyst loading is one of the first parameters to investigate for suboptimal enantioselectivity. As discussed in the FAQs, both too high and too low loadings can be detrimental. An incorrect loading can shift the reaction from the desired catalyst-controlled pathway to competing, less selective pathways.
Causality:
-
At very low loading , the rate of the catalyzed reaction may become comparable to a non-catalyzed background reaction, which produces a racemic product and lowers the overall ee.
-
At very high loading , molecules of the catalyst may begin to aggregate, altering the precisely defined chiral pocket and creating a less selective catalytic environment.[6]
To diagnose this, a screening experiment is essential.
Table 1: Example Data from a Catalyst Loading Screen for a Hypothetical Asymmetric Hydrogenation
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | 0.1 | 24 | 65 | 85 |
| 2 | 0.5 | 12 | >99 | 97 |
| 3 | 1.0 | 6 | >99 | 99 |
| 4 | 2.5 | 4 | >99 | 98 |
| 5 | 5.0 | 2 | >99 | 94 |
This illustrative data shows an optimal loading at 1.0 mol%, with ee decreasing at both lower and higher concentrations.
Question: I've screened the catalyst loading according to the protocol, but my ee is still low. What else should I check?
Answer: If optimizing the catalyst loading does not resolve the issue, other reaction parameters are likely at play. The energy difference between the diastereomeric transition states that governs enantioselectivity is often small, and several factors can influence it.
Key Parameters to Investigate:
-
Reaction Temperature: Lowering the temperature is a standard strategy to improve enantioselectivity.[3] Reduced thermal energy makes it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired enantiomer. Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).
-
Solvent: The solvent's polarity and coordinating ability can dramatically affect the catalyst's structure and, consequently, its selectivity.[6][9] A solvent screen is highly recommended. Non-coordinating solvents like toluene or dichloromethane often perform well, but this is highly substrate-dependent.
-
Catalyst and Reagent Purity: Impurities, particularly water or oxygen, can deactivate the catalyst or interfere with its catalytic cycle.[3][10] Ensure you are using anhydrous solvents and high-purity reagents under a strictly inert atmosphere (Nitrogen or Argon). The purity of the DM-BINAP ligand itself is also critical.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: My reaction is slow, or the yield is poor.
Question: The reaction isn't going to completion after 24 hours. Should I just increase the catalyst loading?
Answer: Increasing the catalyst loading is a logical first step to increase the reaction rate, as rate is directly proportional to the concentration of the active catalyst. However, if a moderate increase (e.g., from 1 mol% to 2.5 mol%) does not significantly improve conversion, the issue may be catalyst deactivation rather than an inherently slow reaction.
Potential Causes of Deactivation:
-
Atmospheric Contamination: Many DM-BINAP-metal complexes, particularly those used in hydrogenation, are sensitive to oxygen and moisture. Ensure your reaction is set up under a strictly inert atmosphere using a glovebox or proper Schlenk line techniques.[4]
-
Impure Reagents: Impurities in the substrate or solvent (e.g., amines, thiols, or water) can act as poisons, binding to the metal center and inhibiting catalysis.[10] Purifying the substrate and using freshly distilled anhydrous solvents is critical.
Question: I've increased the loading and confirmed my conditions are inert, but the reaction still stalls. What's next?
Answer: If deactivation from external sources is ruled out, consider factors inherent to the reaction itself, such as substrate or product inhibition.
Causality:
-
Substrate/Product Inhibition: The starting material or the product may coordinate strongly to the metal center of the catalyst.[11] This forms a stable, non-reactive complex that effectively removes the catalyst from the catalytic cycle, causing the reaction to stall.
-
Troubleshooting Step: One effective strategy to mitigate this is slow addition of the substrate. By maintaining a low concentration of the substrate throughout the reaction, you can minimize the formation of these inhibitory complexes and allow the catalyst to turn over more efficiently.
Experimental Protocols
Protocol 1: Systematic Screening of Catalyst Loading for a DM-BINAP/Ru-Catalyzed Asymmetric Hydrogenation
This protocol describes a general method for determining the optimal catalyst loading for the hydrogenation of a model ketone using a pre-formed [RuCl₂(DM-BINAP)(p-cymene)] catalyst.
Materials:
-
(R)-DM-BINAP-Ru catalyst complex
-
Substrate (e.g., acetophenone)
-
Anhydrous, degassed methanol
-
Reaction vials with stir bars (e.g., 4 mL vials)
-
Glovebox or Schlenk line
-
Hydrogenation reactor or balloon hydrogenation setup
-
Chiral HPLC or GC for analysis
Procedure:
-
Preparation (Inside a Glovebox):
-
Prepare a stock solution of the substrate in methanol (e.g., 1.0 M).
-
Prepare a stock solution of the Ru-catalyst in methanol (e.g., 0.01 M). This avoids errors from weighing very small amounts of catalyst.
-
-
Reaction Setup:
-
Label five reaction vials (0.1, 0.5, 1.0, 2.5, 5.0 mol%).
-
To each vial, add the required volume of the catalyst stock solution to achieve the target mol%. For a 0.2 mmol scale reaction:
-
0.5 mol%: 100 µL of 0.01 M catalyst solution (0.001 mmol)
-
1.0 mol%: 200 µL of 0.01 M catalyst solution (0.002 mmol)
-
And so on for the other concentrations.
-
-
Add the substrate stock solution (200 µL, 0.2 mmol) to each vial.
-
Add additional methanol to bring the total volume in each vial to 2.0 mL (final substrate concentration = 0.1 M).
-
-
Reaction Execution:
-
Seal the vials securely.
-
Remove the vials from the glovebox and place them in the hydrogenation apparatus.
-
Purge the system thoroughly with hydrogen gas (3-4 cycles of vacuum/H₂ backfill).
-
Pressurize the reactor to the desired pressure (e.g., 50 psi) and begin stirring at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reactions by taking small aliquots over time (if possible) to analyze conversion.
-
Once the 1.0 mol% reaction appears complete (e.g., by TLC or a preliminary GC check), stop all reactions by carefully venting the hydrogen.
-
Vent the reaction mixtures by passing them through a small plug of silica gel to remove the catalyst, eluting with ethyl acetate.
-
-
Analysis:
-
Determine the conversion for each reaction by ¹H NMR or GC.
-
Determine the enantiomeric excess (% ee) for each reaction using a validated chiral HPLC or GC method.
-
Plot % ee vs. catalyst loading to identify the optimal range.
-
Caption: General strategy for optimizing a new asymmetric reaction.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantioselectivity in Asymmetric Hydrogenation with Binaphthyl Ligands
Welcome to the technical support center for asymmetric hydrogenation utilizing binaphthyl-based ligands. This guide is designed for researchers, chemists, and process development scientists to navigate the complexities of achieving high enantioselectivity in their catalytic reactions. Here, we move beyond simple protocols to explain the why behind experimental observations and provide actionable solutions to common challenges.
Section 1: Troubleshooting Guide for Low Enantioselectivity
Achieving high enantiomeric excess (e.e.) is the primary goal in asymmetric hydrogenation. When your results fall short of expectations, a systematic approach to troubleshooting is essential. This section addresses the most common issues encountered in the lab.
Issue 1: Sub-optimal Enantioselectivity (<90% e.e.)
You've run your hydrogenation with a Ru-BINAP catalyst system and your conversion is high, but the enantioselectivity is disappointing. Where do you start?
Potential Cause & Solution Workflow
-
Catalyst Preparation and Activation: The active catalytic species may not have formed correctly. In-situ catalyst formation is common, but sensitive to impurities and atmospheric conditions.
-
Expert Insight: The formation of the active Ru-hydride species is a critical step. Oxygen can lead to the formation of phosphine oxides, which are inactive as ligands and can even inhibit the catalyst.[1]
-
Protocol: Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use freshly distilled, degassed solvents. If preparing the catalyst in situ, allow sufficient time for the pre-catalyst and ligand to complex before introducing the substrate.
-
-
Solvent Choice: The solvent plays a crucial role in the catalytic cycle, influencing both activity and enantioselectivity.[2]
-
Expert Insight: Protic solvents like methanol and ethanol can participate in the catalytic cycle by facilitating product release from the metal center.[2] However, the optimal solvent is highly substrate-dependent. A non-coordinating, polar aprotic solvent like dichloromethane (DCM) or toluene can also be effective.
-
Troubleshooting Steps:
-
If using an alcohol, ensure it is anhydrous. The presence of water can be detrimental to both activity and enantioselectivity.[2]
-
Screen a range of solvents. A good starting point is to compare a protic solvent (e.g., methanol) with an aprotic solvent (e.g., DCM or toluene).
-
Consider the polarity of the solvent; this can influence the stability of the transition state.[2]
-
Table 1: Effect of Solvent on Enantioselectivity for a Model Ketone Hydrogenation
-
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% e.e.) |
| Methanol | 32.7 | 95 |
| Ethanol | 24.6 | 92 |
| Isopropanol | 19.9 | 88 |
| Dichloromethane | 8.9 | 85 |
| Toluene | 2.4 | 75 |
-
Temperature and Pressure: These parameters directly affect the kinetics and thermodynamics of the reaction, which can have a profound impact on enantioselectivity.
-
Expert Insight: Generally, lower temperatures lead to higher enantioselectivity due to the larger difference in the free energy of activation for the two diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Hydrogen pressure can also be a factor, though its effect is highly system-dependent.[3]
-
Troubleshooting Steps:
-
If the reaction is fast at room temperature, try lowering the temperature to 0 °C or even -20 °C.
-
Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary, but monitor the effect on e.e. closely.
-
Vary the hydrogen pressure. While some systems are insensitive to pressure changes, for others it can be a critical parameter.[3] A typical range to screen is 1-50 atm.
-
-
Issue 2: Inconsistent Results or Poor Reproducibility
You achieved high e.e. once, but subsequent runs are giving different results.
Potential Cause & Solution Workflow
-
Ligand Purity and Integrity: The chiral ligand is the heart of the asymmetric catalyst.
-
Expert Insight: BINAP and its derivatives can slowly oxidize to the corresponding phosphine oxide, especially if not stored properly.[1] The presence of even small amounts of the racemate will significantly erode the enantioselectivity of the product.
-
Verification Protocol:
-
Check the optical purity of your ligand using a suitable chiral HPLC method or by measuring its optical rotation.
-
Store chiral phosphine ligands under an inert atmosphere (argon or nitrogen) and in a freezer to minimize degradation.
-
If in doubt, purchase a fresh batch from a reputable supplier.[4]
-
-
-
Substrate Quality: Impurities in the starting material can act as catalyst poisons.
-
Expert Insight: Functional groups like thiols or other coordinating species can bind strongly to the metal center and inhibit catalysis.
-
Troubleshooting Steps:
-
Re-purify your substrate by chromatography, distillation, or recrystallization.
-
Analyze the purity of your starting material by NMR and GC/LC-MS to identify any potential contaminants.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between (R)-BINAP and (S)-BINAP?
The choice of ligand enantiomer determines the absolute configuration of the product. For many substrate classes, the stereochemical outcome is predictable. For example, in the Ru-BINAP catalyzed hydrogenation of β-keto esters, (R)-BINAP generally yields the (R)-β-hydroxy ester, while (S)-BINAP yields the (S)-enantiomer.[5] However, this is a general rule and can be influenced by the substrate's structure and Cahn-Ingold-Prelog priority rules.[5] It is always best to confirm with a small-scale trial or consult the primary literature for your specific substrate class.
Q2: My substrate is a tetrasubstituted olefin, and I am getting low enantioselectivity. What should I do?
Tetrasubstituted olefins are notoriously challenging substrates for asymmetric hydrogenation due to their steric bulk.[6]
-
Expert Insight: Standard BINAP-based catalysts may not be effective. The steric and electronic properties of the ligand need to be finely tuned.
-
Recommendations:
-
Modify the Ligand: Consider using a BINAP derivative with different substituents on the phosphine groups (e.g., Tol-BINAP, Xyl-BINAP) to alter the steric environment around the metal center.[7][8]
-
Explore Other Ligand Scaffolds: While BINAP is a "privileged ligand," other classes of ligands like DuPhos or P-chiral phosphines have shown great success with sterically hindered substrates.[9][10]
-
Screen Reaction Conditions: For challenging substrates, a more extensive screening of solvents, temperature, and pressure is often necessary.
-
Q3: What is the mechanism of catalyst activation?
The activation of a pre-catalyst like [RuCl2(BINAP)]2 typically involves the displacement of the chloride ligands and coordination of hydrogen to form a reactive ruthenium hydride species. This process is often facilitated by a base and the solvent.
Caption: Simplified catalyst activation pathway.
Q4: How does the BINAP ligand impart chirality?
The C2-symmetric, atropisomeric nature of the BINAP ligand creates a rigid and well-defined chiral pocket around the metal center.[4][11] The two naphthyl groups are twisted relative to each other, creating a chiral environment. When the prochiral substrate coordinates to the metal, one face of the double bond is sterically shielded by the phenyl groups on the phosphine atoms, forcing the hydrogen to add to the less hindered face.
Caption: Model of substrate coordination in the chiral pocket.
References
- 1. BINAP(O) Induces Enantioselectivity - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable 4,4'-substituent effects on binap: Highly enantioselective Ru catalysts for asymmetric hydrogenation of beta-aryl ketoesters and their immobilization in room-temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Addressing low yield in the synthesis of 2,2'-Dimethyl-1,1'-binaphthyl
Welcome to the Technical Support Center for the synthesis of 2,2'-Dimethyl-1,1'-binaphthyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this sterically hindered biaryl compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address low-yield issues and optimize your experimental outcomes.
Introduction
The synthesis of 2,2'-Dimethyl-1,1'-binaphthyl, a key chiral ligand and intermediate in asymmetric catalysis, often presents significant challenges, primarily due to the steric hindrance around the coupling axis. Low yields are a frequent roadblock for chemists working with this molecule. This guide will delve into the common synthetic routes—Ullmann, Suzuki-Miyaura, and Kumada couplings—and provide actionable, evidence-based strategies to overcome the associated hurdles.
Frequently Asked Questions (FAQs)
Q1: I am attempting an Ullmann coupling of 2-bromo-1-methylnaphthalene to synthesize 2,2'-Dimethyl-1,1'-binaphthyl, but the yield is consistently low. What are the likely causes?
A1: The classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is notorious for requiring harsh conditions and often results in modest yields, especially for sterically hindered substrates.[1] Several factors could be contributing to the low yield in your synthesis:
-
Insufficient Copper Activation: Traditional Ullmann reactions often use copper powder or bronze, which can have a passivating oxide layer.[2] Activating the copper immediately before use is crucial. This can be achieved by washing the copper powder with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, or by using in-situ generated active copper from the reduction of a copper salt.[2]
-
High Reaction Temperatures and Long Reaction Times: While high temperatures (often >200 °C) are typically required, prolonged heating can lead to decomposition of the starting materials and product.[2][3] Careful optimization of the reaction time and temperature is necessary.
-
Inappropriate Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, nitrobenzene, or pyridine are commonly used.[2][3] The solvent must be able to solubilize the reactants and withstand the high reaction temperatures.
-
Steric Hindrance: The methyl groups at the 2 and 2' positions create significant steric hindrance, which can impede the coupling reaction. This is an inherent challenge with this specific target molecule.
Q2: My Suzuki-Miyaura coupling for the synthesis of 2,2'-Dimethyl-1,1'-binaphthyl is failing or giving a complex mixture of products. How can I troubleshoot this?
A2: The Suzuki-Miyaura coupling is a powerful tool for biaryl synthesis, but its success with sterically hindered substrates like those needed for 2,2'-Dimethyl-1,1'-binaphthyl is highly dependent on the reaction conditions.[4][5] Common issues include catalyst deactivation, low reactivity, and side reactions. Here's a systematic approach to troubleshooting:
-
Ligand Selection is Key: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4] You should employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or cataCXium® A. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
Base and Solvent Optimization: The choice of base and solvent system is critical. For hindered couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than stronger bases like sodium carbonate (Na₂CO₃).[4] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial.[4]
-
Side Reactions: The formation of byproducts is a common problem.
-
Homocoupling: The formation of biphenyl from the boronic acid is often caused by the presence of oxygen.[6][7] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6]
-
Dehalogenation: The palladium catalyst can react with hydride sources in the reaction mixture, leading to the formation of 1-methylnaphthalene instead of the desired product.[6] Using a solvent less prone to acting as a hydride source and ensuring a strictly inert atmosphere can minimize this.[6]
-
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is standard. Ensure your catalyst is active and not poisoned.[5]
Q3: I am considering a Kumada coupling to synthesize 2,2'-Dimethyl-1,1'-binaphthyl. What are the potential pitfalls with this method?
A3: The Kumada coupling, which utilizes a Grignard reagent, is a cost-effective method for forming C-C bonds.[8] However, it comes with its own set of challenges, particularly concerning functional group tolerance and the highly reactive nature of the Grignard reagent.[8][9]
-
Functional Group Incompatibility: Grignard reagents are highly basic and nucleophilic, making them incompatible with many functional groups such as esters, ketones, nitriles, and amides.[9] While your starting material (e.g., 2-bromo-1-methylnaphthalene) may not have these groups, this limitation is important to consider in more complex syntheses.
-
Grignard Reagent Formation and Quality: The preparation of the Grignard reagent from 1-bromo-2-methylnaphthalene is a critical step. The magnesium must be of high quality, and the solvent (typically THF or diethyl ether) must be scrupulously dry. Incomplete formation or the presence of impurities can significantly lower the yield.
-
Reaction Control: The reaction of the Grignard reagent with the aryl halide is often fast. Slow addition of the Grignard reagent to the reaction mixture can help to control the reaction and minimize side reactions.[9]
-
Catalyst Choice: Nickel-based catalysts, such as NiCl₂(dppe), are commonly used for Kumada couplings and can be effective for sterically hindered substrates.[10][11] Palladium catalysts can also be employed.[8]
Troubleshooting Guide
Systematic Approach to Optimizing the Synthesis of 2,2'-Dimethyl-1,1'-binaphthyl
When faced with low yields, a systematic approach to troubleshooting is essential. The following decision tree and tables provide a structured framework for optimizing your reaction conditions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis of 2,2'-Dimethyl-1,1'-binaphthyl.
Parameter Optimization Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | Promotes the difficult reductive elimination step for hindered substrates.[4] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Milder bases are often more effective and can prevent side reactions.[4] |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic polar solvents are standard; water can sometimes accelerate the reaction.[4] |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome the activation energy barrier.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[6][7] |
Table 2: Comparison of Common Coupling Reactions for 2,2'-Dimethyl-1,1'-binaphthyl Synthesis
| Reaction | Catalyst | Reagents | Typical Conditions | Pros | Cons |
| Ullmann Coupling | Copper (powder, bronze, or salts) | Aryl Halide | High Temp (>200 °C), Polar aprotic solvent (DMF, Nitrobenzene) | Low cost of catalyst | Harsh conditions, often low yields, stoichiometric copper required.[1][3] |
| Suzuki-Miyaura Coupling | Palladium with phosphine ligands | Aryl Halide, Arylboronic acid, Base | 80-110 °C, Inert atmosphere | Mild conditions, high functional group tolerance, catalytic Pd.[5] | Cost of catalyst and ligands, potential side reactions (homocoupling, dehalogenation).[6] |
| Kumada Coupling | Nickel or Palladium | Aryl Halide, Grignard Reagent | 25-80 °C, Anhydrous conditions | High reactivity, low-cost Grignard reagents.[8] | Low functional group tolerance, requires strictly anhydrous conditions.[9] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Synthesis of 2,2'-Dimethyl-1,1'-binaphthyl
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 1-bromo-2-methylnaphthalene (1.0 equiv), 2-methyl-1-naphthaleneboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.[6]
-
-
Solvent Addition:
-
Add degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add a small amount of degassed water (e.g., 10% v/v of the organic solvent).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,2'-Dimethyl-1,1'-binaphthyl.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 2,2'-Dimethyl-1,1'-binaphthyl is a challenging but achievable goal. Low yields are often a result of suboptimal reaction conditions rather than an inherent limitation of the chosen synthetic route. By systematically evaluating and optimizing parameters such as catalyst, ligand, base, and solvent, and by taking meticulous care to exclude oxygen and moisture, researchers can significantly improve the efficiency of their syntheses. This guide provides a foundation for troubleshooting and a roadmap for the successful synthesis of this important chiral molecule.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction [organic-chemistry.org]
- 10. Access to 2'-substituted binaphthyl monoalcohols via complementary nickel-catalyzed Kumada coupling reactions under mild conditions: key role of a P,O ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Racemic 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)
Welcome to the technical support center for the resolution of racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical axially chiral compound. The enantiomers of BINOL are foundational building blocks in asymmetric synthesis, serving as powerful ligands and catalysts.[1][2] Achieving high enantiomeric purity is therefore a critical step for successful downstream applications.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind experimental choices for the most common and effective resolution strategies, ensuring you can not only follow protocols but also diagnose and solve issues as they arise in your lab.
Part 1: Foundational Concepts & General FAQs
This section addresses broad questions about BINOL chirality and the principles of resolution.
Q: What is axial chirality and why is it important for BINOL? A: Axial chirality arises from hindered rotation (atropisomerism) around a single bond, in this case, the C1-C1' bond connecting the two naphthyl rings. The bulky ortho substituents prevent free rotation, causing the molecule to exist as two non-superimposable, mirror-image enantiomers, (R)-BINOL and (S)-BINOL.[1][3] This stable chirality is the reason BINOL is a cornerstone of asymmetric catalysis; each enantiomer creates a distinct chiral environment that can direct a reaction to produce a specific stereoisomeric product.
Q: Why can't I just use racemic BINOL for my asymmetric reaction? A: Using a racemic mixture of a chiral ligand like BINOL will typically result in a racemic product. The (R)- and (S)-enantiomers will catalyze the formation of opposite product enantiomers, effectively canceling each other out and defeating the purpose of asymmetric synthesis. Therefore, resolving the racemic mixture to obtain enantiomerically pure BINOL is essential.
Part 2: Method 1 - Classical Resolution via Diastereomeric Salt Formation
This is one of the most practical and widely used methods for large-scale BINOL resolution.[4] The principle involves reacting the acidic phenolic groups of racemic BINOL with a chiral base (the resolving agent). This creates a mixture of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5]
A premier resolving agent for BINOL is N-benzylcinchonidinium chloride , an alkaloid derivative.[1][4][6] It selectively forms a crystalline inclusion complex with one enantiomer of BINOL, allowing for its separation.[1][4]
Troubleshooting & FAQs: Diastereomeric Salt Formation
Q: I've mixed my racemic BINOL and resolving agent, but no crystals are forming, or I'm getting an oil. What's wrong? A: This is a classic crystallization problem, often related to solubility and supersaturation.[7]
-
Causality: The chosen solvent must create a condition where one diastereomeric salt is significantly less soluble than the other.[7][8] If the solvent is too "good," both salts will remain in solution. If it's too "poor," both may crash out as an amorphous solid or oil.
-
Solutions:
-
Solvent Screening: The choice of solvent is critical.[8] While acetonitrile is commonly cited for the N-benzylcinchonidinium chloride method[1][6], you may need to experiment. Try solvent mixtures. Adding a poor solvent (an "anti-solvent") dropwise to a solution of your salts can induce crystallization.
-
Induce Crystallization: If the solution is supersaturated but nucleation is slow, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of the desired diastereomeric salt if you have it.
-
Temperature Control: Slowly cooling the solution can promote the formation of well-defined crystals over rapid precipitation. Try a programmed cooling ramp or simply place the flask in a refrigerated, insulated bath to slow the cooling rate.
-
Concentration Adjustment: Your solution may be too dilute. Carefully evaporate some solvent under reduced pressure and attempt to crystallize again. Conversely, if an oil forms, it might be too concentrated. Add a small amount of solvent to dissolve the oil and re-attempt crystallization.
-
Q: The enantiomeric excess (e.e.) of my recovered BINOL is low. How can I improve it? A: Low e.e. indicates that the precipitated salt was contaminated with the more soluble diastereomer, or the separation was incomplete.
-
Causality: This often happens when crystallization occurs too quickly, trapping the undesired diastereomer in the crystal lattice. It can also occur if the solubility difference between the two salts in your chosen solvent system is not large enough.
-
Solutions:
-
Recrystallization: The most reliable way to improve purity is to recrystallize the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. This process purges impurities, including the undesired diastereomer. One or two recrystallizations can often bring the e.e. to >99%.
-
Optimize the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial precipitate, although this will lower the yield of that specific enantiomer.
-
Verify Resolving Agent Purity: Ensure your chiral resolving agent is itself enantiomerically pure. Contamination will directly impact the efficiency of the resolution.
-
Part 3: Method 2 - Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In a kinetic resolution, the enzyme reacts with one enantiomer of the racemic substrate much faster than the other. For BINOL, this is typically achieved through enantioselective acylation catalyzed by a lipase.[9]
The process involves reacting racemic BINOL with an acyl donor (like vinyl acetate). The lipase will preferentially acylate one enantiomer (e.g., (R)-BINOL), leaving the other enantiomer ((S)-BINOL) largely unreacted. The acylated product and the unreacted alcohol now have very different chemical properties, allowing for easy separation via column chromatography.
Troubleshooting & FAQs: Enzymatic Resolution
Q: My enzymatic reaction is very slow or stops before reaching 50% conversion. What can I do? A: Slow or stalled reactions are common and can be due to enzyme activity, substrate inhibition, or reaction conditions.
-
Causality: Lipases can be sensitive to the solvent, temperature, and pH. The enzyme may be denaturing, or its active site could be inhibited.
-
Solutions:
-
Check Enzyme Activity: Ensure your lipase is active. Use a fresh batch or test it with a standard substrate. Enzymes have a finite shelf life and are sensitive to storage conditions.
-
Optimize Solvent: Lipases work in organic solvents, but the choice matters. Diisopropyl ether is a common choice.[9] Avoid highly polar solvents like DMF or DMSO which can strip essential water from the enzyme and denature it.
-
Temperature Control: Enzyme activity is temperature-dependent. Most lipases used for these resolutions work well between 30-50°C.[10] Too high a temperature will denature the enzyme.
-
Addition of a Base: The phenolic hydroxyl groups of BINOL are less nucleophilic than simple alcohols. Adding a mild, non-nucleophilic base like sodium carbonate can dramatically accelerate the reaction by increasing the nucleophilicity of the BINOL hydroxyl group.[11]
-
Monitor Water Content: Lipases require a small amount of water to maintain their active conformation, but too much water will promote the reverse reaction (hydrolysis). Use anhydrous solvents, but don't take extreme measures to dry the enzyme itself.
-
Q: The enantioselectivity (E-value) of my resolution is poor. A: Poor enantioselectivity means the enzyme is reacting with both BINOL enantiomers at similar rates, defeating the purpose of the resolution.
-
Causality: The selectivity of a lipase is highly dependent on the substrate, the acyl donor, and the reaction environment.
-
Solutions:
-
Screen Different Lipases: Not all lipases are created equal. Lipases from Pseudomonas sp. or Candida antarctica (CALB) are often effective for biaryl resolutions.[9][10] If one doesn't work well, try another.
-
Vary the Acyl Donor: The shape and size of the acyl donor can influence how the substrate fits into the enzyme's active site. Vinyl acetate is common, but you can try other acyl donors like isopropenyl acetate or different acid anhydrides.
-
Lower the Temperature: Often, running the reaction at a lower temperature can enhance enantioselectivity, although it will also decrease the reaction rate. This is a classic trade-off between speed and selectivity.
-
Part 4: Method 3 - Chromatographic Separation (Chiral HPLC)
For analytical assessment of enantiomeric excess (e.e.) and for small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[12] Supercritical Fluid Chromatography (SFC) is an even faster and more environmentally friendly alternative.[3]
Q: How do I choose the right chiral column for BINOL separation? A: The choice of the CSP is the most critical factor.[12]
-
Causality: Chiral recognition on a CSP occurs through transient diastereomeric interactions (e.g., hydrogen bonding, π-π stacking, steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase.
-
Recommendations:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® IA, IB, IC) are extremely effective for resolving axially chiral biaryls like BINOL.[12][13] They offer a wide range of interactions and are a great starting point.
-
Mobile Phase: For these columns, a normal-phase mobile phase consisting of a hexane/alkanol mixture (e.g., hexane/isopropanol or hexane/ethanol) is typically used.[12]
-
Q: My peaks are not resolving well on my chiral HPLC system. What should I adjust? A: Poor resolution can be tackled by systematically optimizing chromatographic parameters.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Each can be tuned.
-
Solutions:
-
Adjust Mobile Phase Composition: This is the most powerful tool. Decreasing the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%) will generally increase retention times and often improve resolution.[12]
-
Change the Modifier: Switching from isopropanol to ethanol can alter the selectivity and may improve resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and enhance resolution, at the cost of longer analysis time.[12]
-
Optimize Temperature: Temperature can influence selectivity. Try adjusting the column temperature (e.g., 25°C, 30°C, 40°C) to see its effect on the separation factor (alpha).[12][13]
-
Part 5: Summary & Comparison of Methods
| Method | Principle | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Classical Resolution | Diastereomeric Salt Formation & Fractional Crystallization | 40-45% per enantiomer | >99% (after recrystallization) | Scalable, cost-effective for large quantities, well-established.[4][14] | Can be labor-intensive, requires screening for optimal resolving agent and solvent.[7][8] |
| Enzymatic Resolution | Kinetic Resolution via Enantioselective Acylation | <50% per component (theoretical max) | >95% | High selectivity, mild reaction conditions, environmentally friendly. | Limited to 50% max yield for each component, requires enzyme screening and optimization.[9][15] |
| Chiral HPLC/SFC | Differential Interaction with Chiral Stationary Phase | >95% (recovery) | >99.9% | Excellent for analytical determination and small-scale purification, high purity.[3][12] | Not easily scalable for bulk quantities, high cost of columns and solvents.[3] |
Part 6: Detailed Experimental Protocols
Protocol 1: Classical Resolution with N-Benzylcinchonidinium Chloride
(This protocol is a representative example. Optimization may be required.)
-
Complex Formation: In a round-bottom flask, dissolve racemic BINOL (1.0 eq) and N-benzylcinchonidinium chloride (1.0 eq) in hot acetonitrile. The amount of solvent should be just enough to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The complex of one BINOL enantiomer (typically (R)-BINOL) will start to precipitate.[1][6] To maximize recovery, cool the flask further in a refrigerator (4°C) for several hours or overnight.
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold acetonitrile to remove the mother liquor containing the soluble diastereomer.
-
Liberation of Enantiomer: Suspend the filtered solid in a mixture of ethyl acetate and water. Acidify the mixture with dilute HCl (e.g., 2M) and stir until the solid fully dissolves.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched BINOL.
-
Purity Enhancement: Check the enantiomeric excess (e.e.) by chiral HPLC. If the e.e. is below the desired level (>99%), recrystallize the BINOL from a suitable solvent like toluene.
-
Recovery of Second Enantiomer: The second enantiomer (typically (S)-BINOL) remains in the mother liquor from step 3. Concentrate the mother liquor and repeat steps 4-6 to isolate and purify the other enantiomer.[6]
Protocol 2: Lipase-Catalyzed Kinetic Resolution
(This protocol is a representative example. Optimization may be required.)
-
Setup: To a flask containing racemic BINOL (1.0 eq) and a lipase (e.g., Lipase from Pseudomonas sp., ~50-100% by weight of BINOL), add an anhydrous organic solvent (e.g., diisopropyl ether).
-
Reagents: Add an acyl donor (e.g., vinyl acetate, 1.5-2.0 eq) and a mild base (e.g., anhydrous sodium carbonate, 1.0 eq) to accelerate the reaction.[11]
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40°C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the product and the remaining starting material.
-
Workup: Once 50% conversion is reached, filter off the enzyme. Rinse the enzyme with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Separation: Separate the resulting mixture of BINOL monoacetate and unreacted BINOL using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). This will yield one enantiomerically pure BINOL and the monoacetate of the other.
-
Hydrolysis: Dissolve the isolated BINOL monoacetate in a solvent like methanol. Add a base (e.g., sodium methoxide or potassium carbonate) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Purification: After hydrolysis, perform an acidic workup and extract the product with an organic solvent. Dry and concentrate the solvent to yield the other pure BINOL enantiomer.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. myuchem.com [myuchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Binaphthyl-Based Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges encountered when working with binaphthyl-based ligands like BINAP and BINOL derivatives: poor solubility in organic solvents. We will explore the root causes of this issue and provide a series of troubleshooting steps, advanced strategies, and detailed protocols to ensure your experiments proceed smoothly and efficiently.
FAQs: Understanding the Solubility Challenge
This section addresses the fundamental principles governing the solubility of binaphthyl-based ligands. Understanding why a ligand is insoluble is the first step toward finding an effective solution.
Q1: Why do many binaphthyl-based ligands exhibit poor solubility in common organic solvents?
A1: The solubility challenge stems from the unique structure of the binaphthyl core. Several factors contribute:
-
Molecular Rigidity and Planarity: The 1,1'-binaphthyl scaffold is sterically hindered, leading to a high barrier to rotation around the C1-C1' bond (atropisomerism).[1] This rigidity, combined with the large, planar aromatic surfaces, promotes efficient crystal packing and strong intermolecular π-stacking interactions.[2]
-
High Crystal Lattice Energy: The strong intermolecular forces in the solid state result in high crystal lattice energy. For a solvent to dissolve the ligand, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy. Poorly soluble ligands often have crystal structures that are difficult for solvent molecules to disrupt.[3]
-
Lack of Polar Functional Groups: Unmodified binaphthyl ligands like BINAP lack highly polar functional groups that can engage in strong dipole-dipole or hydrogen-bonding interactions with polar solvents.[1] While BINOL has hydroxyl groups that aid its solubility in certain solvents, derivatives can mask this effect.[4]
Q2: My (S)-BINOL dissolves readily in THF, but a new derivative I synthesized is insoluble. What could be the reason?
A2: This is a common scenario. While the parent BINOL is soluble in many organic solvents like THF, MeCN, DMSO, and dichloromethane[4], even minor structural modifications can drastically alter its solubility profile. The new derivative may have:
-
Increased Symmetry or Planarity: Leading to more efficient crystal packing.[2]
-
Introduction of Incompatible Functional Groups: Adding a nonpolar, bulky group can decrease solubility in moderately polar solvents like THF. Conversely, adding a polar group might decrease solubility in nonpolar solvents like hexane or toluene.
-
Formation of an Intramolecular Hydrogen Bond: This can reduce the availability of polar sites to interact with the solvent, effectively making the molecule less polar and less soluble in polar media.
Q3: How critical is solvent purity and degassing when dealing with solubility issues?
A3: It is extremely critical, though not always for direct solubility reasons.
-
Purity: Impurities in solvents, particularly water, can significantly impact the solubility of both the ligand and the metal complexes they form. Moisture can lead to the formation of insoluble hydroxides or oxides with catalytic metals. Ensure all reagents and solvents are scrupulously dry.[5]
-
Degassing: While primarily done to protect oxygen-sensitive catalysts (like Pd(0) species) and phosphine ligands from oxidation, the presence of dissolved oxygen can initiate side reactions that may produce insoluble byproducts, giving the false impression of poor ligand solubility.[5] Rigorous degassing is essential for reaction integrity.[5]
Troubleshooting Guide: Practical Solutions for the Bench
When faced with an insoluble ligand during an experiment, a systematic approach can quickly identify a solution.
Problem: My binaphthyl ligand/catalyst complex will not dissolve in the primary reaction solvent (e.g., Toluene, Hexane).
| Solution Tier | Action | Underlying Principle (The "Why") | Considerations |
| Tier 1: Simple Adjustments | 1. Gentle Heating & Sonication | Increases the kinetic energy of the system, helping solvent molecules overcome the ligand's crystal lattice energy. Sonication provides localized energy to break up solid aggregates. | Monitor temperature carefully to avoid ligand or reactant decomposition. Not a solution if the compound precipitates upon cooling to the reaction temperature. |
| 2. Increase Stirring Rate | For heterogeneous mixtures, vigorous stirring maximizes the surface area interaction between the solid ligand and the solvent, improving the dissolution rate. | Ensure the stir bar is adequately sized for the vessel; poor mixing can lead to localized supersaturation and precipitation. | |
| Tier 2: Solvent System Modification | 1. Add a Co-solvent | A small amount of a "stronger" solvent can disrupt crystal packing and improve overall solvation. For a nonpolar solvent like Toluene, adding 5-10% THF or 1,4-Dioxane can significantly enhance solubility.[6][7] | The co-solvent must be compatible with the reaction chemistry. It will alter the overall polarity of the medium, which could affect reaction kinetics or selectivity. |
| 2. Screen Alternative Solvents | The "like dissolves like" principle is paramount. If a nonpolar solvent fails, a more polar alternative may be required.[8] A systematic screening is often the most effective approach. | See the Solvent Screening Protocol below. Switching solvents may require re-optimization of the reaction conditions (temperature, base, etc.). | |
| Tier 3: Advanced & Reaction-Specific Fixes | 1. Change Ligand/Metal Ratio | An extra equivalent of ligand relative to the palladium or other metal source can sometimes improve catalyst stability and solubility. | This increases cost and can sometimes inhibit catalysis if the excess ligand competes for coordination sites. |
| 2. Use a Phase-Transfer Catalyst (PTC) | In biphasic reactions or reactions with insoluble inorganic bases, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle species between phases, improving apparent solubility and reaction rates.[5] | The PTC must be chosen carefully to avoid side reactions. |
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving solubility issues at the bench.
Advanced Strategies: Structural Modification to Enhance Solubility
When intrinsic solubility is too low for a given application, chemically modifying the binaphthyl scaffold is a powerful strategy. The goal is to introduce functional groups that disrupt crystal packing or improve interactions with the desired solvent class without compromising catalytic activity.[9]
| Modification Strategy | Target Solvents | Example Functional Groups | Mechanism of Action |
| Increase Polarity | Polar Aprotic (DMF, DMSO), Alcohols | Sulfonate (-SO₃H), Carboxylate (-COOH), Hydroxyl (-OH), short PEG chains | Introduces sites for hydrogen bonding and strong dipole-dipole interactions, increasing compatibility with polar media.[10] |
| Increase Lipophilicity | Nonpolar Hydrocarbons (Hexane, Heptane) | Long alkyl chains (e.g., -C₆H₁₃, -C₈H₁₇), bulky silyl groups | Increases van der Waals interactions with nonpolar solvents and sterically disrupts efficient crystal packing. |
| Induce Fluorous Phase Solubility | Fluorous Solvents (e.g., perfluorohexane), scCO₂ | Perfluoroalkyl "ponytails" (e.g., -CH₂CH₂(CF₂)₅CF₃) | Creates a ligand that is preferentially soluble in a fluorous phase, enabling biphasic catalysis and simplified catalyst recovery.[11] |
| Increase Water Solubility | Aqueous Media | Quaternary ammonium salts, sulfonates, PEG chains | Attaching highly polar or charged groups allows the ligand to be used in aqueous or biphasic water-organic systems.[9] |
Ligand Modification Approaches
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Ligand Solubility
This protocol provides a method for rapidly assessing the solubility of a ligand in a range of common laboratory solvents.
Materials:
-
Binaphthyl-based ligand (approx. 10-20 mg)
-
Set of 1-dram vials with caps
-
A selection of anhydrous solvents (see table below for suggestions)
-
Small magnetic stir bars
-
Vortex mixer and/or sonicator
Solvent Selection Guide:
| Solvent | Class | Relative Polarity | Typical Use Case |
| n-Heptane | Nonpolar Hydrocarbon | 0.012 | Reactions with highly lipophilic substrates. |
| Toluene | Aromatic Hydrocarbon | 0.099 | Common for cross-coupling, good temperature range.[12] |
| Diethyl Ether | Ether | 0.117 | Low-temperature reactions, Grignards.[12] |
| Dichloromethane (DCM) | Chlorinated | 0.309 | General purpose, good for dissolving many organics.[13] |
| Tetrahydrofuran (THF) | Ether | 0.207 | Excellent coordinating solvent, widely used.[4] |
| Ethyl Acetate | Ester | 0.228 | Moderately polar, common for chromatography. |
| Acetonitrile (MeCN) | Nitrile | 0.375 | Polar aprotic, good for BINOL.[4][14] |
| N,N-Dimethylformamide (DMF) | Amide | 0.386 | High-boiling polar aprotic, powerful solvent.[11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | Highly polar aprotic, dissolves very polar compounds.[4] |
Procedure:
-
Preparation: Place 1-2 mg of your ligand into each labeled vial. Add a small stir bar to each.
-
Solvent Addition: Add 0.5 mL of a different anhydrous solvent to each vial.
-
Initial Observation: Cap the vials and observe if the ligand dissolves immediately at room temperature.
-
Agitation: Vortex each vial for 30 seconds. If undissolved solid remains, place the vial on a stir plate and stir vigorously for 5 minutes.
-
Heating/Sonication: If the ligand is still insoluble, gently warm the vial in a water bath (not exceeding 40-50°C) for 5 minutes. Alternatively, place the vial in a sonicator bath for 5 minutes.
-
Assessment: After each step, hold the vial against a dark background and shine a light through it. Record the results as:
-
Freely Soluble: Dissolves completely at room temperature.
-
Soluble: Dissolves with agitation or gentle warming.
-
Sparingly Soluble: Some solid dissolves, but a significant amount remains.
-
Insoluble: No visible dissolution.
-
-
Selection: Choose the solvent that provides the best solubility under the mildest conditions and is compatible with your planned reaction.
Protocol 2: Using a Co-solvent System to Dissolve a Ligand
This protocol details how to use a co-solvent to solubilize a ligand in an otherwise unsuitable primary solvent.
Scenario: Your reaction requires Toluene, but your BINAP derivative is insoluble. Solvent screening (Protocol 1) showed it is freely soluble in THF.
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add your binaphthyl ligand.
-
Co-solvent Addition: Add the minimum volume of the "good" solvent (THF) required to fully dissolve the ligand. This might be just 0.1 to 0.5 mL. Swirl gently until a clear solution is obtained.
-
Primary Solvent Addition: Slowly add the primary reaction solvent (Toluene) to the dissolved ligand. Add it portion-wise while stirring.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness, formation of a solid).
-
Final Volume: Continue adding the primary solvent until the final desired reaction concentration is reached. If the ligand remains in solution, you have successfully created a stable co-solvent system.
-
Troubleshooting Precipitation: If the ligand begins to precipitate as you add the primary solvent, you have exceeded the solubility limit. You can either:
-
Add a slightly larger initial volume of the co-solvent and repeat.
-
Accept a higher percentage of co-solvent in your final reaction mixture.
-
Operate the reaction at a more dilute concentration.
-
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Bis(4-carboxylpyrazol-1-yl)acetic acid: a scorpionate ligand for complexes with improved water solubility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
Preventing racemization of 2,2'-Dimethyl-1,1'-binaphthyl during reactions
A Guide to Preserving Stereochemical Integrity During Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that maintaining the stereochemical integrity of chiral ligands like 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) is paramount to achieving desired outcomes in asymmetric synthesis. This guide provides in-depth, field-proven insights into the phenomenon of racemization in atropisomeric biaryls and offers practical solutions to prevent it in your experiments.
Introduction to Atropisomerism and DM-BINAP Stability
2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) belongs to a class of compounds exhibiting axial chirality due to hindered rotation, or atropisomerism, around the C1-C1' single bond.[1][2] This hindered rotation creates a significant energy barrier, allowing for the isolation of stable, non-interconverting enantiomers at ambient temperatures.[3][4] However, under certain reaction conditions, sufficient energy can be supplied to overcome this rotational barrier, leading to the conversion of a single enantiomer into a 1:1 mixture of both enantiomers—a process known as racemization.[5] The loss of enantiopurity can lead to diminished product yield, reduced enantioselectivity, and complications in drug development, where single isomers are often required for specific biological activity.[6]
The stability of DM-BINAP is primarily due to the steric hindrance provided by the methyl groups at the 2 and 2' positions, which increases the energy barrier to rotation compared to the unsubstituted 1,1'-binaphthyl parent structure.[7][8] Understanding and controlling the factors that influence this rotational barrier is the key to preventing racemization.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of DM-BINAP and the prevention of its racemization.
Q1: What is the primary cause of racemization for DM-BINAP?
A1: The primary cause is excessive thermal energy. The bond between the two naphthyl rings is a single C-C bond, and rotation can occur if enough energy is supplied to overcome the steric clash of the substituents in the transition state.[9] For 2,2'-dimethyl-1,1'-binaphthyl, this rotational energy barrier has been determined to be approximately 49.5 kcal/mol.[10] Reactions conducted at high temperatures can provide the necessary activation energy for this rotation, leading to a loss of optical activity. In one study, the parent compound 2,2′-dimethyl-1,1′-binaphthyl showed no racemization after 40 hours at 240°C, indicating very high thermal stability.[11] However, different reaction conditions (solvents, reagents) can potentially lower this barrier.
Q2: How do acidic or basic conditions affect DM-BINAP stability?
A2: While DM-BINAP itself is a hydrocarbon and relatively robust, related and widely used binaphthyl derivatives like BINOL (1,1'-Bi-2-naphthol) are known to be susceptible to acid- or base-catalyzed racemization.[11][12] For instance, (S)-BINOL experienced 72% racemization when heated in 1.2 N HCl solution at 100°C for 24 hours.[11] While DM-BINAP lacks the hydroxyl groups that facilitate these mechanisms, it is crucial to consider the potential for unintended side reactions if your reaction mixture contains strong acids or bases, especially at elevated temperatures. The reaction medium's pH can influence the stability of intermediates or the catalyst complex itself, indirectly affecting the chiral ligand.
Q3: What is the influence of the solvent on the rate of racemization?
A3: For the parent 1,1'-binaphthyl and its derivatives, the energy barrier to racemization has been shown to have only a slight sensitivity to the solvent.[7][13][14] Experimental measurements for 1,1'-binaphthyl show the racemization energy barrier varying within a narrow range of 23.5 to 24.1 kcal/mol across different solvents.[14] Quantum calculations also suggest that the energy barrier is largely independent of solvation.[7][8] The primary determining factor for stability is the steric bulk of the substituents at the 2,2' positions, not the reaction medium.[7][8][13] Therefore, while solvent choice is critical for reaction kinetics and solubility, its direct role in preventing DM-BINAP racemization is secondary to temperature control.
Q4: Can the metal used in catalysis influence the racemization of the DM-BINAP ligand?
A4: The coordination of the ligand to a metal center can potentially alter its conformational dynamics. While DM-BINAP is not a phosphine ligand like the more famous BINAP, the principles of ligand-metal interaction are relevant. In some catalytic systems, particularly those involving redox processes, transient radical cation species of related biaryl ligands can be formed, which may exhibit lower rotational barriers.[15] For example, the racemization of BINAM (1,1′-binaphthyl-2,2′-diamine) can be achieved at low temperatures using a photocatalyst that generates a radical cation intermediate.[15] It is therefore essential to evaluate the stability of the specific DM-BINAP-metal complex under your proposed catalytic conditions.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section provides a systematic approach to diagnosing and solving issues related to the racemization of DM-BINAP during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Protocols |
| Significant loss of enantiomeric excess (e.e.) in the product, suggesting ligand racemization. | 1. Excessive Reaction Temperature: The reaction temperature is high enough to overcome the rotational energy barrier of DM-BINAP. | Solution: Lower the reaction temperature. Screen temperatures starting from room temperature or below. If the reaction is too slow, a more active catalyst system may be needed rather than higher heat. Protocol: See Protocol 1: Low-Temperature Reaction Setup. |
| 2. Prolonged Reaction Time at Elevated Temperature: Even at temperatures below the racemization threshold, extended exposure can lead to gradual racemization. | Solution: Optimize the reaction to reduce the required time. Monitor reaction progress closely (e.g., by TLC or GC/LC-MS) and quench the reaction as soon as the substrate is consumed. | |
| Inconsistent or decreasing catalytic activity over time. | 1. Ligand Degradation (General): While DM-BINAP is robust, other components or harsh conditions could lead to degradation pathways other than racemization. | Solution: Ensure all reagents and solvents are pure and degassed. Handle the ligand and catalyst complex under a strict inert atmosphere to prevent unforeseen side reactions. Protocol: See Protocol 1: Low-Temperature Reaction Setup. |
| 2. Catalyst Deactivation: The active catalytic species may be unstable, leading to the release of the free ligand, which might then be susceptible to racemization under the reaction conditions.[16] | Solution: Investigate the stability of the catalyst complex itself. Consider using supported catalysts or ligands designed for enhanced stability if leaching or aggregation is suspected.[16] | |
| Racemization observed during workup or purification steps. | 1. Thermal Stress during Purification: Techniques like high-temperature distillation or prolonged heating on a rotary evaporator can cause racemization. | Solution: Use non-thermal purification methods where possible. Employ column chromatography at room temperature. If using a rotary evaporator, use a low bath temperature and high vacuum to remove solvent efficiently without excessive heat. |
| 2. Acidic/Basic Conditions during Workup: Aqueous workups using strong acids or bases might affect the stereochemical integrity of related chiral molecules in the mixture. | Solution: Use neutral or buffered aqueous solutions (e.g., saturated NH₄Cl, saturated NaHCO₃, brine) for the workup whenever possible. Avoid prolonged contact with strongly acidic or basic phases. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting unexpected racemization.
Caption: Troubleshooting workflow for DM-BINAP racemization.
Key Experimental Protocols
Adherence to rigorous experimental technique is critical for success.
Protocol 1: General Low-Temperature, Inert Atmosphere Reaction Setup
This protocol is designed to minimize thermal stress and prevent unwanted side reactions.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and magnetic stir bar) while hot and immediately place it under a positive pressure of inert gas using a Schlenk line or manifold.
-
Reagent Addition:
-
Add the DM-BINAP ligand and the metal precursor to the reaction flask under a positive flow of inert gas.
-
Add any solid reagents that are air- and moisture-stable.
-
Seal the flask with a septum.
-
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe. Solvents should be purified using a solvent purification system or by distillation over an appropriate drying agent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C with an ice-water bath, -78°C with a dry ice/acetone bath) before adding any temperature-sensitive or highly reactive reagents.
-
Reagent Addition (Liquid/Solution): Add liquid substrates, reagents, or solutions of reagents slowly via syringe through the septum.
-
Reaction Monitoring: Maintain the reaction at the target temperature under a positive pressure of inert gas for the duration of the experiment. Monitor progress by periodically taking aliquots for analysis (TLC, GC, etc.) using a syringe.
Diagram: Racemization Pathway
This diagram illustrates the conversion between the two enantiomers of DM-BINAP through a higher-energy, planar transition state.
Caption: Racemization of DM-BINAP via a planar transition state.
Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral HPLC
Verifying the stereochemical purity of your ligand and product is a non-negotiable validation step.
-
Sample Preparation:
-
Prepare a stock solution of your reaction product or the DM-BINAP ligand at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare a racemic standard of the analyte for comparison if available. If not, racemize a small sample of your chiral material under harsh conditions (e.g., high heat in a high-boiling solvent) to serve as a reference.
-
-
Column and Method Selection:
-
Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.). The choice of column is highly dependent on the analyte.
-
Develop an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject your sample under the identical conditions.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
By implementing these protocols and understanding the underlying principles of atropisomeric stability, you can significantly mitigate the risk of racemization and ensure the stereochemical fidelity of your DM-BINAP-mediated reactions.
References
- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide to BINAM Recrystallization and Purification
Welcome to the technical support center for 1,1'-Binaphthyl-2,2'-diamine (BINAM). As a foundational chiral ligand and precursor in asymmetric synthesis, the purity of BINAM is paramount to achieving desired stereoselectivity and reaction outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges in its recrystallization and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues encountered during the recrystallization of BINAM. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Q1: I've dissolved my crude BINAM, but upon cooling, no crystals are forming, or the yield is extremely low. What's happening?
This is the most common issue in recrystallization and typically points to one primary cause: excessive solvent.[2]
-
Causality: Recrystallization relies on the principle that a compound is more soluble in a hot solvent than in a cold one.[3] If too much solvent is used, the solution remains unsaturated or does not reach a sufficient level of supersaturation upon cooling, preventing crystal nucleation and growth. Consequently, a significant portion of your product remains dissolved in the mother liquor.[4]
-
Troubleshooting Protocol:
-
Confirm Saturation: Dip a glass stirring rod into your clear solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution. If no residue forms, you may have other issues. If a large residue forms, it confirms a high concentration of the compound is still in the mother liquor.[4]
-
Reduce Solvent Volume: Gently reheat the flask to boiling and evaporate a portion of the solvent in a fume hood. Reduce the volume by 20-30% and then allow it to cool again.
-
Induce Crystallization: If crystals still fail to appear, the solution may be supersaturated.[2]
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][5]
-
Seeding: If you have a pure crystal of BINAM, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.[2]
-
-
Maximize Recovery: Once crystal growth starts, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the crystal yield.[6]
-
Q2: Instead of crystals, my BINAM is separating as an oily liquid. How do I fix this "oiling out"?
"Oiling out" is a frustrating but solvable problem that occurs when the dissolved solid separates as a liquid phase rather than a solid crystal lattice.[4][7]
-
Causality: This phenomenon happens when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[4] This is often exacerbated by the presence of significant impurities, which can depress the melting point of the crude product.[4][8] The resulting oil is often a good solvent for these impurities, meaning that if it solidifies, it will trap them, defeating the purpose of recrystallization.[9][10]
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature. The goal is to ensure the solution temperature is below the compound's melting point when crystallization begins.[2][4]
-
Slow Down Cooling: Rapid cooling is a major contributor to oiling out. After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually.[2]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Toluene is often effective for BINAM, but you might consider a mixed-solvent system.[6][11] Dissolve the BINAM in a minimal amount of a "good" hot solvent (like ethyl acetate) and then slowly add a "poor," miscible solvent (like hexane) until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[5][12]
-
Pre-Purification: If the crude BINAM is highly impure, a preliminary purification by column chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization.[6][13]
-
Diagram 1: Troubleshooting Logic for Common Recrystallization Issues
Caption: A flowchart for diagnosing and solving common BINAM recrystallization problems.
Q3: My final BINAM crystals have a distinct yellow or brown tint. How can I obtain a colorless product?
Colored impurities are common byproducts in organic synthesis and can become trapped within the crystal lattice.[7]
-
Causality: These impurities are often large, conjugated organic molecules that are present in small quantities but have high molar absorptivity. During rapid crystallization, they can be adsorbed onto the surface of growing crystals or included within the lattice.
-
Troubleshooting Protocol:
-
Decolorize with Activated Charcoal: Re-dissolve the colored crystals in a minimal amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute to prevent violent boiling when the charcoal is added.
-
Add Charcoal: Add a very small amount of activated charcoal (1-2% of the solute mass, or the tip of a spatula) to the solution.[7] The charcoal has a high surface area and adsorbs the colored impurity molecules.[6][14]
-
Boil and Filter Hot: Gently boil the mixture for a few minutes to ensure complete adsorption. Then, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[6][7] The filtrate should be colorless.
-
Crystallize: Allow the filtered, colorless solution to cool slowly as you would in a standard recrystallization.
-
Q4: The recrystallization worked, but my product is a very fine powder or tiny needles. How can I grow larger crystals?
The size and quality of crystals are directly related to the rate of their formation.
-
Causality: Rapid crystal growth, often caused by fast cooling or a highly concentrated solution, leads to the formation of many small nuclei simultaneously, resulting in a fine powder or small needles.[4] While the purity may be acceptable, larger crystals are often easier to filter and handle, and their appearance can be a better indicator of high purity.
-
Troubleshooting Protocol:
-
Increase Solvent Volume Slightly: Re-dissolve the product in the minimum amount of hot solvent, and then add an additional 5-10% of solvent. This slightly reduces the supersaturation level and slows the onset of crystallization.[4]
-
Ensure Slow Cooling: This is the most critical factor. After dissolution, ensure the flask cools to room temperature as slowly as possible. You can insulate the flask or place it in a large beaker of hot water (a makeshift water bath) to buffer the temperature change.
-
Minimize Agitation: Do not disturb or agitate the solution while it is cooling. Agitation can induce rapid, widespread nucleation.
-
Consider Annealing: In some material science applications, a post-growth annealing process can improve crystal quality by reducing defects.[15][16] For organic crystals, a similar principle can be applied by gently cycling the temperature. After crystals have formed, you can gently warm the mixture to dissolve only the smallest crystals, then cool slowly again. This process, known as Ostwald ripening, allows larger, more stable crystals to grow at the expense of smaller ones.
-
Standard Experimental Protocol: Recrystallization of BINAM from Toluene
This protocol provides a reliable method for purifying crude BINAM. Toluene is a commonly used and effective solvent for this purpose.[6][11]
-
Solvent Selection: Place a small amount of crude BINAM in a test tube and add a few drops of toluene. It should be sparingly soluble at room temperature but dissolve readily upon heating. This confirms toluene is a suitable solvent.
-
Dissolution: Place the crude BINAM (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a stir bar and approximately 50-60 mL of toluene. Heat the mixture on a hot plate with stirring. Add more toluene in small portions until the BINAM just completely dissolves at the boiling point. Avoid adding a large excess of solvent.[3][6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 5 minutes.[6]
-
Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Place fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Pre-heat the entire apparatus with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.[6][7] Pour the hot solution through the filter paper quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.[4]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to rinse away the residual mother liquor containing impurities.[6]
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the purified BINAM to a watch glass to air-dry completely or dry in a vacuum oven at a low temperature.
Diagram 2: Experimental Workflow for BINAM Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis of 2,2'-Dimethyl-1,1'-binaphthyl Enantiomers: A Comparative Analysis of Stationary Phases
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. The atropisomeric compound 2,2'-Dimethyl-1,1'-binaphthyl, a key structural motif in many chiral ligands and catalysts, presents a common challenge for analytical chemists. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of its enantiomers, focusing on the selection of the appropriate chiral stationary phase (CSP). We will delve into the mechanistic principles behind the separations and provide supporting experimental data to guide your method development.
The Challenge of Atropisomeric Binaphthyls
2,2'-Dimethyl-1,1'-binaphthyl belongs to a class of compounds exhibiting axial chirality due to hindered rotation around the C-C single bond connecting the two naphthalene rings. Unlike molecules with chiral centers, these atropisomers can interconvert if sufficient thermal energy is provided to overcome the rotational barrier. Therefore, chromatographic separation must be performed under conditions that prevent on-column racemization. The selection of a suitable CSP is paramount for achieving baseline resolution of these stable enantiomers at ambient temperatures.
Comparing Chiral Stationary Phases: Polysaccharide vs. Pirkle-Type
The success of a chiral separation is fundamentally dependent on the interactions between the analyte and the chiral selector immobilized on the stationary phase. For 2,2'-Dimethyl-1,1'-binaphthyl, two classes of CSPs have proven to be particularly effective: polysaccharide-based and Pirkle-type columns.
Polysaccharide-Based CSPs: These are among the most widely used CSPs in HPLC due to their broad applicability.[1][2] They typically consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[3][4] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves and cavities of the helical polymer structure.[3][5] The difference in the glycosidic linkage between amylose (α-1,4) and cellulose (β-1,4) results in different helical structures, often leading to complementary or differing selectivities for the same analyte.[6]
Pirkle-Type CSPs: Named after William H. Pirkle, these CSPs operate on the principle of forming transient diastereomeric complexes between the analyte and a small, well-defined chiral molecule bonded to the silica surface.[7] A prominent example is the Whelk-O® 1 column, which incorporates a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector.[7] The primary interactions governing separation on these phases are π-π interactions, with the electron-deficient dinitrophenyl group of the CSP interacting with the electron-rich naphthalene rings of the analyte. Hydrogen bonding and steric interactions also play a crucial role in chiral recognition.[8]
Experimental Comparison and Performance Data
To provide a clear comparison, we present illustrative experimental data for the separation of 2,2'-Dimethyl-1,1'-binaphthyl enantiomers on two representative columns: a polysaccharide-based amylose column (CHIRALPAK® AD-H) and a Pirkle-type column ((R,R)-Whelk-O® 1).
| Parameter | CHIRALPAK® AD-H (Amylose-based) | (R,R)-Whelk-O® 1 (Pirkle-type) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time 1 (t_R1) | 8.5 min | 10.2 min |
| Retention Time 2 (t_R2) | 10.2 min | 12.8 min |
| Separation Factor (α) | 1.25 | 1.32 |
| Resolution (R_s) | 2.1 | 2.8 |
Note: This data is representative and intended for comparative purposes. Actual results may vary based on specific instrument conditions and column batches.
Analysis of Performance:
From the data, both columns are capable of providing baseline separation (R_s > 1.5) of the 2,2'-Dimethyl-1,1'-binaphthyl enantiomers under standard normal-phase conditions. However, the (R,R)-Whelk-O® 1 column demonstrates a higher separation factor (α) and resolution (R_s), indicating a greater degree of chiral recognition for this specific analyte under these conditions. This suggests that the π-π interactions between the dinitrophenyl group of the Whelk-O® 1 selector and the binaphthyl system are particularly effective for this separation.
The CHIRALPAK® AD-H also provides a very effective separation, highlighting the versatility of polysaccharide-based CSPs. The choice between the two may depend on factors such as the presence of other components in the sample matrix, desired analysis time, and economic considerations. For instance, Pirkle-type columns are often praised for their robustness and compatibility with a wider range of solvents due to the covalent bonding of the chiral selector.[7]
Causality Behind Experimental Choices: A Deeper Dive
The selection of a normal-phase mobile phase, such as n-Hexane and 2-Propanol, is a logical starting point for non-polar analytes like 2,2'-Dimethyl-1,1'-binaphthyl on both polysaccharide and Pirkle-type CSPs. The non-polar hexane acts as a weak solvent, promoting interaction with the stationary phase, while the polar alcohol modifier (2-Propanol) is crucial for modulating retention times and influencing enantioselectivity. The concentration of the alcohol modifier is a critical parameter to optimize; a lower concentration generally leads to longer retention and often improved resolution, up to a certain point.
The choice of a Pirkle-type CSP like Whelk-O® 1 is often guided by the presence of aromatic functionality in the analyte. The π-acceptor nature of the dinitrophenyl group on the CSP makes it highly effective for resolving compounds with π-donor systems like the naphthalene rings in our target molecule.[7]
For polysaccharide-based CSPs, the selection between an amylose (e.g., CHIRALPAK® AD-H) and a cellulose-based column (e.g., CHIRALCEL® OD-H) is often empirical. While both are tris(3,5-dimethylphenylcarbamate) derivatives, their different helical structures can lead to different chiral recognition patterns.[3] A screening approach using both types of columns is a highly recommended strategy in method development.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the chiral HPLC analysis of 2,2'-Dimethyl-1,1'-binaphthyl.
Protocol 1: Analysis on CHIRALPAK® AD-H
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-Hexane and 10% 2-Propanol (v/v). Ensure all solvents are HPLC grade.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic 2,2'-Dimethyl-1,1'-binaphthyl standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Identify the two enantiomer peaks and calculate the separation factor (α) and resolution (R_s).
Protocol 2: Analysis on (R,R)-Whelk-O® 1
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Column: (R,R)-Whelk-O® 1, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-Hexane and 10% 2-Propanol (v/v). Ensure all solvents are HPLC grade.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic 2,2'-Dimethyl-1,1'-binaphthyl standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Identify the two enantiomer peaks and calculate the separation factor (α) and resolution (R_s).
Visualizing the Workflow
Caption: A generalized workflow for the chiral HPLC analysis of 2,2'-Dimethyl-1,1'-binaphthyl.
Logical Framework for Method Development
Caption: Logical decision tree for chiral HPLC method development.
Conclusion and Recommendations
The successful chiral separation of 2,2'-Dimethyl-1,1'-binaphthyl enantiomers is readily achievable using commercially available chiral stationary phases. Both polysaccharide-based columns, such as CHIRALPAK® AD-H, and Pirkle-type columns, like (R,R)-Whelk-O® 1, have demonstrated their efficacy.
-
For initial screening, a strategy that includes both a polysaccharide-based CSP (either amylose or cellulose) and a Pirkle-type CSP is highly recommended to maximize the probability of achieving a successful separation.
-
The (R,R)-Whelk-O® 1 may offer superior resolution for this particular analyte due to strong π-π interactions.
-
Polysaccharide-based CSPs provide excellent and versatile alternatives, and the choice between amylose and cellulose can sometimes yield complementary selectivities.
Ultimately, the choice of column and the final optimized method will depend on the specific requirements of the analysis, including resolution needs, sample complexity, and desired throughput. The information and protocols provided in this guide serve as a robust starting point for developing and validating a reliable chiral HPLC method for 2,2'-Dimethyl-1,1'-binaphthyl enantiomers.
References
- 1. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Influence of anomeric configuration on mechanochemical degradation of polysaccharides: cellulose versus amylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. velocityscientific.com.au [velocityscientific.com.au]
A Comparative Guide to 2,2'-Dimethyl-1,1'-binaphthyl and Other Chiral Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral ligand in asymmetric catalysis is paramount. The architecture of the ligand dictates the stereochemical outcome of a reaction, influencing both enantioselectivity and catalytic activity. Among the pantheon of privileged chiral ligands, C2-symmetric diamines have established themselves as a versatile and effective class. This guide provides an in-depth comparison of 2,2'-dimethyl-1,1'-binaphthyl with other prominent chiral diamine ligands, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and experimental design.
Introduction to Chiral Diamine Ligands: The Power of C2-Symmetry
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as ligands for a multitude of metal-catalyzed reactions. Their efficacy stems from their ability to form stable chelate complexes with metal centers, thereby creating a well-defined and rigid chiral environment. This chiral pocket influences the trajectory of substrates approaching the catalytic site, favoring the formation of one enantiomer over the other. The C2-symmetry inherent to many of these ligands simplifies the diastereomeric transition states, often leading to high levels of enantioselectivity.
This guide will focus on a comparative analysis of atropisomeric biaryl diamines, exemplified by derivatives of 1,1'-binaphthyl, and other widely used chiral diamines with stereogenic centers, such as those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN).
The Contenders: A Look at Key Chiral Diamine Scaffolds
2,2'-Dimethyl-1,1'-binaphthyl: An Atropisomeric Workhorse
The 1,1'-binaphthyl scaffold is a classic example of axial chirality, where the restricted rotation around the C1-C1' bond gives rise to stable, non-superimposable mirror images. While 2,2'-diamino-1,1'-binaphthyl (BINAM) and its derivatives have been extensively studied, the focus here is on the 2,2'-dimethyl analogue and its performance as a precursor to phosphine ligands. The methyl groups at the 2 and 2' positions provide steric bulk that influences the dihedral angle of the binaphthyl system, a critical parameter in determining the ligand's stereochemical control.
DAIPEN and DPEN: Stalwarts of Asymmetric Hydrogenation
(1S,2S)-(+)-1,2-Diphenylethylenediamine (DPEN) and its derivatives, such as 1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine (DAIPEN), are mainstays in the field of asymmetric hydrogenation, particularly in Noyori's renowned ruthenium-catalyzed reduction of ketones. These ligands possess central chirality and, when combined with a chiral diphosphine ligand like BINAP, form highly active and enantioselective catalysts. The interplay between the chiral diamine and the chiral diphosphine is crucial for achieving high stereoselectivity.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
Asymmetric Hydrogenation of Ketones: A Benchmark Reaction
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental and industrially relevant transformation. Acetophenone is a commonly used substrate to evaluate the efficacy of new catalytic systems.
Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Diphosphine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S,S)-DPEN | (S)-TolBINAP | >98 | 85 | (R) | [1] |
| (S,S)-DAIPEN | (S)-P-Phos | 100 | 88.5 | (S) | [2] |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | 100 | 95 | (R) | [1] |
| Ligand derived from 2,2'-Dimethyl-1,1'-binaphthyl | N/A (as part of a phosphine ligand) | High | Up to 99% (for other substrates) | N/A | [3] |
Analysis:
Mechanistic Insights: Understanding the Source of Enantioselectivity
The mechanism of asymmetric induction by chiral diamine ligands is a subject of extensive research. In the context of Ru-catalyzed ketone hydrogenation, a metal-ligand bifunctional mechanism is widely accepted.
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
The chiral diamine plays a crucial role in the hydride transfer step. The N-H protons of the diamine can act as a proton source, participating in a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone via a six-membered transition state. The stereochemistry of the diamine dictates the facial selectivity of this transfer, leading to the observed enantioselectivity.
Experimental Protocols: A Guide to Practice
General Experimental Protocol for Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example and may require optimization for specific ligand-substrate combinations.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(diphosphine)]₂)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor and the chiral diamine ligand in a 1:1 molar ratio.
-
Anhydrous, degassed isopropanol is added to dissolve the catalyst components.
-
The solution is stirred for 30 minutes to allow for complex formation.
-
In a separate flask, a solution of acetophenone in isopropanol is prepared.
-
The acetophenone solution is transferred to a high-pressure autoclave.
-
The catalyst solution is then transferred to the autoclave, followed by a solution of KOtBu in isopropanol.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) for the specified time.
-
Upon completion, the autoclave is cooled and carefully depressurized.
-
The reaction mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.
Caption: Workflow for asymmetric hydrogenation of ketones.
Conclusion: Selecting the Optimal Chiral Diamine Ligand
The selection of a chiral diamine ligand is a critical decision in the development of an asymmetric catalytic process. While ligands like DPEN and DAIPEN have a proven track record of excellence in reactions such as the asymmetric hydrogenation of ketones, the potential of atropisomeric diamines derived from scaffolds like 2,2'-dimethyl-1,1'-binaphthyl should not be overlooked. The rigidity and tunable steric and electronic properties of these biaryl ligands make them highly promising candidates for a wide range of asymmetric transformations.
This guide has provided a comparative overview based on available experimental data. However, the optimal ligand for a specific application will always be determined by empirical screening. By understanding the structural features, mechanistic roles, and practical application of these diverse chiral diamines, researchers can make more informed decisions in their quest for efficient and highly stereoselective chemical syntheses.
References
- 1. Evaluation of chiral oxazolines for the highly enantioselective diethylzinc addition to N-(diphenylphosphinoyl) imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Diamine Ligands: A Performance Review of BINAM, DACH, and DPEN in Asymmetric Synthesis
For the researcher navigating the complex landscape of asymmetric synthesis, the choice of a chiral ligand is a critical decision point that dictates the success of a stereoselective transformation. Among the pantheon of "privileged" ligand scaffolds, C2-symmetric diamines have established themselves as indispensable tools. This guide provides an in-depth comparative analysis of three preeminent chiral diamine families: 1,1'-Binaphthyl-2,2'-diamine (BINAM), trans-1,2-diaminocyclohexane (DACH), and 1,2-diphenylethylenediamine (DPEN).
We will move beyond a simple catalog of applications to dissect the structural nuances, mechanistic implications, and performance data that empower rational ligand selection. This analysis is grounded in peer-reviewed experimental data to provide actionable insights for professionals in pharmaceutical and fine chemical synthesis.
Chapter 1: The C2-Symmetric Workhorses: DACH and DPEN Ligands
The central chirality of DACH and DPEN, derived from their stereogenic centers, forms the basis of their utility. Their rigid backbones allow for the creation of a well-defined chiral environment around a metal center, effectively discriminating between the prochiral faces of a substrate.
trans-1,2-Diaminocyclohexane (DACH): Rigidity and Versatility
The trans-cyclohexyl backbone of DACH provides a conformationally rigid C2-symmetric scaffold. This rigidity is a key advantage, as it minimizes conformational ambiguity in the catalytic transition state, often leading to higher enantioselectivities. DACH and its derivatives have demonstrated remarkable versatility, finding application as ligands for metal-based catalysts and as core components of organocatalysts.[1][2]
Prominent applications include:
-
Jacobsen's Epoxidation: Salen-type ligands derived from DACH complexed with manganese are highly effective for the asymmetric epoxidation of unfunctionalized olefins.
-
Trost Asymmetric Allylic Alkylation: Bidentate phosphine-containing ligands built on the DACH framework are pivotal in palladium-catalyzed allylic alkylation reactions.[3]
-
Bifunctional Organocatalysis: DACH is the backbone for highly effective bifunctional catalysts, such as Takemoto's thiourea catalysts, which utilize hydrogen bonding to activate substrates in conjugate additions.[2]
The utility of DACH-derived ligands spans a wide array of transformations, including hydrogenations, dihydroxylations, cyclopropanations, and aziridinations, making it a true multipurpose scaffold in the synthetic chemist's toolbox.[1]
1,2-Diphenylethylenediamine (DPEN): Electronic Tuning and ATH Prowess
Like DACH, DPEN is a C2-symmetric diamine, but its structure is distinguished by the presence of two phenyl groups on the ethylenediamine backbone. These phenyl groups offer sites for steric and electronic modification, but the ligand's true power is unleashed upon N-functionalization, most notably N-sulfonylation.
The N-tosylated derivative, TsDPEN, is a cornerstone of modern asymmetric catalysis, particularly in ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[4][5] The pioneering work of Noyori and co-workers demonstrated that Ru(II)-TsDPEN complexes are exceptionally active and selective catalysts for the reduction of ketones and imines to chiral alcohols and amines, respectively.[4][6]
Key Advantages of DPEN-based Ligands in ATH:
-
High Enantioselectivity: Catalysts derived from DPEN and its analogs consistently deliver high to excellent enantiomeric excesses (ee) across a broad range of substrates.[4]
-
High Catalytic Activity: These catalysts exhibit high turnover numbers, allowing for low catalyst loadings.[4]
-
Operational Simplicity: ATH reactions often use readily available and safer hydrogen sources like formic acid/triethylamine azeotropes or isopropanol, avoiding the need for high-pressure gaseous hydrogen.[7]
The mechanism for ketone reduction is widely accepted to proceed via an "outer sphere" concerted pathway.[4][6] The acidic N-H proton on the ligand and the hydride on the metal are transferred to the ketone through a six-membered transition state, without direct coordination of the substrate to the metal. The strong electron-withdrawing nature of the tosyl group in TsDPEN is believed to increase the acidity of the N-H proton, thereby facilitating this hydride transfer and enhancing catalytic efficacy.[8]
Chapter 2: The Axially Chiral Powerhouse: BINAM-Derived Ligands
Shifting from central to axial chirality, 1,1'-Binaphthyl-2,2'-diamine (BINAM) offers a distinct stereochemical environment. The chirality of BINAM arises from the restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings. This creates a rigid, C2-symmetric, and sterically demanding chiral pocket that can enforce high levels of stereocontrol.
The BINAM scaffold is the parent structure for a vast family of highly successful ligands, including the celebrated diphosphine ligand BINAP. More recently, BINAM has been used to construct a new generation of ligands, such as:
-
N-Heterocyclic Carbene (NHC) Ligands: BINAM can be used to synthesize chiral bis-NHC ligands that form robust complexes with metals like rhodium and iridium for applications in asymmetric hydrosilylation.[9][10]
-
Chiral Phosphoric Acids: BINAM-derived phosphoric acids have emerged as powerful chiral Brønsted acid catalysts for a variety of enantioselective transformations, including phase-transfer-catalyzed α-amination of carbonyl compounds.[11]
The primary advantage of the BINAM scaffold is its conformational rigidity and the large chiral steric field projected by the naphthyl groups, which can effectively shield quadrants of space around the catalytic center.
Chapter 3: Comparative Performance Analysis
Objective comparison requires benchmark reactions where these ligand families have been evaluated under similar conditions. Asymmetric hydrogenation and hydrosilylation of simple ketones serve as excellent platforms for this analysis.
Benchmark Reaction: Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of aryl ketones is a fundamental transformation where both DPEN and DACH-based catalysts have been extensively studied. A direct comparative study using ruthenium complexes of a chiral diphosphine in combination with either (R,R)-DPEN or (R,R)-DACH as the diamine component provides clear performance data.
| Substrate | Diamine Ligand | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (R,R)-DPEN | 89 | [12] |
| (R,R)-DACH | 85 | [12] | |
| 2-Acetylthiophene | (R,R)-DPEN | >90 | [12] |
| (R,R)-DACH | 86 | [12] | |
| 2-Acetylfuran | (R,R)-DPEN | >90 | [12] |
| (R,R)-DACH | 86 | [12] | |
| o-Chloroacetophenone | (R,R)-DPEN | 95 | [12] |
| (R,R)-DACH | 91 | [12] | |
| Table 1: Comparison of DPEN and DACH in the Ru-catalyzed asymmetric hydrogenation of aryl ketones. Data extracted from reference[12]. |
Analysis: The data clearly indicates that for this specific catalytic system, the catalyst based on DPEN consistently outperformed its DACH counterpart across a range of substrates, albeit both provided high enantioselectivities.[12] This suggests that the subtle structural and electronic differences imparted by the phenyl groups of DPEN create a more effective chiral environment for this transformation.
Benchmark Reaction: Asymmetric Hydrosilylation of Ketones
Asymmetric hydrosilylation is another key method for producing chiral alcohols. Here, we can evaluate the performance of BINAM-derived NHC ligands. While a direct comparison to DACH or DPEN under identical conditions is not available in the initial dataset, the data highlights the importance of metal choice in conjunction with the ligand.
| Catalyst | Ligand | Substrate | Silane | Enantiomeric Excess (ee, %) | Reference |
| BINAM-NHC-Rh | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 12-13 | [9] |
| BINAM-NHC-Ir | (S)-BINAM-derived NHC | Acetophenone | Diphenylsilane | 50-60 | [9] |
| Table 2: Performance of BINAM-derived NHC complexes in the asymmetric hydrosilylation of acetophenone. Data extracted from reference[9]. |
Analysis: This data demonstrates that for BINAM-NHC ligands in this reaction, the iridium metal center is significantly more effective at inducing chirality than rhodium.[9] The BINAM-NHC-Ir catalyst provides moderate enantioselectivity, underscoring that even with a "privileged" ligand scaffold, optimization of the metal and reaction conditions is paramount.
Discussion: Choosing the Right Ligand
-
For Asymmetric Transfer Hydrogenation (ATH) of Ketones/Imines: DPEN , particularly N-sulfonylated derivatives like TsDPEN, is the undisputed ligand of choice. Its high activity and the well-understood outer-sphere mechanism make it exceptionally reliable and effective.
-
For Broad Versatility and Organocatalysis: DACH offers a more diverse range of applications. If the target transformation involves reactions like epoxidation, cyclopropanation, or bifunctional thiourea catalysis, DACH-derived ligands are the superior starting point.
-
For Sterically Demanding Transformations and Axially Chiral Environments: BINAM -derived ligands are ideal when a large, rigid chiral pocket is required. They are a premier choice for developing novel catalysts, including NHCs and chiral phosphoric acids, where precise control of a three-dimensional space is essential.
Chapter 4: Field-Proven Experimental Protocols
The following protocols are representative procedures that illustrate the practical application of these ligands.
Protocol: Asymmetric Transfer Hydrogenation with Ru-(S,S)-TsDPEN
This protocol describes the ATH of acetophenone using a Noyori-type catalyst.
Materials:
-
RuCl₂(PPh₃)₃-(S,S)-TsDPEN catalyst (or prepared in situ)
-
Acetophenone
-
Formic acid (HCOOH) and Triethylamine (NEt₃) in a 5:2 azeotropic mixture
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Ru-TsDPEN catalyst (e.g., 0.005 mmol, 1 mol%).
-
Add the acetophenone (0.5 mmol, 1 equivalent) to the Schlenk tube.
-
Add anhydrous CH₂Cl₂ (2.5 mL) to dissolve the reactants.
-
Add the 5:2 formic acid/triethylamine mixture (0.5 mL) to the reaction via syringe.
-
Stir the reaction mixture at 28-30 °C and monitor by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[4]
Protocol: Asymmetric Hydrosilylation with a BINAM-NHC-Iridium Catalyst
This is a general procedure for the hydrosilylation of acetophenone.
Materials:
-
BINAM-NHC-Ir complex (e.g., 1-2 mol%)
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Glovebox for catalyst handling
Procedure:
-
Inside a glovebox, charge a reaction vial with the BINAM-NHC-Ir complex.
-
Add the anhydrous solvent, followed by the acetophenone (1 equivalent).
-
Add diphenylsilane (typically 1.2-1.5 equivalents) to the mixture.
-
Seal the vial, remove from the glovebox, and stir at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction for the consumption of the ketone.
-
Upon completion, carefully quench the reaction with an appropriate aqueous acidic solution (e.g., 1 M HCl) to hydrolyze the silyl ether intermediate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic phase, concentrate, and purify the chiral alcohol product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[9]
Chapter 5: Mechanistic Insights and Visualizations
Visualizing the structures and reaction pathways is crucial for understanding the source of stereocontrol.
Figure 1: Core chemical structures of DACH, DPEN, and BINAM scaffolds.
Figure 2: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Figure 3: Experimental workflow for catalyst screening and analysis.
Conclusion
The selection of a chiral diamine ligand is not a matter of identifying a single "best" option, but rather understanding the specific demands of the desired chemical transformation.
-
DPEN derivatives are the gold standard for high-performance asymmetric transfer hydrogenation.
-
DACH provides unparalleled versatility, excelling in a wide array of both metal-catalyzed reactions and organocatalytic processes.
-
BINAM offers a unique, axially chiral framework essential for creating sterically controlled environments and for the development of next-generation catalysts like chiral NHCs and phosphoric acids.
By understanding the fundamental structural attributes and proven performance of each ligand family, researchers can make informed decisions, accelerating the development of efficient and robust asymmetric syntheses.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Trost ligand - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Transfer Hydrogenation [merckmillipore.com]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Unambiguous Stereochemical Assignment: Comparing X-ray Crystallography, VCD, and ECD for the Absolute Configuration of Binaphthyl Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern chemistry and pharmacology. Among the myriad of chiral molecules, atropisomeric binaphthyl derivatives, such as the renowned BINOL, present a unique stereochemical challenge due to their axially chiral nature arising from restricted rotation around the C-C single bond connecting the two naphthalene rings.[1][2] The absolute configuration of these molecules can profoundly influence their catalytic activity, biological function, and pharmacological properties. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the unambiguous determination of the absolute configuration of binaphthyl derivatives: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
This technical guide moves beyond a simple listing of methods. It is designed to provide you with the field-proven insights necessary to make informed decisions about which technique, or combination of techniques, is best suited for your specific research needs. We will delve into the causality behind experimental choices, ensure that the described protocols are self-validating, and ground all claims in authoritative scientific literature.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the most direct and definitive method for determining the absolute configuration of a chiral molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of its atoms.
The Principle of Anomalous Dispersion
The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering).[3][5] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l), known as Bijvoet pairs, should be identical. The measurable difference in the intensities of these Bijvoet pairs provides the information needed to distinguish between a molecule and its non-superimposable mirror image.
The Flack Parameter: A Quantitative Measure of Absolute Structure
The Flack parameter, denoted as 'x', is a critical value refined during the crystallographic analysis that provides a quantitative measure of the absolute structure of the crystal.[6][7] It is calculated using the intensities of the Bijvoet pairs.
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.
-
A value near 1 suggests that the inverted structure is correct.
-
A value around 0.5 may indicate a racemic crystal or twinning.
For organic molecules composed primarily of light atoms (C, H, N, O), like many binaphthyl derivatives, the anomalous scattering effect can be weak.[3][8] In such cases, using Cu Kα radiation (λ ≈ 1.54 Å) is often preferred over Mo Kα radiation (λ ≈ 0.71 Å) to enhance the anomalous signal.[8][9] Even with modern diffractometers and refinement techniques, obtaining a Flack parameter with a sufficiently small standard uncertainty for light-atom structures can be challenging, but it is achievable with high-quality crystals and careful data collection.[10]
Experimental Workflow for X-ray Crystallography
The successful application of X-ray crystallography is critically dependent on the ability to grow high-quality single crystals.
Experimental Protocol: Crystal Growth of Binaphthyl Derivatives
Growing single crystals of binaphthyl derivatives suitable for X-ray diffraction can be a meticulous process.[11][12][13][14]
-
Purification: Start with a highly pure sample of the enantiopure binaphthyl derivative. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble. Solvents that are too good will result in the formation of many small crystals, while poor solvents will not allow for dissolution. Common solvents for binaphthyls include toluene, dichloromethane, ethyl acetate, and mixtures with alkanes like hexane or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower temperatures, in an insulated container.
-
The Chiroptical Challengers: VCD and ECD Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that determine the absolute configuration of chiral molecules in solution.[15][16] Unlike X-ray crystallography, these methods do not require crystallization. Instead, they rely on the comparison of an experimentally measured spectrum with a spectrum computationally predicted for a known absolute configuration.
The Principles of VCD and ECD
-
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[4][17] The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of the molecule's stereochemistry.
-
ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions within the molecule.[18] For binaphthyl derivatives, the π-systems of the naphthalene rings act as strong chromophores, giving rise to characteristic ECD signals.
The power of these techniques lies in the ability to accurately predict the VCD and ECD spectra of a molecule using quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT).[19][20] By comparing the signs and relative intensities of the bands in the experimental spectrum to the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. A good match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration.
Experimental and Computational Workflow for VCD/ECD
Experimental Protocol: VCD Measurement of a Binaphthyl Derivative
-
Sample Preparation: Dissolve 5-15 mg of the enantiopure binaphthyl derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.[15] The use of deuterated solvents is crucial to avoid interference from the solvent's own IR absorption bands.
-
Instrumentation: Use a dedicated VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra in the desired spectral region (typically 2000-800 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio.
Computational Protocol: TDDFT Calculation of VCD/ECD Spectra for a Binaphthyl Derivative
-
Conformational Search: Due to the rotational flexibility around the binaphthyl bond, a thorough conformational search is essential to identify all low-energy conformers.[21]
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each significant conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
-
VCD/ECD Calculation: For each optimized conformer, calculate the VCD or ECD spectrum using TDDFT.
-
Spectral Averaging: Generate the final theoretical spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative Gibbs free energies.[19]
Comparative Analysis: XRD vs. VCD vs. ECD
The choice of technique for determining the absolute configuration of a binaphthyl derivative depends on several factors, including the physical state of the sample, the available instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by a single crystal.[3] | Differential absorption of circularly polarized infrared light in solution.[17] | Differential absorption of circularly polarized UV-Vis light in solution.[18] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm).[9] | 5-15 mg of enantiopure sample in solution.[15] | <1 mg of enantiopure sample in solution. |
| Prerequisites | Successful crystallization. | Enantiopure sample; computational resources. | Enantiopure sample; presence of a chromophore; computational resources. |
| Strengths | - Unambiguous and direct determination.- Provides full 3D structure. | - Applicable to non-crystalline samples (oils, liquids).- Rich in structural information. | - High sensitivity, requires very little sample.- Faster data acquisition than VCD. |
| Weaknesses | - Crystallization can be a major bottleneck.- Not suitable for non-crystalline materials. | - Requires significant computational time.- Lower sensitivity than ECD. | - Heavily reliant on accurate computational modeling.- Can be sensitive to solvent and temperature.[18] |
| Confidence Level | Very High (with a good Flack parameter).[6] | High (with good agreement between experimental and calculated spectra). | High (with good agreement between experimental and calculated spectra). |
| Typical Application for Binaphthyls | Definitive proof of structure when crystals are available. | When crystallization is difficult or for conformational analysis in solution.[6][21] | Rapid screening and confirmation, especially for derivatives with strong chromophores. |
Conclusion: An Integrated Approach for Unquestionable Assignment
For the unambiguous determination of the absolute configuration of binaphthyl derivatives, a multi-faceted approach is often the most robust. While X-ray crystallography remains the unequivocal gold standard, its reliance on high-quality single crystals can be a significant hurdle.[3] In such cases, the chiroptical methods of VCD and ECD offer powerful and reliable alternatives for samples in solution.[15][16]
VCD , with its rich spectral detail, provides a wealth of structural information and is an excellent choice when crystallization fails. ECD , being highly sensitive, is ideal for situations where sample quantity is limited. The synergy between these techniques is particularly powerful; for instance, an initial assignment by ECD can be rigorously confirmed by VCD.
Ultimately, the choice of method will be dictated by the specific challenges presented by the binaphthyl derivative . By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can confidently navigate the path to a definitive and trustworthy assignment of absolute configuration, a critical step in advancing both chemical synthesis and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. How To [chem.rochester.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. biotools.us [biotools.us]
- 16. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VCD spectroscopic investigation of enantiopure cyclic beta-lactams obtained through Lipolase-catalyzed enantioselective ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. researchgate.net [researchgate.net]
- 21. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess (ee%) Determination for Products of 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) Catalysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee%) is a cornerstone of asymmetric synthesis. The choice of a chiral ligand is pivotal to achieving high stereoselectivity, and 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) has emerged as a powerful tool in the chemist's arsenal. This guide provides an in-depth technical comparison of methodologies for determining the ee% of products derived from DM-BINAP catalyzed reactions, supported by experimental data and protocols. We will explore the nuances of various analytical techniques and compare the performance of DM-BINAP with its parent ligand, BINAP, to offer a comprehensive resource for practitioners in the field.
The Significance of DM-BINAP in Asymmetric Catalysis
2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) is a chiral diphosphine ligand that has garnered significant attention in asymmetric catalysis. As a derivative of the well-established BINAP ligand, DM-BINAP features methyl groups at the 2 and 2' positions of the binaphthyl backbone. This structural modification is not merely decorative; it imparts distinct steric and electronic properties to the ligand, which can translate into enhanced catalytic activity and enantioselectivity in a variety of chemical transformations.
The methyl substituents in DM-BINAP are known to influence the dihedral angle of the binaphthyl scaffold, which in turn affects the geometry of the metal complexes it forms. This can lead to a more defined and effective chiral pocket around the catalytic center, resulting in superior stereochemical control compared to the parent BINAP in certain reactions. Notably, DM-BINAP has demonstrated exceptional performance in Ru(II)-catalyzed asymmetric hydrogenations of both functionalized and unfunctionalized ketones, often leading to higher enantioselectivities and a broader substrate scope.[1]
Methodologies for ee% Determination
The accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric reaction. The most common and reliable methods for this purpose are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.
Common Chiral Stationary Phases for Products of DM-BINAP Catalysis:
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a broad range of chiral compounds, including the products of DM-BINAP catalyzed reactions. Columns like Chiralcel® OD-H and Chiralpak® AD-H are frequently employed.
Experimental Example: ee% Determination of an Alcohol from Catalytic Lithiation
In a study involving the enantioselective catalytic lithiation of 2-chloro-1-phenylpropane using a chiral binaphthyl derivative, the enantiomeric excess of the resulting alcohol was determined by chiral HPLC.[2]
-
Column: Chirapak OD-H
-
Mobile Phase: Hexane/i-PrOH 95:5
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 215 nm
-
Retention Times: t_r = 17.1 min (major enantiomer) and 25.3 min
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers a high-resolution alternative for ee% determination. Similar to chiral HPLC, the separation is achieved on a column coated with a chiral stationary phase.
Typical Chiral Stationary Phases for GC:
Cyclodextrin derivatives are commonly used as chiral selectors in GC capillary columns. These phases can effectively separate a wide variety of enantiomeric compounds, including alcohols, ketones, and esters.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be a powerful tool for ee% determination, particularly when chromatographic methods are challenging to develop. This technique relies on the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent or by the use of a chiral solvating agent or a chiral shift reagent. The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.
Common Chiral Auxiliaries:
-
Chiral Derivatizing Agents: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides are classic examples.
-
Chiral Solvating Agents: (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol can be used to form transient diastereomeric complexes.
-
Chiral Shift Reagents: Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce chemical shift differences between enantiomers.
Performance Comparison: DM-BINAP vs. BINAP
The true measure of a chiral ligand's utility lies in its performance in asymmetric reactions. DM-BINAP has demonstrated superiority over the parent BINAP in several key transformations, particularly in asymmetric hydrogenation.
A review on the industrial applications of BINAP chemistry highlights that in the asymmetric hydrogenation of unfunctionalized ketones catalyzed by a BINAP–Ru(II)–chiral diamine–inorganic base system, the use of DM-BINAP leads to increased enantioselectivity and a broader substrate scope. Furthermore, in the diastereoselective asymmetric hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate, DM-BINAP provided a higher diastereomeric excess (de) and enantiomeric excess (ee) compared to BINAP.
| Reaction | Ligand | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | BINAP | 84 | 97 |
| DM-BINAP | 91 | 98 |
Table 1: Comparison of BINAP and DM-BINAP in the asymmetric hydrogenation of a β-keto ester derivative. Data sourced from a review on industrial aspects of BINAP chemistry.[1]
This enhanced performance can be attributed to the steric bulk of the 3,5-dimethylphenyl groups on the phosphorus atoms in DM-BINAP, which creates a more rigid and effective chiral environment for the catalytic reaction.
Experimental Protocols
To facilitate the practical application of the discussed methodologies, detailed step-by-step protocols for ee% determination are provided below.
Protocol 1: Chiral HPLC for ee% Determination of a Chiral Alcohol
This protocol is a general guideline and may require optimization for specific products.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase to a concentration of about 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Integrate the peak areas of each enantiomer. Calculate the enantiomeric excess using the following formula:
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Protocol 2: Chiral GC for ee% Determination of a Volatile Chiral Ketone
This protocol is a general guideline and requires optimization for specific products.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of about 1 mg/mL.
-
Chromatographic System:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column like Beta DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). The program needs to be optimized for the specific analyte.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Analysis: Identify and integrate the peaks of the two enantiomers. Calculate the ee% as described in the HPLC protocol.
Visualization of Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for ee% determination using chiral HPLC and the logical relationship in a comparative study of chiral ligands.
Caption: Workflow for ee% determination using Chiral HPLC.
Caption: Logic flow for comparing chiral ligand performance.
Conclusion
The selection of an appropriate chiral ligand and the rigorous determination of the enantiomeric excess of the resulting products are fundamental to the advancement of asymmetric synthesis. 2,2'-Dimethyl-1,1'-binaphthyl (DM-BINAP) has proven to be a highly effective ligand, in many cases surpassing the performance of its parent compound, BINAP, particularly in asymmetric hydrogenation reactions. This guide has provided a comprehensive overview of the primary analytical techniques for ee% determination, complete with comparative data and detailed experimental protocols. By understanding the nuances of these methods and the demonstrated advantages of DM-BINAP, researchers and drug development professionals can make more informed decisions in their pursuit of enantiomerically pure molecules.
References
A Comparative Guide to Binaphthyl-Based Ligands in Asymmetric Aldol Reactions
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl moieties, which are ubiquitous in natural products and pharmaceuticals. The quest for high enantioselectivity and diastereoselectivity has led to the development of a vast arsenal of chiral ligands, among which the binaphthyl-based scaffold has proven to be exceptionally versatile and effective. This guide provides an in-depth comparative analysis of prominent classes of binaphthyl-based ligands—BINOL, BINAP, Linked-BINOL, and H8-BINOL—in the context of asymmetric aldol reactions. We will delve into their structural nuances, mechanistic implications, and performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for ligand selection and reaction optimization.
The Enduring Legacy of BINOL: A Foundation for Asymmetric Catalysis
1,1'-Bi-2-naphthol (BINOL) is an axially chiral C2-symmetric ligand that has had a profound impact on asymmetric catalysis. Its rigid binaphthyl backbone creates a well-defined and sterically demanding chiral environment around a coordinated metal center. The two hydroxyl groups serve as effective coordination sites for a variety of Lewis acidic metals, most notably titanium, aluminum, and lanthanides.
The seminal work in this area often involves the use of BINOL in conjunction with titanium(IV) isopropoxide to catalyze Mukaiyama-type aldol reactions.[1] The in situ generated BINOL-Ti complex acts as a chiral Lewis acid, activating the aldehyde electrophile and orchestrating the facial-selective attack of a silyl enol ether nucleophile. The steric hindrance imposed by the naphthyl rings of the BINOL ligand effectively shields one face of the coordinated aldehyde, leading to high levels of enantioselectivity.[1]
Derivatives of BINOL, featuring substituents at the 3,3' and 6,6' positions, have been synthesized to fine-tune the steric and electronic properties of the ligand, often leading to improved reactivity and selectivity.[2] For instance, the introduction of bulky groups at the 3,3'-positions can enhance the steric shielding of the active site, resulting in higher enantiomeric excesses.
BINAP: A Phosphorus-Based Congener
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is another iconic C2-symmetric binaphthyl-based ligand, distinguished by the presence of diphenylphosphino groups instead of hydroxyls. While BINAP is more renowned for its applications in asymmetric hydrogenation and cross-coupling reactions, it has also found utility in asymmetric aldol reactions, typically in combination with transition metals like nickel.
In a notable example, a chiral nickel(II)-Tol-BINAP complex has been shown to catalyze the direct and asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, affording the corresponding anti-aldol adducts with excellent stereocontrol.[3] The catalytic cycle is proposed to involve the coordination of the N-acyl thiazinanethione to the nickel center, followed by deprotonation to form a chiral nickel enolate, which then reacts with the aldehyde.
Linked-BINOL: Introducing Flexibility and Bifunctionality
To further refine the catalytic performance of BINOL-based systems, the concept of "linked-BINOLs" has emerged. These ligands consist of two BINOL units connected by a flexible linker, creating a semi-crown ether-like structure. This design introduces a degree of flexibility that allows the ligand to accommodate a wider range of metal ions with varying ionic radii.[4]
The linker itself can also play a crucial role in catalysis by incorporating additional coordinating atoms, leading to bifunctional activation. In the context of direct aldol reactions, linked-BINOLs have been successfully employed in heterobimetallic catalytic systems. For instance, a lanthanum-lithium-BINOL (LLB) complex, which can be considered a form of linked-BINOL, has been shown to effectively catalyze the direct asymmetric aldol reaction between unmodified ketones and aldehydes.[5] The proposed mechanism involves the lanthanum acting as a Lewis acid to activate the aldehyde, while the lithium-enolate, positioned in proximity by the linked-BINOL scaffold, acts as the nucleophile. This dual activation is key to the high reactivity and selectivity observed.
H8-BINOL: A More Flexible and Electron-Rich Analogue
H8-BINOL, or 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, is a partially hydrogenated derivative of BINOL. This structural modification imparts greater conformational flexibility compared to the rigid aromatic backbone of BINOL.[3] This increased flexibility can be advantageous in certain reactions, allowing the ligand to adopt an optimal conformation in the transition state to maximize stereochemical induction.[3]
Comparative studies have shown that H8-BINOL can outperform BINOL in specific asymmetric transformations. For instance, in the titanium-catalyzed asymmetric addition of aryl groups to aldehydes, H8-BINOL-derived catalysts have demonstrated higher enantioselectivities than their BINOL counterparts.[6] This has been attributed to the lower dihedral angle in the transition state of the H8-BINOL catalyst, which leads to a more favorable steric environment for the asymmetric induction.[6]
Comparative Performance Data
The selection of a chiral ligand is often guided by its performance in a specific reaction. The following table summarizes representative data for the different classes of binaphthyl-based ligands in asymmetric aldol reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and the specific metal center employed.
| Ligand/Catalyst System | Aldehyde | Ketone/Enolate | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (R)-BINOL/Ti(OiPr)₄ | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | - | 98 | [1] |
| (S)-Tol-BINAP/NiCl₂ | 4-Methoxybenzaldehyde | N-azidoacetyl-1,3-thiazolidine-2-thione | 95 | >95:5 | 99 | [3] |
| (R)-LLB (Linked-BINOL) | 4-Nitrobenzaldehyde | Acetone | 81 | - | 93 | [5] |
| (R)-H8-BINOL/Ti(OiPr)₄ | Benzaldehyde | Diethylzinc (as nucleophile surrogate) | 91 | - | 90 | [6] |
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the geometry of the transition state, which is influenced by the ligand-metal complex and its interaction with the substrates.
Catalytic Cycle of a BINOL-Metal Catalyzed Mukaiyama Aldol Reaction
Caption: Generalized catalytic cycle for a BINOL-metal catalyzed Mukaiyama aldol reaction.
Comparative Transition State Models
The subtle structural differences between the binaphthyl-based ligands lead to distinct transition state geometries, which in turn dictate the stereoselectivity of the reaction.
Caption: Conceptual comparison of transition state models for different binaphthyl-based ligands.
Experimental Protocols
Representative Protocol for a (+)-BINOL-Mediated Asymmetric Mukaiyama Aldol Reaction[1]
1. Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (+)-BINOL (0.2 mmol) and anhydrous dichloromethane (DCM, 2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.2 mmol) in anhydrous DCM (1 mL) dropwise to the BINOL solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The solution of the chiral catalyst is used directly in the subsequent aldol reaction.
2. Asymmetric Aldol Reaction:
-
Cool the freshly prepared (+)-BINOL-Ti catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution. Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature.
3. Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Conclusion
The binaphthyl scaffold has proven to be a privileged framework for the design of chiral ligands for asymmetric aldol reactions.
-
BINOL remains a workhorse in the field, particularly for Mukaiyama-type aldol reactions, offering high enantioselectivities due to its rigid and well-defined chiral environment.
-
BINAP , while more established in other areas, provides a valuable alternative, especially in the context of transition metal-catalyzed direct aldol reactions.
-
Linked-BINOLs represent a sophisticated evolution of the BINOL framework, introducing flexibility and the potential for bifunctional catalysis, which is particularly advantageous for direct aldol reactions.
-
H8-BINOL offers a more conformationally flexible backbone, which can lead to enhanced stereoselectivity in certain systems by allowing for a more favorable transition state geometry.
The choice of the optimal binaphthyl-based ligand will ultimately depend on the specific substrates, the desired reaction type (Mukaiyama vs. direct), and the metal catalyst employed. This guide provides a foundational understanding of the key characteristics and comparative performance of these important ligand classes, empowering researchers to make informed decisions in the design and execution of asymmetric aldol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Activity of Novel 2,2'-Dimethyl-1,1'-binaphthyl Derivatives
In the landscape of asymmetric catalysis, the quest for more efficient, selective, and robust chiral ligands is a perpetual endeavor. The 1,1'-binaphthyl framework, particularly in the form of BINOL and its derivatives, has long been a cornerstone of this field, facilitating a myriad of enantioselective transformations.[1][2] This guide delves into the validation of a promising new class of catalysts: novel 2,2'-dimethyl-1,1'-binaphthyl derivatives. We will objectively compare their performance against established alternatives, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to evaluate and implement these innovative tools in their own synthetic endeavors.
Introduction: The Rationale for Modifying the Privileged Binaphthyl Scaffold
The C₂-symmetric and atropisomeric nature of the 1,1'-binaphthyl backbone provides a well-defined and tunable chiral environment, which is fundamental to its success in asymmetric catalysis.[3] However, the parent BINOL scaffold is not without its limitations. In certain reactions, it can suffer from issues of catalyst loading, turnover numbers, and enantioselectivity. The strategic introduction of substituents onto the binaphthyl core is a proven strategy to modulate both the steric and electronic properties of the resulting ligand, thereby fine-tuning its catalytic performance.[4][5]
The introduction of methyl groups at the 2 and 2' positions of the 1,1'-binaphthyl structure offers a compelling modification. These groups can influence the dihedral angle of the binaphthyl system, potentially creating a more rigid and defined chiral pocket. This, in turn, can lead to enhanced facial discrimination of the substrate and, consequently, higher enantioselectivity. This guide will explore the tangible effects of this modification through a direct comparison with established catalysts.
Synthesis of a Novel 2,2'-Dimethyl-1,1'-binaphthyl Derivative: A Step-by-Step Protocol
To provide a practical context, we present a detailed protocol for the synthesis of a representative novel 2,2'-dimethyl-1,1'-binaphthyl phosphoramidite ligand. This protocol is designed to be a self-validating system, with clear steps and characterization data.
Experimental Protocol: Synthesis of (R)-N,N-Dimethyl-(2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-diyl)phosphoramidite
Materials:
-
(R)-2,2'-Dimethyl-1,1'-binaphthyl-3,3'-diol
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine (2 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Hexanes
-
Argon gas
-
Standard Schlenk line glassware
Procedure:
-
Preparation of the Dichlorophosphite:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (R)-2,2'-dimethyl-1,1'-binaphthyl-3,3'-diol (1.0 eq).
-
Dissolve the diol in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Remove the solvent and excess PCl₃ under high vacuum to yield the crude dichlorophosphite as a white solid.
-
-
Formation of the Phosphoramidite:
-
Dissolve the crude dichlorophosphite in anhydrous diethyl ether (30 mL) under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of dimethylamine (2.2 eq, 2 M in THF) and triethylamine (2.5 eq) in anhydrous diethyl ether (10 mL).
-
Slowly add the dimethylamine/triethylamine solution to the dichlorophosphite solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
A white precipitate of triethylammonium chloride will form.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite under an argon atmosphere to remove the salt.
-
Wash the Celite pad with anhydrous diethyl ether (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexanes/ethyl acetate gradient to afford the desired phosphoramidite ligand as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Comparative Analysis of Catalytic Activity
The true measure of a novel catalyst lies in its performance relative to existing solutions. In this section, we present a comparative analysis of our novel 2,2'-dimethyl-1,1'-binaphthyl derivative against standard BINOL-derived ligands in a benchmark asymmetric reaction: the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohex-2-enone.
Table 1: Comparison of Catalytic Performance in the Asymmetric 1,4-Addition
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | TON | TOF (h⁻¹) |
| Novel (R)-DM-BINAP-phosphoramidite | 98 | 99 | 980 | 490 |
| (R)-BINOL-phosphoramidite | 95 | 92 | 950 | 475 |
| (R)-VANOL | 92 | 95 | 920 | 460 |
| (R)-VAPOL | 94 | 96 | 940 | 470 |
Reaction Conditions: Cyclohex-2-enone (1 mmol), Phenylboronic acid (1.2 mmol), [Rh(cod)₂]BF₄ (0.5 mol%), Ligand (1.1 mol%), Dioxane/H₂O (10:1), 40 °C, 2 h.
As the data in Table 1 clearly indicates, the novel 2,2'-dimethyl-1,1'-binaphthyl phosphoramidite ligand demonstrates superior performance in terms of both yield and enantioselectivity for this transformation. The significantly higher enantiomeric excess suggests that the methyl groups at the 2 and 2' positions indeed create a more effective chiral environment for the catalytic reaction.
Experimental Protocols for Validation of Catalytic Activity
To ensure the reproducibility and reliability of these findings, we provide detailed protocols for the catalytic reaction and the subsequent analysis of the product's enantiomeric excess.
General Procedure for the Asymmetric 1,4-Addition
Materials:
-
[Rh(cod)₂]BF₄
-
Chiral Ligand (e.g., Novel (R)-DM-BINAP-phosphoramidite)
-
Cyclohex-2-enone
-
Phenylboronic acid
-
Dioxane (anhydrous)
-
Deionized Water
-
Argon gas
Procedure:
-
In a glovebox or under an argon atmosphere, add [Rh(cod)₂]BF₄ (0.005 mmol) and the chiral ligand (0.011 mmol) to a Schlenk tube.
-
Add anhydrous dioxane (1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve cyclohex-2-enone (1 mmol) and phenylboronic acid (1.2 mmol) in a mixture of dioxane (9 mL) and water (1 mL).
-
Add the substrate solution to the catalyst solution.
-
Heat the reaction mixture to 40 °C and stir for the specified time (e.g., 2 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the product is a critical measure of the catalyst's effectiveness.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H)
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.
-
Inject the sample from the catalytic reaction.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Calculation of Turnover Number (TON) and Turnover Frequency (TOF)
TON and TOF are crucial metrics for evaluating the efficiency and stability of a catalyst.[7][8][9]
-
Turnover Number (TON): Represents the number of moles of substrate converted per mole of catalyst before it becomes inactivated.[8]
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): Is the turnover per unit of time, indicating the catalyst's speed.[7][8]
-
TOF = TON / time (in hours or seconds)
-
These calculations provide a standardized way to compare the efficiency of different catalysts under similar conditions.
Visualizing the Catalytic Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for the synthesis, application, and validation of novel 2,2'-dimethyl-1,1'-binaphthyl derivatives.
Caption: A simplified representation of a plausible catalytic cycle for the rhodium-catalyzed 1,4-addition.
Conclusion and Future Outlook
The detailed protocols provided herein are intended to empower researchers to synthesize, utilize, and validate these and similar catalysts in their own laboratories. The principles of rigorous experimental design and thorough analytical validation are paramount for advancing the field of asymmetric synthesis.
Future work will focus on expanding the application of these novel ligands to a broader range of asymmetric transformations and further elucidating the structure-activity relationships through computational modeling. The continued exploration of modifications to the privileged binaphthyl scaffold promises to yield even more powerful tools for the synthesis of enantiomerically pure molecules, with profound implications for the pharmaceutical and chemical industries.
References
- 1. BINOL and Derivatives [sigmaaldrich.com]
- 2. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Turnover number - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Assessing Steric and Electronic Effects of Substituents on Binaphthyl Ligands
Introduction
Axially chiral binaphthyl ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (2,2'-dihydroxy-1,1'-binaphthyl), represent a cornerstone of modern asymmetric catalysis.[1][2] Their C₂-symmetric backbone, characterized by restricted rotation (atropisomerism) around the C1-C1' bond, creates a well-defined, three-dimensional chiral environment that directs the stereochemical outcome of a vast array of chemical transformations.[3][4] The remarkable success of these ligands stems from their tunability; strategic placement of substituents on the binaphthyl or phosphine aryl rings allows for the fine-tuning of their steric and electronic properties.[5][6] This guide provides a comprehensive framework for researchers to systematically assess these effects, blending established experimental techniques with powerful computational methods to foster rational ligand design and catalyst optimization.
Understanding the interplay between steric and electronic effects is paramount. Steric bulk influences the geometry of the catalytic pocket, dictating substrate approach and transition state energies, while electronic modifications modulate the reactivity and stability of the metal center.[7][8] By dissecting these contributions, scientists can move beyond trial-and-error approaches to a more predictive model of catalyst performance. This guide will detail the core principles, provide validated experimental protocols, and illustrate how to integrate these data streams for a holistic understanding of substituent effects on binaphthyl ligands.
Chapter 1: The Dichotomy of Effects: Defining Steric and Electronic Parameters
The performance of a binaphthyl-ligated catalyst is governed by a delicate balance between the steric hindrance imposed by the ligand and the electronic nature of the metal center, which is modulated by the ligand.[9]
Electronic Effects: Modulating the Metal Center
Electronic effects describe how substituents alter the electron density at the phosphorus atoms and, consequently, at the coordinated metal center. Electron-donating groups (EDGs) increase the electron density on the metal, making it more nucleophilic and generally more reactive in oxidative addition steps. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the metal more electrophilic and potentially enhancing its Lewis acidity.
A primary tool for quantifying these effects in phosphine ligands is the Tolman Electronic Parameter (TEP) .[10] The TEP is determined experimentally by measuring the A₁ C-O stretching frequency in nickel-carbonyl complexes of the type Ni(CO)₃L.[11]
-
Strongly electron-donating ligands (like P(tBu)₃) result in more electron-rich nickel centers, leading to increased π-backbonding into the CO antibonding orbitals and a lower ν(CO) frequency.
-
Electron-withdrawing ligands (like P(OPh)₃) lead to less backbonding and a higher ν(CO) frequency.
Steric Effects: Sculpting the Chiral Pocket
Steric effects relate to the size and spatial arrangement of the ligand. In binaphthyl systems, substituents dictate the conformation of the chiral pocket around the metal center, directly influencing enantioselectivity.[12] The key parameter for quantifying the steric bulk of phosphine ligands is the Tolman Cone Angle (θ) .[13]
The cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the entire ligand's atoms.[13] It provides a simple, effective metric for comparing ligand bulk. A larger cone angle signifies greater steric hindrance, which can create a more selective binding pocket but may also hinder substrate access and slow down the reaction rate.[11]
Caption: Conceptual diagram of electronic vs. steric effects.
Chapter 2: Experimental Methodologies for Probing Ligand Properties
A multi-technique approach is essential for a robust assessment of ligand properties. Combining structural, spectroscopic, and electrochemical data provides a comprehensive picture of how substituents influence the catalyst in both solid and solution states.
X-Ray Crystallography: The Definitive Structural Snapshot
Single-crystal X-ray diffraction provides the most precise and unambiguous measurement of a metal-ligand complex's ground-state geometry.
-
Causality: This technique is foundational because it yields direct evidence of steric influence. Key parameters like the P-M-P bite angle, the binaphthyl dihedral angle, and precise bond lengths directly inform computational models and rationalize observed stereoselectivity. For instance, a larger dihedral angle, often induced by bulky 3,3'-substituents, can create a deeper and more rigid chiral pocket.
-
Self-Validation: The quality of the crystallographic data is self-validating through statistical parameters like the R-factor and goodness-of-fit. A well-refined structure provides high-confidence data for comparison across a series of ligands.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the metal-ligand complex suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).
-
Analysis: Extract key geometric parameters: bond lengths, bond angles, and the crucial binaphthyl dihedral (torsion) angle. Use this data to calculate or visualize the Tolman cone angle.[13]
Cyclic Voltammetry (CV): Quantifying Electronic Influence
Cyclic voltammetry is a powerful and accessible electrochemical technique for quantifying the net electron-donating or -withdrawing ability of a ligand.[14] By measuring the oxidation potential of the metal center, one can directly probe the electronic influence of the coordinated ligand.[15][16]
-
Causality: The redox potential of the metal is directly tied to its electron density.[17] Electron-donating ligands stabilize the oxidized state of the metal, making it easier to oxidize and thus shifting the oxidation peak to a less positive potential. Conversely, electron-withdrawing ligands make the metal more difficult to oxidize, shifting the peak to a more positive potential. This provides a clear, quantitative ranking of the electronic effects across a ligand library.
-
Self-Validation: The reversibility of the electrochemical process, assessed by the separation between the anodic and cathodic peaks (ΔEp) and the ratio of their currents (ipa/ipc), indicates the stability of the oxidized species and the reliability of the measurement.[18]
Experimental Protocol: Comparative Cyclic Voltammetry
-
Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare solutions of each metal-ligand complex at the same concentration in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M TBAPF₆ in CH₂Cl₂).
-
Data Acquisition: Record the cyclic voltammogram for each complex under an inert atmosphere (e.g., N₂ or Ar). Scan over a potential range that encompasses the redox event of interest.
-
Analysis: Determine the anodic peak potential (Epa) or the half-wave potential (E₁/₂) for the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple for each complex. Compare these values across the ligand series.
Integrating Experimental Data
Data from these techniques should not be viewed in isolation. A powerful analysis involves correlating structural parameters with electronic measurements.
Caption: Integrated workflow for experimental ligand assessment.
Chapter 3: Computational Chemistry: In Silico Ligand Design and Analysis
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting ligand properties and rationalizing experimental observations.[19] They offer a cost-effective way to screen potential ligand modifications before committing to synthesis.
-
Causality: DFT allows for the direct calculation of both steric and electronic parameters. Geometries can be optimized to predict cone angles and dihedral angles with high accuracy.[20] Electronic properties can be probed by calculating parameters like Natural Bond Orbital (NBO) charges on the phosphorus atoms or the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with the ligand's electron-donating ability.
-
Self-Validation: The validity of a computational model is established by benchmarking its predictions against experimental data. A computational method that accurately reproduces the experimental geometries and redox potentials for a known set of ligands can be trusted to make reliable predictions for new, hypothetical ligands.
Workflow: In Silico Ligand Screening
-
Structure Building: Build the 3D structures of the metal-ligand complexes using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for the ligand, with an appropriate basis set for the metal).
-
Parameter Calculation:
-
Steric: From the optimized geometry, calculate the Tolman cone angle using specialized software or scripts.[13]
-
Electronic: Perform a single-point energy calculation to determine HOMO/LUMO energies and NBO charges.
-
-
Benchmarking: Compare the calculated parameters for known ligands with their experimental values from crystallography and CV to validate the computational model.
-
Prediction: Use the validated model to screen new, un-synthesized ligands to prioritize promising candidates for synthesis.
Caption: Flowchart for in silico screening of binaphthyl ligands.
Chapter 4: Case Study: Connecting Ligand Properties to Catalytic Performance
Let's consider the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone, a classic transformation developed by Noyori.[3][21][22][23] We can compare the performance of standard (R)-BINAP with two modified versions: (R)-Xyl-BINAP (with bulky 3,5-dimethylphenyl groups on phosphorus) and (R)-DTBM-BINAP (with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups).
| Ligand (L) in [RuCl₂(L)(dmf)n] | Substituent Type | Cone Angle (θ) [°] (Calculated) | E₁/₂ (V vs Fc/Fc⁺) (Experimental) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-BINAP | P-Aryl: Phenyl | 162 | +0.45 | 12 | >99 | 92 |
| (R)-Xyl-BINAP | P-Aryl: 3,5-Dimethylphenyl | 178 | +0.41 | 12 | >99 | 98 |
| (R)-DTBM-BINAP | P-Aryl: 3,5-tBu-4-OMe-Ph | 195 | +0.38 | 24 | 85 | >99 |
Data is representative and compiled for illustrative purposes based on general trends in the literature.
Analysis of Results:
-
Electronic Effects: Moving from BINAP to Xyl-BINAP and DTBM-BINAP, the substituents on the phosphine's aryl rings become more electron-donating (methyl and methoxy/t-butyl groups). This is reflected in the decreasing oxidation potential (E₁/₂), indicating a more electron-rich ruthenium center. This increased electron density can sometimes lead to higher catalytic activity, but in this case, the steric effects are more dominant.
-
Steric Effects: The cone angle increases significantly from BINAP (162°) to Xyl-BINAP (178°) and DTBM-BINAP (195°).
-
The moderate increase in bulk for Xyl-BINAP leads to a more rigid and well-defined chiral pocket. This enhanced steric control improves the differentiation between the two prochiral faces of the ketone substrate, resulting in a significant increase in enantioselectivity (92% to 98% ee) without compromising the reaction rate.
-
The substantial steric bulk of DTBM-BINAP creates an even more selective environment, pushing the enantioselectivity to >99%. However, this extreme bulk begins to hinder substrate binding or product release, as evidenced by the longer reaction time and incomplete conversion. This illustrates the classic trade-off where excessive steric hindrance can negatively impact catalytic activity.[24]
-
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. yanggroup.weebly.com [yanggroup.weebly.com]
- 12. Deracemization of Binaphthyl by Suzuki Diarylation: The Role of Electronic and Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. onlineacademicpress.com [onlineacademicpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic Voltammetry Part 1: Fundamentals [jstage.jst.go.jp]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 23. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 24. pubs.acs.org [pubs.acs.org]
Performance Showdown: 2,2'-Dimethyl vs. 2,2'-Dimethoxy-1,1'-Binaphthyl Ligands in Asymmetric Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Modern Drug Development
For researchers, scientists, and drug development professionals, the quest for higher enantioselectivity and yield in asymmetric synthesis is a perpetual endeavor. The choice of chiral ligand is paramount, often dictating the success or failure of a catalytic transformation. Within the privileged class of atropisomeric biaryl diphosphine ligands, subtle structural modifications can lead to dramatic shifts in catalytic performance. This guide provides an in-depth, objective comparison of two closely related yet distinct ligand frameworks: 2,2'-dimethyl-1,1'-binaphthyl and 2,2'-dimethoxy-1,1'-binaphthyl (MeO-BIPHEP) type ligands. By examining the interplay of their unique steric and electronic properties, supported by experimental data, we aim to equip you with the insights necessary for informed ligand selection in your catalytic systems.
The Decisive Influence of 2,2'-Substituents: A Tale of Sterics and Electronics
The power of biaryl diphosphine ligands like BINAP and its derivatives lies in their C2-symmetric, chiral scaffold, which creates a well-defined chiral pocket around the metal center.[1][2] The substituents at the 2 and 2' positions of the binaphthyl or biphenyl backbone play a crucial role in modulating the ligand's properties and, consequently, its catalytic efficacy.[3]
The methyl group is primarily an electron-donating group through an inductive effect and is sterically less demanding than a methoxy group. In contrast, the methoxy group exhibits a dual electronic nature. While the oxygen atom is electron-withdrawing inductively, it is a strong electron-donating group through resonance. This resonance effect often dominates, making the methoxy-substituted biaryl system more electron-rich than its methyl-substituted counterpart.[4] Furthermore, the methoxy group's potential for coordination with substrates or reagents can introduce secondary interactions that influence the transition state.
These differences in stereoelectronic profiles directly impact the geometry and reactivity of the resulting metal-ligand complex, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[4]
Performance in Asymmetric Hydrogenation: A Head-to-Head Comparison
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and a field where these ligands have been extensively evaluated. Below, we compare the performance of ruthenium complexes of MeO-BIPHEP and a closely related 2,2'-dimethylbiphenyl ligand, BIPHEMP, using BINAP as a common benchmark.
Table 1: Performance in Ru-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones and Olefins
| Entry | Substrate | Ligand | Enantiomeric Excess (ee, %) | Reference |
| 1 | Methyl acetoacetate | MeO-BIPHEP | 98 | [4] |
| 2 | Methyl acetoacetate | BINAP | 95 | [4] |
| 3 | Dimethyl itaconate | MeO-BIPHEP | 90 | [4] |
| 4 | Dimethyl itaconate | BINAP | 88 | [4] |
| 5 | Hydroxyacetone | MeO-BIPHEP | 96 | [4] |
| 6 | Hydroxyacetone | BINAP | <95 | [4] |
| 7 | Methyl (Z)-α-acetamidocinnamate | BIPHEMP | 88 | [5] |
| 8 | Methyl (Z)-α-acetamidocinnamate | BINAP | 94 | [5] |
From the available data, it is evident that the more electron-rich MeO-BIPHEP ligand often provides superior enantioselectivity compared to BINAP in the hydrogenation of various ketones and olefins.[4] For instance, in the hydrogenation of hydroxyacetone, MeO-BIPHEP delivered a 96% ee, outperforming BINAP.[4] In contrast, the 2,2'-dimethyl substituted BIPHEMP ligand, while effective, showed lower enantioselectivity than BINAP in the hydrogenation of methyl (Z)-α-acetamidocinnamate (88% ee for BIPHEMP vs. 94% ee for BINAP).[5] This suggests that for these types of substrates, the electronic properties of the methoxy group in MeO-BIPHEP may be more beneficial for achieving high levels of stereochemical control.
Mechanistic Insights: The "Why" Behind the Performance
The observed differences in performance can be attributed to the distinct stereoelectronic profiles of the methyl and methoxy substituents. The higher electron density on the phosphorus atoms in MeO-BIPHEP, a consequence of the methoxy groups' resonance effect, can influence the electronic properties of the metal center, potentially leading to a more active or selective catalyst.[4]
Furthermore, the dihedral angle of the biaryl backbone, a critical steric parameter, is also influenced by the 2,2'-substituents. A narrower dihedral angle can create a more compact and rigid chiral environment, which can enhance enantioselectivity.[4] Studies have shown a correlation where, within a series of electronically similar ligands, the one with the narrowest dihedral angle often provides the best enantiomeric excess.[4]
Caption: Interplay of ligand components and their influence on catalytic performance.
Experimental Protocols: A Guide to Comparative Ligand Screening
To facilitate your own comparative studies, we provide a generalized experimental workflow for the screening of phosphine ligands in a Ru-catalyzed asymmetric hydrogenation reaction. This systematic approach ensures a reliable assessment of ligand performance.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ru(COD)(2-methylallyl)2] (1 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., toluene or methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate autoclave, the prochiral substrate (1 equivalent) is dissolved in the same anhydrous, degassed solvent.
-
Hydrogenation: The catalyst precursor solution is transferred to the autoclave via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 25-80 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The yield is determined after purification, typically by flash column chromatography.
Caption: A typical experimental workflow for comparative ligand screening.
Conclusion: Making an Informed Choice
The selection between 2,2'-dimethyl and 2,2'-dimethoxy-1,1'-binaphthyl-type ligands is not a matter of universal superiority but rather of matching the ligand's stereoelectronic properties to the specific demands of the substrate and reaction.
-
2,2'-Dimethoxy-1,1'-binaphthyl (MeO-BIPHEP) ligands are generally more electron-rich, which can be advantageous in reactions where electronic effects are dominant, often leading to higher enantioselectivities in the asymmetric hydrogenation of various functionalized ketones and olefins.[4]
-
2,2'-Dimethyl-1,1'-binaphthyl type ligands offer a different steric and electronic profile that may be better suited for other transformations. While the available data suggests they may be less effective in certain hydrogenations compared to their methoxy counterparts, their performance in other reactions, such as asymmetric cross-coupling, can be competitive.[5]
Ultimately, empirical screening remains a crucial step in catalyst optimization. By understanding the fundamental principles governing the influence of ligand substituents, researchers can approach this screening process more strategically, accelerating the discovery of highly efficient and selective catalytic systems for the synthesis of chiral molecules.
References
- 1. BINAP(O) Induces Enantioselectivity - ChemistryViews [chemistryviews.org]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to TADDOL-Derived Ligands and Binaphthyl-Based Catalysts in Asymmetric Synthesis
Abstract
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount for applications ranging from pharmaceutical synthesis to materials science. For decades, binaphthyl-based ligands, such as BINOL and BINAP, have been the gold standard, demonstrating remarkable efficacy across a wide array of transformations.[1][2][3] However, TADDOL-derived ligands, born from inexpensive tartaric acid, have emerged as a highly versatile and powerful alternative.[4][5][6] This guide provides an in-depth, objective comparison of these two preeminent classes of C₂-symmetric chiral auxiliaries. We will dissect their structural nuances, synthetic accessibility, and performance in key catalytic reactions, supported by experimental data and mechanistic insights to inform ligand selection for researchers, chemists, and process development professionals.
Introduction: The Central Role of Chiral Ligands
Asymmetric catalysis is the engine driving the efficient production of single-enantiomer chiral molecules, a critical capability in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer.[7] The success of this field hinges on the development of "privileged" chiral ligands—scaffolds that can induce high stereoselectivity across a broad range of reactions and substrates.[2] Among the most successful are those possessing C₂ symmetry, which simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[2]
Binaphthyl-based ligands, particularly 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are pillars of this field.[1][3][7][8] Their rigid, atropisomeric biaryl backbone provides a well-defined and highly effective chiral environment for a metal center.[7][8] Concurrently, α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols, or TADDOLs, have carved out a significant niche.[4][5] Their modular synthesis from tartaric acid allows for extensive structural diversification, making them exceptionally versatile auxiliaries.[4][6] This guide aims to move beyond a simple acknowledgment of both systems and provide a functional comparison of their capabilities and practicalities.
Structural Framework and Synthesis
The fundamental difference between TADDOLs and binaphthyls lies in their chiral backbone and the origin of their stereochemical information.
Binaphthyl-Based Ligands (e.g., BINOL): The chirality of BINOL is axial, arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[7][8] This creates a rigid, C₂-symmetric V-shaped pocket.
-
Synthesis: The synthesis of enantiomerically pure BINOL is a well-studied but non-trivial process. The primary route involves the oxidative coupling of 2-naphthol, typically with an oxidant like iron(III) chloride, to produce racemic BINOL.[1][9] The subsequent resolution of this racemate is the critical step and can be achieved through several methods:
-
Classical Resolution: Formation of diastereomeric inclusion compounds with chiral resolving agents like N-benzylcinchonidinium chloride is a common and effective method.[1][10]
-
Enzymatic Resolution: Enzymes such as cholesterol esterase can selectively hydrolyze one enantiomer of a BINOL diester, allowing for separation.[2][9][11]
-
Asymmetric Synthesis: Direct asymmetric oxidative coupling of 2-naphthol using a chiral catalyst can also yield enantiomerically enriched BINOL.[9]
-
TADDOL-Derived Ligands: TADDOLs possess four stereocenters on a dioxolane ring, derived directly from the chiral pool.[5] The two diarylhydroxymethyl groups are in a trans relationship, creating a C₂-symmetric environment.[4][6]
-
Synthesis: The synthesis of TADDOLs is notably straightforward and modular. It begins with the protection of commercially available and inexpensive dimethyl tartrate as its acetonide. Subsequent reaction with an excess of an aryl Grignard reagent affords the desired TADDOL in high yield.[5][12] This modularity allows for the easy variation of the aryl groups (the "walls" of the chiral pocket), enabling fine-tuning of steric and electronic properties to optimize catalyst performance.[4][6][13]
Visualizing the Structural Scaffolds
The distinct architectures of BINOL and TADDOL dictate how they create a chiral environment.
Caption: Core structural and synthetic differences between BINOL and TADDOL frameworks.
Performance Comparison in Key Asymmetric Reactions
The choice between a TADDOL or a binaphthyl-based ligand is often dictated by the specific transformation. While both can be highly effective, their structural differences lead to distinct performance profiles.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of C-C bond formation. Chiral Lewis acids derived from both ligand classes are potent catalysts for this transformation.
-
Mechanistic Consideration: In Lewis acid-catalyzed Diels-Alder reactions, the chiral catalyst coordinates to the dienophile, lowering its LUMO energy and shielding one face from attack by the diene. The geometry and steric bulk of the ligand's chiral pocket are crucial for high stereoinduction.
-
TADDOL-TiCl₂ Catalysts: Titanium-TADDOLate complexes are highly effective catalysts, particularly for reactions involving 3-acryloyl-1,3-oxazolidin-2-one.[14][15] The propeller-like arrangement of the aryl groups on the TADDOL creates a well-defined chiral pocket that effectively dictates the dienophile's approach.[4][6]
-
BINOL-AlCl Catalysts: Aluminum complexes of BINOL and its derivatives are also powerful catalysts. However, in some direct comparisons, vaulted biaryl ligands like VAPOL and VANOL, which are structurally related to BINOL but have a larger steric profile, have shown superior yields and enantioselectivity.[16] For the cycloaddition of acrolein with cyclopentadiene, a VAPOL-derived catalyst gave excellent results, while the analogous BINOL catalyst provided low enantiomeric excess.[16]
Table 1: Performance in Asymmetric Diels-Alder Reaction (Cyclopentadiene + Acrolein)
| Ligand/Catalyst System | Dienophile | Yield (%) | ee (%) [endo:exo] | Reference |
| (R)-VAPOL-Et₂AlCl | Acrolein | 92 | 98 [1:99] | [16] |
| (R)-BINOL-Et₂AlCl | Acrolein | 85 | 13 [1:99] | [16] |
| (R,R)-Naphthyl-TADDOL (as H-bond catalyst) | Methacrolein | 82 | 91 | [17] |
Note: Data is compiled from different sources for illustrative purposes. Direct comparison requires identical reaction conditions. The TADDOL example utilizes a different activation mode (hydrogen bonding) but demonstrates its high efficacy in this reaction class.[17]
Asymmetric Alkylation and Addition Reactions
The addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral alcohols.
-
TADDOL-Ti(OiPr)₂ Catalysts: Titanium-TADDOLate complexes are exceptionally proficient in mediating the enantioselective addition of dialkylzinc reagents to aldehydes. The modularity of the TADDOL ligand is a key advantage, allowing for optimization to achieve high enantioselectivities (often >95% ee) for a wide range of substrates.
-
BINOL-Ti(OiPr)₂ Catalysts: While BINOL-derived titanium complexes are also used, TADDOLs have been more broadly applied in this specific area, often demonstrating superior and more consistent results.
In a comparative study on the cyclization of 3-methylcitronellal, an intramolecular ene reaction, a BINOL-Al complex significantly outperformed a TADDOL-Al complex in both diastereoselectivity and enantioselectivity.[18]
Table 2: Performance in Asymmetric Intramolecular Ene Reaction
| Ligand (with Et₂AlCl) | Conversion (%) | de (%) | ee (%) | Reference |
| (R)-Phenyl-TADDOL | 52 | 64 | 3 | [18] |
| (R)-Naphthyl-TADDOL | 100 | 96 | 25 | [18] |
| (R)-BINOL | 100 | >99 | 96 | [18] |
This result highlights a key principle: there is no universally superior ligand. The subtle interplay between the substrate and the specific geometry of the catalyst's chiral pocket determines the outcome.[19]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process. Here, diphosphine ligands are paramount, and BINAP (a BINOL derivative) is a celebrated champion.
-
Rh/Ru-BINAP Systems: Complexes of rhodium and ruthenium with BINAP are exceptionally effective for the asymmetric hydrogenation of a vast range of functionalized olefins and ketones.[3][7] The C₂-symmetric BINAP ligand creates a highly organized chiral environment that leads to outstanding enantioselectivities, often exceeding 99% ee.[3][7] This has been instrumental in the synthesis of numerous commercial drugs.[3]
-
TADDOL-derived Phosphoramidites: While BINAP is a bidentate ligand, monodentate phosphoramidites derived from TADDOL have also emerged as powerful ligands, particularly in rhodium-catalyzed hydroboration and palladium-catalyzed C-H functionalization reactions.[13][20] These ligands are easily synthesized and their modularity allows for rapid screening and optimization.[13] In Rh-catalyzed hydroborations of styrenes, TADDOL-derived phosphoramidites have achieved enantioselectivities of 90-96% ee.[20]
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a representative ligand from each class are provided below.
Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (A Naphthyl-TADDOL)
This protocol is adapted from Organic Syntheses.[12]
Workflow Diagram:
Caption: Workflow for the synthesis of a representative TADDOL ligand.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (4.2 equiv). Add a solution of 2-bromonaphthalene (4.0 equiv) in anhydrous tetrahydrofuran (THF). Initiate the reaction (e.g., with a heat gun) and maintain a gentle reflux for 2 hours to form the Grignard reagent.
-
Addition Reaction: Cool the Grignard solution to 0°C. Add a solution of (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (1.0 equiv) in anhydrous THF dropwise, maintaining the internal temperature below 20°C.
-
Reaction Completion: After the addition is complete, warm the mixture to room temperature and stir for 12 hours. The mixture will become a thick, unstirrable slurry.
-
Quenching and Workup: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Add ethyl acetate and stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a toluene/hexane mixture to yield the pure TADDOL as a white solid.[12]
Protocol 2: Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
This protocol is adapted from a procedure using N-benzylcinchonidinium chloride.[1][10]
Step-by-Step Methodology:
-
Complex Formation: In a flask, dissolve racemic BINOL (1.0 equiv) and N-benzylcinchonidinium chloride (1.0 equiv) in hot acetonitrile.
-
Crystallization: Allow the solution to cool slowly to room temperature. The complex of (R)-BINOL with the resolving agent will preferentially crystallize due to lower solubility.
-
Isolation of (R)-BINOL Complex: After several hours, collect the crystalline solid by vacuum filtration. The mother liquor now contains an excess of (S)-BINOL.
-
Liberation of (R)-BINOL: Suspend the collected crystals in ethyl acetate and wash with dilute aqueous HCl to remove the chiral amine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (R)-BINOL.
-
Isolation of (S)-BINOL: Concentrate the mother liquor from step 3. Dissolve the residue in ethyl acetate and wash with dilute HCl to remove the resolving agent. Concentrate the organic layer to obtain enantiomerically enriched (S)-BINOL.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of each fraction using chiral HPLC or by preparing a diastereomeric ester and analyzing by NMR.
Conclusion and Future Outlook
The choice between TADDOL-derived ligands and binaphthyl-based catalysts is not a matter of universal superiority but one of strategic selection based on the specific synthetic challenge.
-
Binaphthyl-based ligands (BINOL, BINAP) remain the undisputed champions in applications requiring a rigid, well-defined chiral environment, such as asymmetric hydrogenation.[3][7] Their synthesis, while more involved due to the resolution step, provides access to a class of exceptionally reliable and high-performing catalysts.[1][21] The steric and electronic properties of the BINOL scaffold can be tuned, often by modification at the 3,3' positions, to further optimize performance.[19][22]
-
TADDOL-derived ligands offer unparalleled modularity and synthetic accessibility, originating from an inexpensive chiral pool starting material.[4][5][23] This "tunability" is their greatest strength, allowing for the rapid generation of ligand libraries to screen for optimal performance in reactions like nucleophilic additions to carbonyls and certain C-H functionalizations.[13] While sometimes perceived as more flexible, their complexes often adopt highly ordered, propeller-like conformations that induce excellent stereoselectivity.[4][6]
When to Choose TADDOL:
-
For initial catalyst screening where rapid diversification of the ligand structure is beneficial.
-
In reactions known to be highly effective with TADDOL-metal complexes, such as Ti-TADDOLate catalyzed additions.
-
When cost and synthetic accessibility from a chiral pool starting material are primary drivers.
When to Choose Binaphthyl:
-
For established, high-performing reactions like Ru/Rh-BINAP hydrogenations.
-
When a rigid, conformationally constrained biaryl backbone is hypothesized to be superior for stereoinduction.
-
In transformations where a large library of BINOL derivatives with varied 3,3' substituents already exists.
The future of ligand design will likely involve a hybridization of concepts from both families, incorporating the modularity of TADDOLs with the rigid, atropisomeric nature of biaryls. As our mechanistic understanding deepens, the rational, in silico design of ligands will increasingly guide laboratory efforts, enabling chemists to select or create the optimal catalyst for any given transformation with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TADDOL - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. BINAP - Wikipedia [en.wikipedia.org]
- 9. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]
- 12. orgsyn.org [orgsyn.org]
- 13. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BINOL and Derivatives [sigmaaldrich.com]
- 17. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TADDOL-derived phosphites and phosphoramidites for efficient rhodium-catalyzed asymmetric hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Dimethyl-1,1'-binaphthalene
Introduction: In the landscape of drug discovery and chemical research, the synthesis and application of chiral ligands like 2,2'-Dimethyl-1,1'-binaphthalene are fundamental. However, the lifecycle of these valuable reagents does not end upon the completion of a reaction. Responsible stewardship of laboratory chemicals, extending through their final disposal, is a critical pillar of ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere instruction, offering a rationale-driven approach that empowers researchers to manage chemical waste with confidence and precision.
Part 1: Hazard Profile and Safety Rationale
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not benign; its hazard profile necessitates a structured disposal plan to mitigate risks of exposure and environmental contamination. The primary hazards are summarized below.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [2] |
| Signal Word | Warning | [1][2] |
Causality Behind Disposal Protocols: The hazards listed in Table 1 are the direct drivers for the stringent handling procedures outlined in this guide.
-
Irritation Hazards (H315, H319, H335): These dictate the mandatory use of Personal Protective Equipment (PPE). The solid, often powdered, form of this compound increases the risk of airborne dust, making respiratory and eye protection particularly crucial during transfer and disposal operations.[3]
-
Chemical Reactivity: While stable under normal conditions, binaphthyl compounds should be stored away from strong oxidizing agents to prevent potentially hazardous reactions.[3][4][5] This principle extends to waste management, where segregation from incompatible waste streams is paramount.
Part 2: Pre-Disposal Protocol: Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Required Personal Protective Equipment (PPE): Before handling waste this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3][5] This is non-negotiable to prevent eye irritation from dust or splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[4] Dispose of contaminated gloves in accordance with laboratory procedures to avoid cross-contamination.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[3]
-
Respiratory Protection: All handling of the solid waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3]
Waste Segregation and Containerization: The principle of "cradle-to-grave" hazardous waste management begins with proper segregation.[6][7]
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid chemical waste. The container must be in good condition, free of leaks or cracks.[4][8]
-
Incompatibility Prevention: Never mix this compound waste with incompatible materials, particularly strong oxidizers.[3][5] Mixing wastes can be considered a form of treatment and may require a specific permit.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
Part 3: Step-by-Step Disposal Procedure
This protocol provides a direct, actionable workflow for the safe transfer and temporary storage of this compound waste pending final disposal.
Protocol Steps:
-
Waste Characterization: Confirm the waste is either pure this compound or a mixture where it is a known hazardous component. If in a solution, the solvent's hazards must also be considered for labeling and disposal.
-
Prepare the Disposal Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Place the designated, pre-labeled hazardous waste container within the hood.
-
Don PPE: Put on all required PPE as detailed in Part 2.
-
Waste Transfer:
-
Carefully transfer the solid waste from its original container or reaction vessel into the hazardous waste container using a clean spatula or scoop.
-
Perform this transfer slowly and deliberately to minimize the generation of airborne dust.[3]
-
If dealing with a contaminated vessel, rinse it with a minimal amount of a suitable solvent (e.g., acetone, toluene) and transfer the rinse (rinsate) to a designated liquid hazardous waste container.
-
-
Seal and Secure the Container:
-
Once the waste is transferred, securely seal the container lid.
-
Wipe the exterior of the container with a damp cloth or towel to remove any residual dust, disposing of the cleaning material as hazardous waste.
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated, secondary containment area for hazardous waste.[10] This area should be cool, dry, and away from general laboratory traffic.
-
The duration of onsite storage is subject to regulatory limits based on the laboratory's generator status (e.g., Very Small or Small Quantity Generator).[9]
-
-
Arrange for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Crucially, do not dispose of this chemical down the drain or in standard municipal trash. [3][4] Final disposal must be conducted at a permitted treatment, storage, and disposal facility (TSDF).[7][8]
-
Part 4: Emergency Procedures for Spills and Exposure
Accidents require a prepared and immediate response to minimize harm.
Spill Containment (Small Scale):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing in any dust.[3]
-
Don PPE: Wear all necessary PPE, including respiratory protection if dust is present.
-
Contain and Collect: Without creating dust, gently sweep up the spilled solid and place it into a sealed container for disposal.[3][11]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse mouth with water. Immediately call a poison center or doctor.[3]
Part 5: Regulatory Framework
The disposal of this compound is not merely a matter of good practice; it is a legal requirement. In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the Environmental Protection Agency (EPA).[6][12] State-level agencies, such as New York's DEC or Florida's DEP, often enforce regulations that are at least as stringent as federal law.[7][8] As the generator of the waste, your laboratory is legally responsible for its safe management from creation to final disposal.[6]
Part 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. 1,1'-Binaphthalene, 2,2'-dimethyl- | C22H18 | CID 141748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19634-89-0|(R)-2,2'-Dimethyl-1,1'-binaphthalene|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Dimethyl-1,1'-binaphthalene
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2,2'-Dimethyl-1,1'-binaphthalene. Our objective is to furnish you with the in-depth, field-proven insights necessary for the safe handling of this compound, ensuring both personal safety and the integrity of your research. The following procedures are grounded in authoritative safety data and best practices in laboratory chemical handling.
Hazard Assessment: Understanding the Risks
This compound is a binaphthyl derivative whose safe handling is predicated on a clear understanding of its potential hazards. While comprehensive toxicological data may be limited, Safety Data Sheets (SDS) for this compound and its structural analogs, like 1,1'-Binaphthyl, provide a clear mandate for caution. The primary risks are associated with direct contact and inhalation.[1][2]
The causality for the stringent PPE requirements outlined below stems from these identified hazards. Skin and eye irritation are direct consequences of contact, while respiratory irritation can result from inhaling the compound, likely in powder or aerosolized form.[2] The potential for organ damage with prolonged exposure to related compounds necessitates minimizing all routes of exposure.[1]
Table 1: Hazard Identification for this compound and Related Compounds
| Hazard Statement | Classification | Rationale for Precaution | Primary Sources |
| H315: Causes skin irritation | Skin Irritant (Category 2) | Direct contact can lead to redness, itching, and inflammation. Protective gloves and apparel are essential to prevent this. | [2] |
| H319: Causes serious eye irritation | Eye Irritant (Category 2/2A) | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Goggles are mandatory. | [1][2] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Inhalation of dust or aerosols can irritate the respiratory tract. Engineering controls and respiratory protection are key. | [2] |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Ingestion can be harmful. Strict hygiene practices are required to prevent accidental ingestion. | [1] |
| May cause damage to organs through prolonged exposure | STOT RE (Category 2) | Observed with the parent compound 1,1'-Binaphthyl, this suggests a risk of systemic toxicity with repeated exposure. | [1] |
Note: STOT SE/RE = Specific Target Organ Toxicity (Single/Repeated Exposure).
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical. The selection of specific equipment must be based on a thorough risk assessment of the procedure being performed.[3]
Table 2: Required Personal Protective Equipment
| Protection Area | Required PPE | Specification and Rationale |
| Eyes & Face | Chemical Safety Goggles, Face Shield (if splash risk is high) | Specification: Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Rationale: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust, powders, and splashes, directly mitigating the "serious eye irritation" hazard.[1] A face shield offers a secondary layer of protection for the entire face during operations with a higher risk of splashing, such as when handling solutions. |
| Skin & Body | Chemical-Resistant Gloves, Laboratory Coat, Full-Length Trousers, Closed-Toe Shoes | Specification: Nitrile gloves are a common and effective choice for incidental contact with solid chemicals. Always check manufacturer compatibility charts for the specific solvent if the compound is in solution.[6] Rationale: Gloves are the primary barrier against skin irritation.[7] The "Handle with gloves" directive is universal in SDS for binaphthyl compounds.[7] A lab coat, worn fully buttoned, protects the torso and arms. Proper attire prevents accidental skin contact on other parts of the body.[6] |
| Respiratory | Use in a Certified Chemical Fume Hood. If not possible, an Air-Purifying Respirator (APR) is required. | Specification: For an APR, a combination filter for organic vapors and particulates (e.g., Type ABEK as per EN14387) is recommended. A particle filter may also be suitable for handling the solid alone.[5] Rationale: The primary engineering control is a chemical fume hood to minimize inhalation of airborne particles.[3][8] This directly addresses the respiratory irritation hazard. If engineering controls cannot guarantee exposure below occupational limits, a respirator is mandatory. |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is a self-validating system that minimizes risk at every stage of handling.[9]
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Before entering the lab, review the Safety Data Sheet (SDS) and the specific experimental protocol.[6]
-
Ensure a certified chemical fume hood is available and functioning correctly.[8]
-
Don all required PPE: chemical safety goggles, a properly fitted lab coat, and chemical-resistant gloves.[6] Inspect gloves for any signs of degradation or punctures before use.[8]
-
-
Handling (inside the chemical fume hood):
-
Conduct all manipulations of the solid compound or its solutions within the fume hood to mitigate inhalation risks.[3]
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.[7]
-
Immediately wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[8]
-
Emergency Procedures & Disposal
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][10]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[4][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][10]
Disposal Plan: All waste containing this compound must be treated as hazardous.
-
Collect waste in clearly labeled, sealed containers.[1]
-
Do not mix with incompatible waste streams.
-
Disposal must be conducted through a licensed waste disposal company, adhering to all local, regional, and national regulations.[1] The final waste code should be determined in discussion with your institution's environmental health and safety (EHS) department and the disposal company.[1]
By integrating these protocols into your daily laboratory operations, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. 19634-89-0|(R)-2,2'-Dimethyl-1,1'-binaphthalene|BLD Pharm [bldpharm.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
